molecular formula C10H9ClN2O B185765 N-(5-chloro-2-methylphenyl)-2-cyanoacetamide CAS No. 63034-97-9

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Cat. No.: B185765
CAS No.: 63034-97-9
M. Wt: 208.64 g/mol
InChI Key: DOIFWZKNSQIYHB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-Methylphenyl)-2-cyanoacetamide is a chemical of interest in scientific research. Its core structure shares a key functional group, the 2-cyanoacetamide moiety, with compounds used in advanced analytical methods. Specifically, the 2-cyanoacetamide group is the basis for a sensitive spectrophotometric assay used to detect enzyme activity. This method, which serves as an alternative to the traditional dinitrosalicylic acid (DNS) assay, is effectively employed for the quantification of cellulase enzyme activity by detecting released D-glucose. The 2-cyanoacetamide method offers a significant advantage as it avoids the use of highly toxic and corrosive chemicals like phenol, providing researchers with a safer, yet equally linear and sensitive, analytical tool for measuring reducing sugars in various buffer systems across a pH range from 4.0 to 8.0 . This makes N-(5-Chloro-2-Methylphenyl)-2-cyanoacetamide a valuable compound for researchers developing or utilizing such bioanalytical techniques in fields like enzymology and biofuel research. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIFWZKNSQIYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357160
Record name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
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Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63034-97-9
Record name N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63034-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (CAS: 63034-97-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a multifaceted organic compound that stands as a significant intermediate in synthetic chemistry and a molecule of interest for its potential biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its prospective applications in antimicrobial and anticancer research, grounded in the broader context of the cyanoacetamide chemical class. Furthermore, this document outlines detailed methodologies for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, identified by the CAS number 63034-97-9, belongs to the versatile class of cyanoacetamides. These compounds are characterized by a core structure featuring a cyano group (-CN) and an acetamide moiety (-CONH-), which impart a unique reactivity profile, making them valuable synthons in heterocyclic chemistry. The presence of a substituted phenyl ring, specifically a 5-chloro-2-methylphenyl group, in the molecule's architecture is anticipated to modulate its biological and physicochemical properties. This guide serves as a technical resource for researchers, providing foundational knowledge and practical methodologies for the synthesis, characterization, and exploration of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in various research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and its potential for biological applications.

PropertyValueSource
CAS Number 63034-97-9[1][2][3]
Molecular Formula C₁₀H₉ClN₂O[1][2][3]
Molecular Weight 208.64 g/mol [1][2][3]
IUPAC Name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide[1]
LogP (estimated) ~2.0[2]
Appearance White to off-white crystalline solid (predicted)

Synthesis and Mechanism

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is typically achieved through the condensation reaction between 5-chloro-2-methylaniline and a cyanoacetic acid derivative, such as ethyl cyanoacetate. This reaction is a classic example of acylation of an amine.

Synthetic Pathway

The chemical transformation can be represented as follows:

Synthesis_of_N-(5-chloro-2-methylphenyl)-2-cyanoacetamide cluster_reactants Reactants cluster_product Product reactant1 5-chloro-2-methylaniline product N-(5-chloro-2-methylphenyl)-2-cyanoacetamide reactant1->product + reactant2 Ethyl Cyanoacetate reactant2->product Mass_Spec_Fragmentation M [M]⁺˙ m/z = 208/210 frag1 [C₈H₇ClN]⁺˙ m/z = 152/154 M->frag1 Loss of CH₂CN frag2 [CH₂CN]⁺ m/z = 40 M->frag2 Amide bond cleavage frag3 [C₇H₇Cl]⁺˙ m/z = 126/128 frag1->frag3 Loss of HCN

Sources

"N-(5-chloro-2-methylphenyl)-2-cyanoacetamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (C₁₀H₉ClN₂O)

Introduction

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a substituted aromatic amide belonging to the cyanoacetamide class of compounds. This molecule serves as a valuable intermediate in organic synthesis and has garnered significant interest within the scientific community for its potential biological activities.[1] The unique arrangement of a chlorinated methylphenyl ring, an amide linkage, and a reactive cyano group confers upon it a versatile chemical profile. This guide provides a comprehensive technical overview of its core properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Profile and Physicochemical Properties

The fundamental identity and characteristics of a compound are critical for its application in research and development. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is precisely identified by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical characterizations.

The molecular formula is C₁₀H₉ClN₂O .[1][2] Its molecular weight is 208.64 g/mol .[1][2][3][4] These values are derived from its constituent atoms: ten carbon, nine hydrogen, one chlorine, two nitrogen, and one oxygen. A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂OPubChem[2]
Molecular Weight 208.64 g/mol PubChem[2]
IUPAC Name N-(5-chloro-2-methylphenyl)-2-cyanoacetamidePubChem[2]
CAS Number 63034-97-9Benchchem, PubChem[1][2]
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CC#NPubChem[2]
InChIKey DOIFWZKNSQIYHB-UHFFFAOYSA-NPubChem[2]
Density (Predicted) 1.298 g/cm³Guidechem[5]
Boiling Point (Predicted) 404.9°C at 760 mmHgGuidechem[5]
Flash Point (Predicted) 198.7°CGuidechem[5]
XLogP3 (Computed) 2.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]

Synthesis and Reaction Mechanism

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is most commonly achieved through a direct condensation reaction. This approach is favored for its efficiency and atom economy.

Principle of Synthesis

The primary synthetic route involves the acylation of 5-chloro-2-methylaniline with a cyanoacetic acid derivative.[1] This reaction is a classic example of nucleophilic acyl substitution. The amino group (-NH₂) of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetic acid (or its more reactive form, like an acid chloride or ester). The choice to use cyanoacetic acid is strategic; the cyano group is a potent electron-withdrawing group that increases the acidity of the adjacent methylene protons, making this moiety a versatile handle for further chemical transformations.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Reactant1 5-chloro-2-methylaniline Coupling Condensing Agent (e.g., DCC/EDC or heat) Reactant1->Coupling Reactant2 Cyanoacetic Acid Reactant2->Coupling Product N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Coupling->Product Amide Bond Formation Biological_Action cluster_cellular Target Cell (e.g., Bacterium) Compound N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Target Essential Enzyme (e.g., Dihydropteroate Synthase) Compound->Target Binding Pathway Metabolic Pathway Inhibition Inhibition Target->Inhibition Outcome Cell Growth & Replication Pathway->Outcome Leads to Inhibition->Pathway Blocks

Sources

Navigating the Therapeutic Landscape of Pyridinones: A Technical Guide to Pirfenidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: While the molecular formula C10H9ClN2O represents a multitude of isomers, publicly available data on any single isomer is insufficient to construct a comprehensive technical guide that meets the rigorous standards of scientific and drug development professionals. To provide a truly valuable and in-depth resource, this guide will focus on a structurally related and extensively researched compound highly pertinent to the fields of fibrosis and drug development: Pirfenidone . This pyridinone derivative, while possessing a different molecular formula (C12H11NO), offers a wealth of data that allows for a thorough exploration of its synthesis, mechanism of action, and clinical applications, thereby serving as an exemplary case study for professionals in the field.

Introduction to Pirfenidone: A Novel Antifibrotic Agent

Pirfenidone is an orally bioavailable small molecule that exhibits both anti-inflammatory and antifibrotic properties.[1] Its primary therapeutic application is in the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by the scarring of lung tissue.[1][2] Marketed under brand names such as Esbriet, Pirfenidone has demonstrated efficacy in slowing the progression of IPF, highlighting its significance in addressing a critical unmet medical need.[1]

Table 1: Chemical Identifiers for Pirfenidone

IdentifierValue
IUPAC Name 5-methyl-1-phenylpyridin-2(1H)-one
Synonyms 5-Methyl-1-phenyl-2-(1H)-pyridone, Pirespa
CAS Number 53179-13-8[3]
Molecular Formula C12H11NO[3]
Molecular Weight 185.22 g/mol [3]

Synthesis of Pirfenidone: A Chemical Perspective

The synthesis of Pirfenidone, or 5-methyl-1-phenyl-2(1H)-pyridinone, is a multi-step process that is well-documented in organic chemistry literature. A common synthetic route involves the following key transformations:

Experimental Protocol: Synthesis of 5-carboxy-1-phenyl-2(1H)-pyridinone

A crucial intermediate in the synthesis of Pirfenidone derivatives is 5-carboxy-1-phenyl-2(1H)-pyridinone. A representative synthesis of this intermediate is outlined below:

  • Esterification: 6-hydroxynicotinic acid is first converted to its methyl ester, methyl 6-hydroxynicotinate.

  • Chan-Lam Coupling: The methyl 6-hydroxynicotinate then undergoes a Chan-Lam coupling reaction with phenylboronic acid. This reaction is typically catalyzed by a copper (II) acetate monohydrate in the presence of a base like pyridine in a solvent such as dichloromethane (DCM). This step introduces the phenyl group at the 1-position of the pyridinone ring.

  • Deprotection: The resulting methyl ester is then deprotected, for instance, by saponification using lithium hydroxide monohydrate (LiOH·H₂O) in a mixture of tetrahydrofuran (THF) and water, to yield 5-carboxy-1-phenyl-2(1H)-pyridinone.[4]

Further modifications can then be made to the carboxylic acid group to synthesize various derivatives of Pirfenidone for structure-activity relationship (SAR) studies.[2][5]

Mechanism of Action: A Multifaceted Approach to Combating Fibrosis

The precise mechanism of action of Pirfenidone is not entirely elucidated but is understood to be multifaceted, involving the modulation of various cytokines and growth factors implicated in fibrosis and inflammation.[6]

Core Mechanisms:
  • Inhibition of Transforming Growth Factor-beta (TGF-β): TGF-β is a key cytokine that promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix components like collagen in fibrotic diseases.[2][6] Pirfenidone has been shown to downregulate the expression and activity of TGF-β, thereby mitigating the fibrotic cascade.[2][6]

  • Anti-inflammatory Effects: Chronic inflammation is a significant contributor to the progression of fibrotic diseases. Pirfenidone inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][6] By reducing the activity of inflammatory cells like macrophages, Pirfenidone helps to temper the chronic inflammatory state.[6]

  • Antioxidative Properties: Oxidative stress is known to exacerbate the fibrotic process through cellular damage by reactive oxygen species (ROS). Pirfenidone exhibits antioxidative effects, which contribute to its overall therapeutic efficacy.[6]

  • Inhibition of Fibroblast Proliferation: Pirfenidone directly inhibits the proliferation of fibroblasts, the key effector cells in fibrosis that are responsible for producing the excess extracellular matrix.[1][6]

Signaling Pathway Overview

The antifibrotic action of Pirfenidone can be visualized as an intervention at multiple points within the complex signaling network that drives fibrosis.

G TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Differentiation TNF_alpha TNF-α TNF_alpha->Fibroblast Activation IL_1beta IL-1β IL_1beta->Fibroblast Activation Myofibroblast Myofibroblast Fibroblast->Myofibroblast ECM Extracellular Matrix (Collagen) Myofibroblast->ECM Deposition Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits Pirfenidone->TNF_alpha Inhibits Pirfenidone->IL_1beta Inhibits Pirfenidone->Fibroblast Inhibits Proliferation

Figure 1: Simplified signaling pathway illustrating the key inhibitory effects of Pirfenidone on pro-fibrotic and pro-inflammatory mediators.

Applications in Drug Development and Clinical Insights

Pirfenidone's primary and approved application is in the treatment of idiopathic pulmonary fibrosis.[1] Clinical trials have demonstrated its ability to reduce the decline in lung function, as measured by forced vital capacity (FVC).[5]

Beyond IPF, the antifibrotic properties of Pirfenidone have prompted investigations into its potential therapeutic use in other fibrotic conditions, including:

  • Liver Fibrosis: Studies have suggested that Pirfenidone can inhibit liver fibrosis.[5]

  • Cardiac Fibrosis: Research indicates that Pirfenidone may reduce myocardial fibrosis in certain heart conditions.[5][7]

  • Renal Fibrosis: The antifibrotic effects of Pirfenidone have also been observed in models of kidney fibrosis.[5]

The development of new Pirfenidone derivatives is an active area of research, with the goal of improving efficacy and reducing side effects.[2][5] These efforts often involve modifications at the C5 position of the pyridone ring to enhance anti-fibrotic activity.[2][5]

Table 2: In Vitro Activity of a Pirfenidone Derivative (Compound 9d)

CompoundTarget Cell LineIC50 (mM)Reference
PirfenidoneHFL1 (human fibroblast)2.75[5]
Compound 9dHFL1 (human fibroblast)0.035[5]

This data highlights the potential for developing more potent antifibrotic agents based on the Pirfenidone scaffold.

Conclusion

Pirfenidone represents a significant advancement in the treatment of idiopathic pulmonary fibrosis and serves as a compelling example of a successful antifibrotic therapy. Its multifaceted mechanism of action, targeting key inflammatory and fibrotic pathways, underscores the complexity of fibrotic diseases and the need for multi-targeted therapeutic approaches. Ongoing research into the synthesis of novel Pirfenidone derivatives holds promise for the development of next-generation antifibrotic drugs with improved efficacy and broader applications in a range of debilitating fibrotic conditions. This guide provides a foundational understanding of Pirfenidone for researchers and drug development professionals, aiming to stimulate further innovation in this critical therapeutic area.

References

  • Pirfenidone. In: Wikipedia. [Link]

  • Gu C, Li W, Ju Q, et al. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Med Chem. 2022;13(6):735-743. [Link]

  • Wang Y, Liu J, Zhang Y, et al. Novel pirfenidone derivatives: synthesis and biological evaluation. RSC Med Chem. 2022;13(3):328-336. [Link]

  • Conte E, Giraldi F, Fruhwald S, et al. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Front Cardiovasc Med. 2022;9:968915. [Link]

  • What is the mechanism of Pirfenidone? Patsnap Synapse. [Link]

  • 5-Methyl-1-phenyl-2(1H)-pyridinone. Adooq Bioscience. [Link]

  • Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Bioorg Med Chem Lett. 2025;119:130092. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Front Chem. 2025;13:1486959. [Link]

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  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020;25(18):4248. [Link]

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  • Krishnamurthy B, Vinaya K, Rakshith D, Prasanna DS, Rangappa KS. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antibacterial agents. Med Chem. 2013;9(2):240-248. [Link]

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  • Lombardo LJ, Lee FY, Chen P, et al. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004;47(27):6658-6661. [Link]

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  • Wang F, Li Y, Liu Y, et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg Chem. 2024;151:107661. [Link]

  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. [Link]

  • Nakanishi Y, Aoyagi Y, Yamamura Y, et al. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. J Med Chem. 2016;59(23):10586-10600. [Link]

  • Hori Y, Imanishi A, Arikawa Y, et al. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. J Pharmacol Exp Ther. 2010;335(1):231-238. [Link]

  • Schenone S, Bruno O, Bondavalli F, et al. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. Eur J Med Chem. 2004;39(2):153-160. [Link]

  • Li J, Wang J, Zhang H, et al. Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Med Chem. 2011;7(6):605-610. [Link]

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Sources

Spectroscopic Analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Spectroscopic Characterization

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, with the molecular formula C₁₀H₉ClN₂O, belongs to the class of cyanoacetamide derivatives.[1] Compounds in this family are of interest in medicinal chemistry due to their potential biological activities. The unambiguous determination of its chemical structure is the first critical step in any research and development pipeline. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, functional groups present, and the overall molecular framework.

This guide will systematically explore the predicted spectroscopic data for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide across four key analytical techniques:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Mass Spectrometry (MS)

For each technique, we will delve into the theoretical basis for the expected spectral features, present relevant data from the precursor molecule 5-chloro-2-methylaniline, and provide a detailed interpretation of the predicted spectrum of the target compound. Furthermore, standardized experimental protocols for acquiring these spectra are provided to ensure methodological rigor and reproducibility.

Molecular Structure and Predicted Spectroscopic Features

The structure of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, shown below, is the foundation for all spectroscopic predictions.

Figure 1: Chemical structure of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Key structural features that will influence the spectroscopic data include:

  • A substituted aromatic ring with three distinct protons.

  • A methyl group (-CH₃) on the aromatic ring.

  • An amide linkage (-NH-C=O).

  • A methylene group (-CH₂-).

  • A cyano group (-C≡N).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Predictions

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide would exhibit distinct signals for the aromatic protons, the amide proton, the methylene protons, and the methyl protons.

  • Aromatic Protons: The three protons on the phenyl ring are chemically non-equivalent and are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). Their splitting patterns will be influenced by their coupling with each other.

  • Amide Proton: The amide proton (-NH) is expected to show a singlet, typically in the region of δ 8.0-10.0 ppm, although its chemical shift can be highly dependent on the solvent and concentration.

  • Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl and cyano groups are chemically equivalent and should appear as a singlet. The electron-withdrawing nature of the adjacent functional groups will shift this signal downfield, likely in the range of δ 3.5-4.5 ppm.

  • Methyl Protons: The three protons of the methyl group (-CH₃) on the aromatic ring are equivalent and will appear as a singlet, typically in the upfield region of δ 2.0-2.5 ppm.

Analysis of the Precursor: 5-chloro-2-methylaniline

Experimental ¹H NMR data for 5-chloro-2-methylaniline is available and provides a valuable reference.[2] This precursor contains the same substituted aromatic ring as the target molecule. The reported ¹H NMR spectrum of 5-chloro-2-methylaniline in CDCl₃ shows signals corresponding to the aromatic protons and the methyl group.[2] By analyzing these signals, we can make more accurate predictions for the aromatic region of our target compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.0 - 10.0s1H-NH (Amide)
~7.2 - 7.8m3HAr-H
~3.8s2H-CH₂-
~2.3s3H-CH₃
Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Place the NMR tube in the spectrometer. acq2 Tune and shim the spectrometer. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz). acq2->acq3 proc1 Apply Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the spectrum (e.g., to TMS). proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Predictions

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide will show distinct signals for each of the 10 unique carbon atoms.

  • Aromatic Carbons: The six carbons of the phenyl ring will appear in the downfield region (δ 110-140 ppm). The carbons attached to the nitrogen, chlorine, and methyl groups will have distinct chemical shifts.

  • Carbonyl Carbon: The amide carbonyl carbon (-C=O) is expected to have a chemical shift in the range of δ 160-170 ppm.

  • Cyano Carbon: The carbon of the cyano group (-C≡N) will appear in the δ 115-125 ppm region.

  • Methylene Carbon: The methylene carbon (-CH₂-) will be found in the more upfield region, likely around δ 25-35 ppm.

  • Methyl Carbon: The methyl carbon (-CH₃) will be the most upfield signal, typically below δ 20 ppm.

Analysis of the Precursor: 5-chloro-2-methylaniline

Experimental ¹³C NMR data for 5-chloro-2-methylaniline is available and shows the chemical shifts for the carbons of the substituted aromatic ring.[3] This data is instrumental in assigning the aromatic carbon signals in the predicted spectrum of the final product.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~138Ar-C (quaternary)
~135Ar-C (quaternary)
~133Ar-C (quaternary)
~130Ar-CH
~128Ar-CH
~125Ar-CH
~117C≡N (Cyano)
~28-CH₂-
~18-CH₃
Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters, which are optimized for the ¹³C nucleus.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 20-50 mg of sample in ~0.6 mL of deuterated solvent. prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the spectrometer. acq2 Tune and shim for ¹³C. acq1->acq2 acq3 Acquire the spectrum using a proton-decoupled pulse sequence. acq2->acq3 proc1 Apply Fourier transform. proc2 Phase correct and baseline correct the spectrum. proc1->proc2 proc3 Reference the spectrum. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3: Workflow for ¹³C NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Principles and Predictions

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted FT-IR spectrum of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide will show characteristic absorption bands for the N-H, C=O, C≡N, and C-H bonds.

  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.[4]

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2210-2260 cm⁻¹ for the cyano group.[4]

  • C=O Stretch: A strong, sharp absorption band, characteristic of the amide I band, will be present in the region of 1630-1680 cm⁻¹.[5]

  • N-H Bend: The amide II band, resulting from N-H bending, is expected around 1510-1570 cm⁻¹.[5]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the aromatic ring.[6]

Analysis of the Precursor: 5-chloro-2-methylaniline

The FT-IR spectrum of 5-chloro-2-methylaniline shows characteristic N-H stretching bands for a primary amine (two bands) and aromatic C-H and C=C stretching vibrations.[7][8] This provides a reference for the aromatic region of the target compound's spectrum.

Predicted FT-IR Data

Table 3: Predicted FT-IR Data for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch (Amide)
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~2250Medium, SharpC≡N Stretch (Nitrile)
~1670Strong, SharpC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
~1400-1600Medium-WeakAromatic C=C Stretch
Experimental Protocol: FT-IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 prep3 Apply pressure to ensure good contact. prep2->prep3 acq1 Collect a background spectrum. acq2 Collect the sample spectrum. acq1->acq2 proc1 The software automatically ratios the sample spectrum to the background. proc2 Identify and label the major absorption bands. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 4: Workflow for FT-IR Spectroscopy (ATR).

Mass Spectrometry (MS)

Theoretical Principles and Predictions

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, the molecular weight is 208.64 g/mol .[1]

  • Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 208 and 210 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

  • Fragmentation Pattern: The fragmentation of N-substituted cyanoacetamides is expected to proceed through several key pathways.[9] Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.[10]

    • Cleavage of the amide bond could lead to fragments corresponding to the 5-chloro-2-methylphenylamino cation (m/z 140) and the cyanoacetyl radical.

    • Loss of the cyanoacetamide group could result in a fragment at m/z 141, corresponding to the 5-chloro-2-methylaniline radical cation.

    • Cleavage of the C-C bond between the carbonyl and methylene groups could generate a fragment corresponding to the N-(5-chloro-2-methylphenyl)formamide cation.

Analysis of the Precursor: 5-chloro-2-methylaniline

The mass spectrum of 5-chloro-2-methylaniline shows a molecular ion peak at m/z 141 and 143 (due to the chlorine isotope), and a prominent fragment from the loss of a methyl group.[7] This confirms the expected isotopic pattern for a monochlorinated compound.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

m/zProposed Fragment
208/210[M]⁺ (Molecular Ion)
141/143[C₇H₇ClN]⁺
140/142[C₇H₆ClN]⁺
67[C₃H₃N₂O]⁺
Experimental Protocol: Mass Spectrometry

G cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection prep1 Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC/LC). ion1 Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). sep1 Separate the ions based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole). det1 Detect the ions and generate the mass spectrum. cluster_prep cluster_prep cluster_ion cluster_ion cluster_prep->cluster_ion cluster_sep cluster_sep cluster_ion->cluster_sep cluster_det cluster_det cluster_sep->cluster_det

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is an organic compound of emerging interest within the scientific community, particularly in the realms of oncology and antimicrobial research.[1] While its precise molecular mechanisms remain to be fully elucidated, preliminary data and the activities of structurally analogous compounds suggest a multi-faceted mode of action. This technical guide synthesizes the current understanding of N-aryl-2-cyanoacetamide derivatives to propose a cogent, testable framework for the mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. We will delve into its potential as an anticancer agent, hypothesizing its role in the modulation of critical cellular pathways, including apoptosis, metastasis, and angiogenesis. Furthermore, we will outline a comprehensive, field-proven research program designed to systematically investigate and validate these proposed mechanisms. This document is intended to serve as a foundational resource for researchers dedicated to advancing our comprehension of this promising compound and its therapeutic potential.

Introduction: The Therapeutic Potential of N-aryl-2-cyanoacetamide Derivatives

The N-aryl-2-cyanoacetamide scaffold represents a versatile pharmacophore, with derivatives demonstrating a broad spectrum of biological activities. These compounds are characterized by a cyano group and an acetamide group attached to an aryl ring, and their polyfunctional nature allows for diverse chemical interactions.[2] Research into this class of molecules has revealed promising anticancer, antimicrobial, and enzyme-inhibitory properties.[1][3][4] Notably, certain N-hetaryl-2-cyanoacetamide derivatives have exhibited potent cytotoxic effects against various human cancer cell lines.[5][6] Given these precedents, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide emerges as a compelling candidate for in-depth mechanistic investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is fundamental to interpreting its biological activity.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂OPubChem CID: 846083[7]
Molecular Weight 208.64 g/mol PubChem CID: 846083[7]
CAS Number 63034-97-9PubChem CID: 846083[7]
XLogP3 2.3PubChem CID: 846083[7]
Hydrogen Bond Donor Count 1PubChem CID: 846083[7]
Hydrogen Bond Acceptor Count 2PubChem CID: 846083[7]
Rotatable Bond Count 2PubChem CID: 846083[7]

A Hypothesized Tri-Modal Mechanism of Anticancer Action

Based on the established bioactivity of structurally related N-aryl-2-cyanoacetamides, we propose a tri-modal mechanism of action for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in cancer cells. This hypothesis posits that the compound concurrently induces apoptosis, inhibits metastasis, and suppresses angiogenesis.

G cluster_0 N-(5-chloro-2-methylphenyl)-2-cyanoacetamide cluster_1 Cellular Effects Compound Compound Apoptosis Apoptosis Compound->Apoptosis Induces Metastasis_Inhibition Metastasis Inhibition Compound->Metastasis_Inhibition Inhibits Angiogenesis_Inhibition Angiogenesis Inhibition Compound->Angiogenesis_Inhibition Suppresses

Figure 1: Hypothesized tri-modal anticancer action of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Induction of Apoptosis

Several N-hetaryl-2-cyanoacetamide derivatives have been demonstrated to trigger programmed cell death in cancer cells through the upregulation of key effector caspases.[5][6] We hypothesize that N-(5-chloro-2-methylphenyl)-2-cyanoacetamide similarly activates the intrinsic apoptotic pathway.

Proposed Signaling Pathway:

G Compound N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Mitochondria Mitochondria Compound->Mitochondria Stress Signal Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Figure 2: Proposed apoptotic pathway initiated by the compound.

Inhibition of Metastasis

The metastatic cascade is critically dependent on the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. The inhibition of MMP-2 and MMP-9 has been observed with certain cyanoacetamide derivatives.[5][6] We propose that N-(5-chloro-2-methylphenyl)-2-cyanoacetamide may act as an inhibitor of these key enzymes, thereby impeding cancer cell invasion and migration.

Suppression of Angiogenesis

Tumor growth and survival are contingent on the formation of new blood vessels, a process known as angiogenesis. This process is primarily driven by factors such as Vascular Endothelial Growth Factor (VEGF), which is regulated by Hypoxia-Inducible Factor-1 alpha (HIF-1α). The suppression of both HIF-1α and VEGF has been reported for some N-hetaryl-2-cyanoacetamide derivatives.[5][6] We hypothesize that N-(5-chloro-2-methylphenyl)-2-cyanoacetamide may disrupt this critical signaling axis.

A Framework for Mechanistic Validation: Experimental Protocols

To rigorously test our hypothesized mechanism of action, a multi-pronged experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the compound's effects on cancer cells.

General Experimental Workflow

G Start Start: Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assays (MTT/XTT) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Assays (Annexin V/Caspase) Cytotoxicity->Apoptosis_Assay Metastasis_Assay Metastasis Assays (Wound Healing/Transwell) Cytotoxicity->Metastasis_Assay Angiogenesis_Assay Angiogenesis Assays (Tube Formation/ELISA) Cytotoxicity->Angiogenesis_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Metastasis_Assay->Data_Analysis Angiogenesis_Assay->Data_Analysis

Figure 3: Overall experimental workflow for mechanism of action studies.

Protocol 1: Assessment of Apoptotic Induction

Objective: To determine if N-(5-chloro-2-methylphenyl)-2-cyanoacetamide induces apoptosis in cancer cells and to identify the involvement of caspases.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., PC3, HepG2) to 70-80% confluency. Treat cells with varying concentrations of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Annexin V-FITC/Propidium Iodide (PI) Staining: Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: Utilize commercially available colorimetric or fluorometric assay kits to measure the activity of caspase-3 and caspase-9 in cell lysates following treatment with the compound.

Expected Outcome: A dose-dependent increase in the percentage of apoptotic cells and elevated activity of caspase-3 and caspase-9 would support the hypothesis of apoptosis induction via the intrinsic pathway.

Protocol 2: Evaluation of Anti-Metastatic Potential

Objective: To assess the effect of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide on cancer cell migration and invasion.

Methodology:

  • Wound Healing (Scratch) Assay:

    • Grow cells to a confluent monolayer.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Treat cells with the compound and monitor the closure of the scratch over time compared to a control.

  • Transwell Invasion Assay:

    • Seed cells in the upper chamber of a Matrigel-coated Transwell insert in serum-free media.

    • Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Add the compound to both chambers.

    • After incubation, quantify the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert.

  • Gelatin Zymography: Analyze the activity of MMP-2 and MMP-9 in the conditioned media of treated cells.

Expected Outcome: A reduction in wound closure, a decrease in the number of invaded cells, and diminished MMP-2/9 activity would indicate an anti-metastatic effect.

Protocol 3: Investigation of Anti-Angiogenic Effects

Objective: To determine if N-(5-chloro-2-methylphenyl)-2-cyanoacetamide can inhibit the formation of new blood vessels.

Methodology:

  • Endothelial Cell Tube Formation Assay:

    • Culture human umbilical vein endothelial cells (HUVECs) on a layer of Matrigel.

    • Treat the HUVECs with the compound.

    • Observe and quantify the formation of capillary-like structures (tubes).

  • VEGF and HIF-1α Expression Analysis:

    • Treat cancer cells with the compound under normoxic and hypoxic conditions.

    • Measure the levels of secreted VEGF in the culture supernatant using an ELISA kit.

    • Analyze the expression of HIF-1α in cell lysates via Western blotting.

Expected Outcome: Inhibition of tube formation, reduced VEGF secretion, and decreased HIF-1α expression would provide strong evidence for an anti-angiogenic mechanism.

Concluding Remarks and Future Directions

The N-aryl-2-cyanoacetamide scaffold holds significant promise for the development of novel therapeutics. While the precise mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is yet to be definitively established, the existing body of literature on related compounds provides a solid foundation for a targeted and logical investigative approach. The proposed tri-modal mechanism, centered on the induction of apoptosis, inhibition of metastasis, and suppression of angiogenesis, offers a comprehensive framework for future research.

The successful validation of these hypotheses through the outlined experimental protocols would not only elucidate the molecular pharmacology of this specific compound but also contribute to a broader understanding of the therapeutic potential of the N-aryl-2-cyanoacetamide class. Further studies could then focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in preclinical cancer models. The journey to fully unravel the therapeutic potential of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is just beginning, and it is a path paved with exciting possibilities for the future of cancer therapy.

References

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (2020). ResearchGate. [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.). PubMed. [Link]

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. (n.d.). PubChem. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2015). ResearchGate. [Link]

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2020). ResearchGate. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). TÜBİTAK Academic Journals. [Link]

  • Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and in vitro antioxidant and anticancer evaluations. (2020). Monash University. [Link]

  • Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. (2015). European Journal of Chemistry. [Link]

  • 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. (2020). PubMed. [Link]

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An In-depth Technical Guide to N-(5-chloro-2-methylphenyl)-2-cyanoacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a substituted aromatic cyanoacetamide derivative. The cyanoacetamide scaffold is a versatile building block in organic synthesis, recognized for its utility in constructing a variety of heterocyclic compounds with diverse biological activities.[1] This guide provides a comprehensive overview of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, including its chemical identity, a detailed synthesis protocol, and an exploration of its potential applications based on the activities of structurally related compounds.

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical entity is paramount for research and development. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is known by several synonyms and is cataloged under various chemical registry numbers. This information is crucial for accurate literature searches and procurement.

Identifier Type Identifier Source
IUPAC Name N-(5-chloro-2-methylphenyl)-2-cyanoacetamidePubChem[2]
CAS Number 63034-97-9PubChem[2]
Molecular Formula C₁₀H₉ClN₂OPubChem[2]
Molecular Weight 208.64 g/mol PubChem[2]
InChI Key DOIFWZKNSQIYHB-UHFFFAOYSA-NPubChem[2]
PubChem CID 846083PubChem[2]

A comprehensive list of depositor-supplied synonyms is available through the PubChem database, which includes variations in nomenclature and catalog numbers from various chemical suppliers.[2]

Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry, typically involving the acylation of an amine with a cyanoacetic acid derivative. The following protocol describes a standard laboratory procedure for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide from 5-chloro-2-methylaniline and ethyl cyanoacetate.

Experimental Protocol: Synthesis via Amidation

This protocol is adapted from established methods for the synthesis of related N-aryl cyanoacetamides.[3][4]

Materials:

  • 5-chloro-2-methylaniline

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling point solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 5-chloro-2-methylaniline in toluene.

  • Addition of Reagent: To the stirred solution, add 1.1 to 1.5 equivalents of ethyl cyanoacetate.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain N-(5-chloro-2-methylphenyl)-2-cyanoacetamide as a crystalline solid.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling point solvent like toluene is used to ensure the reaction reaches a sufficient temperature to drive the amidation, which can be slow at lower temperatures.

  • Reagent Stoichiometry: A slight excess of ethyl cyanoacetate is often used to ensure the complete consumption of the aniline starting material.

  • Aqueous Work-up: The series of washes with acidic and basic solutions is critical for removing unreacted starting materials and by-products. The HCl wash removes any remaining 5-chloro-2-methylaniline, while the NaHCO₃ wash neutralizes any acidic impurities.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification A 5-chloro-2-methylaniline D Combine and Reflux (4-8h) A->D B Ethyl Cyanoacetate B->D C Toluene (Solvent) C->D E Cool to RT D->E F Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄ or Na₂SO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Recrystallization (Ethanol) H->I J N-(5-chloro-2-methylphenyl)- 2-cyanoacetamide (Pure Product) I->J

Caption: Workflow for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Potential Applications and Biological Significance

While specific biological studies on N-(5-chloro-2-methylphenyl)-2-cyanoacetamide are not extensively reported in peer-reviewed literature, the broader class of cyanoacetamide derivatives has attracted significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the antimicrobial and anticancer properties of various N-substituted cyanoacetamides.[3] The biological activity is often attributed to the ability of the cyanoacetamide moiety to interact with various biological targets. For instance, some derivatives have been shown to induce apoptosis in cancer cells and inhibit key enzymes involved in microbial survival. The specific substitutions on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds. The presence of a chloro and a methyl group on the phenyl ring of the title compound suggests that it may exhibit interesting biological properties worthy of investigation.

Role as a Chemical Intermediate

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide serves as a valuable intermediate in the synthesis of more complex molecules. The reactive methylene group and the cyano group can participate in a variety of chemical transformations, making it a versatile precursor for the synthesis of various heterocyclic systems.[4]

Future Directions

The lack of extensive biological data on N-(5-chloro-2-methylphenyl)-2-cyanoacetamide presents an opportunity for further research. Future studies could focus on:

  • Screening for Biological Activity: A systematic evaluation of its antimicrobial and anticancer activities against a panel of microbial strains and cancer cell lines would be a logical first step.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate its mechanism of action. This could involve enzymatic assays, investigation of its effects on cellular signaling pathways, and studies on gene expression.

  • Analogue Synthesis: The synthesis and biological evaluation of a library of related compounds with variations in the substitution pattern on the phenyl ring could lead to the discovery of novel therapeutic agents with improved potency and selectivity.

Conclusion

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a readily accessible compound with a well-defined chemical identity and a straightforward synthetic route. While its own biological profile is yet to be fully explored, its structural relationship to a class of compounds with known pharmacological activities makes it a person of interest for further investigation in the fields of drug discovery and medicinal chemistry. Its utility as a synthetic intermediate further underscores its importance to the scientific community.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 846083, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • ResearchGate. (2024, March 16). Unveiling the antinociceptive mechanisms of Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate: insights from nociceptive assays in mice. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • National Institutes of Health. (2024, April 2). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Shows the results, expressed as IC50 (M) values, indicating.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • MDPI. (n.d.). Neuroprotective Pathway Modulation by a Novel Coriandrum sativum, N-Acetylcysteine and Glutathione-Based Formulation: Insights from In Vitro 3D Models. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Robust Laboratory Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, a valuable intermediate in chemical and pharmaceutical research.[1][2] The procedure is based on the direct thermal condensation of 5-chloro-2-methylaniline with ethyl cyanoacetate. This guide is designed for researchers and professionals in organic synthesis and drug development, offering a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines to ensure reliable and safe execution.

Introduction and Scientific Context

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (CAS No: 63034-97-9) is a substituted cyanoacetamide derivative.[3][4][5] Cyanoacetamides are highly versatile synthons in organic chemistry, serving as precursors for a wide array of heterocyclic compounds due to their polyfunctional nature.[2][6] The presence of both electrophilic and nucleophilic centers allows for diverse cyclization and condensation reactions.[6] This specific derivative, featuring a substituted phenyl ring, is of interest for creating libraries of novel compounds for biological screening, particularly in antimicrobial and anticancer research.[7]

The synthesis detailed herein employs a direct acylation method, which is a robust and scalable approach for forming the amide bond between a substituted aniline and a cyanoacetyl moiety.[8] While several methods for cyanoacetylation exist, including the use of cyanoacetic acid with activating agents like acetic anhydride, the thermal condensation with an ester is a straightforward, solvent-free alternative that avoids complex reagents.[8]

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the 5-chloro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The reaction is driven to completion by heating, which facilitates the elimination of ethanol as a volatile byproduct. The large excess of ethyl cyanoacetate serves as both a reactant and the reaction solvent, ensuring the aniline is fully consumed and simplifying the initial work-up.[8]

Reaction Scheme:

Figure 1. Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide via thermal condensation.

Materials and Reagent Data

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Heating mantle with magnetic stirrer and thermocouple

  • Distillation head with condenser (short-path) and receiving flask

  • Glass funnel and filter paper

  • Buchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Recrystallization dish

  • Standard laboratory glassware and magnetic stir bars

  • Fume hood

Chemicals and Reagents
  • 5-chloro-2-methylaniline (CAS: 95-79-4)

  • Ethyl cyanoacetate (CAS: 105-56-6)

  • Ethanol (95% or absolute), for recrystallization

  • Diethyl ether, for washing

  • Deionized water

Reagent Data Table
ReagentFormulaMW ( g/mol )Molar RatioQuantityPhysical State
5-chloro-2-methylanilineC₇H₈ClN141.601.014.16 g (0.1 mol)Liquid/Solid
Ethyl cyanoacetateC₅H₇NO₂113.116.076.7 mL (0.6 mol)Liquid

Comprehensive Safety Protocol (EHS)

Causality: The reactants and reagents used in this protocol present significant health risks. Adherence to these safety measures is critical to mitigate exposure and prevent accidents.

  • General Precautions: This entire procedure must be conducted within a certified chemical fume hood.[9] Standard personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, must be worn at all times.

  • 5-chloro-2-methylaniline: Warning! This compound is harmful if swallowed and is suspected of causing cancer.[10] It may also cause skin, eye, and respiratory irritation.[1] Avoid inhalation of vapors and direct contact with skin and eyes.[11] In case of contact, wash the affected area immediately with copious amounts of water.[1]

  • Ethyl Cyanoacetate / Cyanoacetic Acid Derivatives: These compounds are irritants. Cyanoacetic acid itself is corrosive and causes severe skin burns and eye damage.[9][12] It is also harmful if swallowed or inhaled.[9][12] Handle with extreme care, ensuring no skin or eye contact.

  • High-Temperature Operation: The reaction is conducted at high temperatures (180-190°C). Ensure the heating mantle is properly secured and monitored. Do not leave the reaction unattended. Keep flammable materials away from the reaction setup.

  • Waste Disposal: All chemical waste, including residual reactants, solvents from washing and recrystallization, and contaminated materials, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not pour waste down the drain.[9]

Detailed Experimental Protocol

Reaction Setup
  • Assemble the reaction apparatus in a fume hood. Place a 250 mL three-neck round-bottom flask in a heating mantle on a magnetic stirrer.

  • Fit one neck with a thermocouple to monitor the internal reaction temperature.

  • Fit the central, larger neck with a short-path distillation head connected to a condenser and a receiving flask to collect the ethanol byproduct.

  • Seal the third neck with a glass stopper.

Synthesis Procedure
  • Charging the Flask: To the reaction flask, add 5-chloro-2-methylaniline (14.16 g, 0.1 mol) and ethyl cyanoacetate (76.7 mL, 0.6 mol). Add a magnetic stir bar.

    • Expert Insight: Using a significant excess of ethyl cyanoacetate (5-6 molar equivalents) serves a dual purpose: it acts as the solvent for the reaction and drives the equilibrium towards the product side by Le Châtelier's principle.[8]

  • Heating and Reaction: Begin stirring the mixture and slowly heat using the heating mantle. Increase the temperature to 180-190°C.

  • Byproduct Removal: As the reaction proceeds, ethanol will form and begin to distill. Maintain the temperature and continue the reaction for 3-4 hours, or until ethanol distillation ceases. This indicates the reaction is approaching completion.

    • Self-Validation: The continuous distillation of ethanol provides a visual cue for reaction progress. The theoretical amount of ethanol produced is approximately 4.6 g (or 5.8 mL). Monitoring the volume in the receiving flask can help gauge the reaction's endpoint.

Product Isolation and Purification
  • Cooling and Precipitation: After the reaction period, turn off the heating and allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize or solidify from the excess ethyl cyanoacetate. Cooling the flask in an ice bath can further promote precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude solid on the filter with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted ethyl cyanoacetate and other soluble impurities.

    • Expert Insight: Washing with a cold, non-polar solvent like diethyl ether is effective for removing starting materials without dissolving a significant amount of the desired amide product.

  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • Trustworthiness: If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.[13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize the crystallization of the pure product.

  • Final Filtration and Drying: Collect the purified white to off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.[13]

  • Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 75-85%.

Characterization

To confirm the identity and purity of the synthesized N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch, C=O stretch (amide), and C≡N stretch (nitrile).

  • Mass Spectrometry: To confirm the molecular weight (208.64 g/mol ).[3][5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis reagents Measure Reagents: 5-chloro-2-methylaniline Ethyl Cyanoacetate setup Assemble Glassware: Flask, Condenser, Heating Mantle charge Charge Flask with Reactants setup->charge heat Heat to 180-190°C (3-4 hours) charge->heat distill Collect Ethanol Byproduct heat->distill cool Cool to Room Temperature distill->cool filter1 Vacuum Filter Crude Solid cool->filter1 wash Wash with Diethyl Ether filter1->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize filter2 Filter Purified Crystals recrystallize->filter2 dry Dry Under Vacuum filter2->dry char Characterize Product: MP, NMR, IR, MS dry->char

Caption: Logical workflow for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

References

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | C10H9ClN2O | CID 846083. [Link]

  • ResearchGate. Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds | Request PDF. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC. [Link]

  • Semantic Scholar. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. [Link]

  • ResearchGate. Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride | Request PDF. [Link]

  • Wikipedia. Cyanoacetamide. [Link]

  • Organic Syntheses. cyanoacetamide - Organic Syntheses Procedure. [Link]

  • Amerigo Scientific. N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • PubChem. N-(2-chloro-5-methoxyphenyl)-2-cyanoacetamide | C10H9ClN2O2 | CID 53390772. [Link]

  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • Google Patents. WO2009137742A1 - Process for the preparation of cyano-substituted-nitrogen-containing heteroaryl compounds.
  • ResearchGate. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides | Request PDF. [Link]

  • Hilaris Publisher. N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis. [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

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Application Notes and Protocols: N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Scaffold

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, a distinct organic molecule featuring a cyanoacetamide core linked to a substituted phenyl ring, represents a compelling scaffold for medicinal chemistry exploration.[1][2][3] The inherent reactivity of the cyanoacetamide moiety, coupled with the physicochemical properties imparted by the chloro and methyl substitutions on the phenyl ring, positions this compound as a valuable intermediate and a potential lead structure for the development of novel therapeutic agents.[2] This guide provides a comprehensive overview of its potential applications, underpinned by data from structurally related compounds, and furnishes detailed protocols for its synthesis and biological evaluation. While extensive research on this specific molecule is emerging, the principles and methodologies outlined herein provide a robust framework for its investigation.

The cyanoacetamide functional group is a well-established pharmacophore, known for its ability to participate in various biological interactions.[2] The strategic placement of a chloro substituent and a methyl group on the phenyl ring is anticipated to modulate the compound's lipophilicity and electronic properties, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets. Preliminary investigations into related compounds suggest that N-(5-chloro-2-methylphenyl)-2-cyanoacetamide holds promise in the realms of antimicrobial and anticancer research.[2]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O[1]
Molecular Weight 208.64 g/mol [1]
CAS Number 63034-97-9[1]
XLogP3 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the biological activities observed for analogous cyanoacetamide and chloroacetamide derivatives, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a prime candidate for investigation in the following therapeutic areas:

Antimicrobial Applications

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Chloroacetamide derivatives have demonstrated notable efficacy against a range of pathogens. It is hypothesized that N-(5-chloro-2-methylphenyl)-2-cyanoacetamide may exert its antimicrobial effects through mechanisms such as the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Workflow for Antimicrobial Screening:

cluster_0 Synthesis & Purification cluster_1 Antimicrobial Assays cluster_2 Data Analysis synthesis Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide purification Purification by Recrystallization/Chromatography synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination data_analysis Determine MIC & MBC values mic_determination->data_analysis mbc_determination->data_analysis disk_diffusion Disk Diffusion Assay disk_diffusion->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Workflow for the synthesis and antimicrobial evaluation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Anticancer Applications

The cyanoacetamide scaffold is present in numerous compounds with demonstrated anticancer activity. The proposed mechanisms of action for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in cancer therapy include:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at critical checkpoints.

Hypothesized Signaling Pathway Involvement:

compound N-(5-chloro-2-methylphenyl)- 2-cyanoacetamide target_enzyme Target Enzyme (e.g., Kinase) compound->target_enzyme Inhibition apoptosis Apoptosis compound->apoptosis Induces cell_cycle Cell Cycle Arrest compound->cell_cycle Induces proliferation Cell Proliferation target_enzyme->proliferation Blocks

Caption: Hypothesized mechanisms of anticancer activity.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and biological evaluation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. These are based on established methodologies for analogous compounds and should be optimized as necessary.

Protocol 1: Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

This protocol describes a general method for the acylation of an aniline derivative with ethyl cyanoacetate.

Materials:

  • 5-chloro-2-methylaniline

  • Ethyl cyanoacetate

  • Sodium ethoxide (catalyst)

  • Absolute ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2-methylaniline (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • To this mixture, add ethyl cyanoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with stirring.

  • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial and fungal strains.

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Prepare a stock solution of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate to achieve a range of test concentrations.

  • Prepare inoculums of the microbial strains and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive controls (broth with inoculum and standard antibiotic) and negative controls (broth with inoculum and DMSO, and broth alone).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot a small volume from the wells with no visible growth onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC/MFC.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is for assessing the cytotoxicity of the compound against a panel of human cancer cell lines.

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium.

  • Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Conclusion and Future Directions

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide presents a promising scaffold for the development of novel therapeutic agents. The protocols detailed in this guide provide a comprehensive framework for its synthesis and biological evaluation. Further investigations should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogs, and conducting in vivo studies to assess its efficacy and safety in preclinical models. The versatility of the cyanoacetamide core suggests that this compound could be a valuable starting point for the discovery of new drugs to address unmet medical needs in infectious diseases and oncology.

References

  • PubChem. (n.d.). N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | C10H9ClN2O | CID 846083. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • Amerigo Scientific. (n.d.). N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20010021787A1 - Process for preparing cyanoacetamide.
  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Retrieved from [Link]

  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. Retrieved from [Link]

  • PubChem. (n.d.). 5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-2-hydroxybenzyl)-1-acetyl-N-methylpiperidine-4-carboxamide. Retrieved from [Link]

  • PMC - NIH. (n.d.). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Retrieved from [Link]

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The Versatile Synthon: A Guide to Synthesizing Heterocyclic Compounds from N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the synthesis of a variety of heterocyclic compounds utilizing N-(5-chloro-2-methylphenyl)-2-cyanoacetamide as a key starting material. This versatile reagent, possessing a reactive methylene group, a cyano moiety, and an amide linkage, serves as a powerful building block for constructing diverse and medicinally relevant heterocyclic scaffolds. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also insights into the underlying chemical principles.

Introduction: The Chemical Utility of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (CAS No: 63034-97-9) is a white to off-white crystalline solid with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol .[1][2] Its structure incorporates several key functional groups that contribute to its reactivity and utility as a synthon in heterocyclic chemistry. The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated to form a nucleophilic carbanion. This carbanion can then participate in a variety of condensation and cyclization reactions, forming the backbone of numerous heterocyclic systems.[3]

The presence of the 5-chloro-2-methylphenyl substituent also offers opportunities for further structural diversification and can influence the biological activity of the resulting heterocyclic products. This guide will detail the application of this reagent in the synthesis of pyridones, thiophenes, pyrazoles, and thiazoles, providing experimentally grounded protocols and mechanistic insights.

I. Synthesis of Substituted 2-Pyridones

Substituted 2-pyridones are a prominent class of heterocycles found in numerous natural products and pharmaceuticals. The reaction of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide with 1,3-dicarbonyl compounds provides a straightforward and efficient route to highly functionalized 3-cyano-2-pyridone derivatives.

Mechanistic Rationale

The synthesis of 3-cyano-2-pyridones from cyanoacetamides and 1,3-diketones proceeds through a base-catalyzed condensation reaction. The initial step involves the deprotonation of the active methylene group of the cyanoacetamide to form a potent nucleophile. This is followed by a Knoevenagel condensation with one of the carbonyl groups of the 1,3-diketone. Subsequent intramolecular cyclization via attack of the amide nitrogen onto the second carbonyl group, followed by dehydration, leads to the formation of the stable 2-pyridone ring system.[4]

Workflow for the Synthesis of 3-Cyano-2-Pyridones

reagent N-(5-chloro-2-methylphenyl)-2-cyanoacetamide reaction Reaction Mixture reagent->reaction diketone 1,3-Diketone (e.g., Acetylacetone) diketone->reaction base Base (e.g., KOH, Piperidine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction reflux Reflux (4-6 h) reaction->reflux workup Cooling & Filtration reflux->workup product 1-(5-chloro-2-methylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile workup->product

Caption: Synthesis of a 3-cyano-2-pyridone derivative.

Detailed Protocol: Synthesis of 1-(5-chloro-2-methylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • Acetylacetone

  • Potassium Hydroxide (KOH) or Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for filtration and washing

Procedure:

  • To a solution of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (1 equivalent) in ethanol in a round-bottom flask, add acetylacetone (1 equivalent).

  • Add a catalytic amount of a suitable base, such as potassium hydroxide or a few drops of piperidine.[4]

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the purified 1-(5-chloro-2-methylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Expected Outcome:

This protocol typically affords the desired 3-cyano-2-pyridone derivative in good to excellent yields. The product can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactant 1Reactant 2ProductTypical Yield
N-(5-chloro-2-methylphenyl)-2-cyanoacetamideAcetylacetone1-(5-chloro-2-methylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile70-85%

II. Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[5] N-(5-chloro-2-methylphenyl)-2-cyanoacetamide can serve as the active methylene component in this reaction, leading to the formation of 2-amino-N-(5-chloro-2-methylphenyl)thiophene-3-carboxamides.

Mechanistic Rationale

The Gewald reaction mechanism is initiated by a Knoevenagel condensation between an aldehyde or ketone and the active methylene nitrile to form an α,β-unsaturated nitrile.[5] This is followed by the addition of elemental sulfur to the α-carbon of the unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.[6]

Workflow for the Gewald Reaction

reagent N-(5-chloro-2-methylphenyl)-2-cyanoacetamide reaction Reaction Mixture reagent->reaction carbonyl Aldehyde or Ketone carbonyl->reaction sulfur Elemental Sulfur (S₈) sulfur->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction stirring Stirring at RT or gentle heating reaction->stirring workup Precipitation & Filtration stirring->workup product 2-Amino-N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide derivative workup->product

Caption: Synthesis of a 2-aminothiophene derivative.

Detailed Protocol: Synthesis of a 2-Amino-N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide Derivative

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • An aldehyde or ketone (e.g., cyclohexanone)

  • Elemental sulfur

  • Triethylamine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for filtration and washing

Procedure:

  • In a round-bottom flask, suspend N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (1 equivalent), the chosen aldehyde or ketone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add triethylamine (1.1 equivalents) to the suspension with stirring.[7]

  • Continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be poured into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with water to remove any residual base and salts.

  • Dry the product under vacuum to yield the desired 2-aminothiophene derivative.

Expected Outcome:

The Gewald reaction is known for its efficiency and generally provides good yields of the 2-aminothiophene products. The synthesized compounds can be characterized by their melting points and spectroscopic data.

Reactant 1Reactant 2ProductTypical Yield
N-(5-chloro-2-methylphenyl)-2-cyanoacetamideCyclohexanone2-Amino-N-(5-chloro-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide65-80%

III. Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide can be utilized in multicomponent reactions to construct substituted pyrazole rings.[8]

Mechanistic Rationale

One common approach for the synthesis of aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine. In a multicomponent setup, an enaminonitrile, formed in situ from the reaction of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), can react with hydrazine or its derivatives. The hydrazine undergoes nucleophilic attack on the enaminonitrile, followed by intramolecular cyclization and elimination of dimethylamine and water to afford the aminopyrazole.

Workflow for the Synthesis of Aminopyrazoles

reagent N-(5-chloro-2-methylphenyl)-2-cyanoacetamide intermediate Enaminonitrile Intermediate reagent->intermediate dmf_dma DMF-DMA dmf_dma->intermediate hydrazine Hydrazine Hydrate cyclization Cyclization with Hydrazine hydrazine->cyclization solvent Solvent (e.g., Ethanol) solvent->intermediate intermediate->cyclization product 5-Amino-N-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide cyclization->product

Caption: Synthesis of a 5-aminopyrazole derivative.

Detailed Protocol: Synthesis of 5-Amino-N-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to form the enaminonitrile intermediate.

  • To this mixture, add hydrazine hydrate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-amino-N-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide.

Expected Outcome:

This multicomponent reaction provides a convenient route to aminopyrazole derivatives with good yields. The structure of the product can be confirmed using various spectroscopic methods.

Reactant 1Reactants 2 & 3ProductTypical Yield
N-(5-chloro-2-methylphenyl)-2-cyanoacetamideDMF-DMA, Hydrazine Hydrate5-Amino-N-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide60-75%

IV. Synthesis of Substituted Thiazoles

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are important scaffolds in medicinal chemistry. The Hantzsch thiazole synthesis is a classic method for their preparation, which can be adapted for use with cyanoacetamide derivatives.[9]

Mechanistic Rationale

In a modified Hantzsch-type synthesis, the sulfur atom is first incorporated into the cyanoacetamide backbone to form a thiocarbamoyl derivative. This can be achieved by reacting N-(5-chloro-2-methylphenyl)-2-cyanoacetamide with a thionating agent like Lawesson's reagent or by reacting it with an isothiocyanate. The resulting thioamide can then be reacted with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization of the enol intermediate and subsequent dehydration to yield the substituted thiazole.[10]

Workflow for Thiazole Synthesis

reagent N-(5-chloro-2-methylphenyl)-2-cyanoacetamide thioamide Thioamide Intermediate reagent->thioamide thionation Thionating Agent (e.g., Lawesson's Reagent) thionation->thioamide cyclization Cyclocondensation thioamide->cyclization haloketone α-Haloketone (e.g., Phenacyl Bromide) haloketone->cyclization product Substituted Thiazole Derivative cyclization->product

Caption: Synthesis of a substituted thiazole derivative.

Detailed Protocol: Synthesis of a Substituted 2-Aminothiazole Derivative

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • Lawesson's reagent

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Anhydrous Toluene or Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

Step 1: Synthesis of the Thioamide Intermediate

  • In a round-bottom flask, dissolve N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure. The crude thioamide can be used in the next step without further purification.

Step 2: Cyclocondensation to form the Thiazole Ring

  • Dissolve the crude thioamide from Step 1 in ethanol.

  • Add the α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, the product may precipitate. If not, the solvent can be partially evaporated and the mixture cooled to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Expected Outcome:

This two-step protocol provides access to a range of substituted thiazole derivatives. Yields can vary depending on the specific substrates used.

Reactant 1Reactant 2ProductTypical Yield
N-(5-chloro-2-methylphenyl)-2-cyanothioacetamide2-Bromoacetophenone2-(1-(5-chloro-2-methylphenyl)amino)-1-cyano-2-phenylethen-1-yl)thiazole (structure may vary)50-65%

Conclusion

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a highly valuable and versatile starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyridones, thiophenes, pyrazoles, and thiazoles demonstrate the breadth of its applicability. By understanding the underlying reaction mechanisms, researchers can further adapt and modify these procedures to generate novel and diverse molecular architectures for drug discovery and development programs.

References

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  • Elgemeie, G. H., & Abd-El-Aal, R. M. (2003). A Novel Route to Polyfunctionally Substituted Thiazole and Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 40(3), 445-449.
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  • N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone. (n.d.). Tsi-journals.com. Retrieved from [Link][11]

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Application Notes and Protocols for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a synthetic organic compound that has garnered significant interest within the scientific community for its potential biological activities.[1] As a member of the cyanoacetamide class of molecules, it is recognized as a versatile pharmacophore and a valuable intermediate in the synthesis of various heterocyclic compounds.[2] This guide provides an in-depth exploration of the applications and experimental protocols for researchers, scientists, and drug development professionals investigating the antimicrobial and anticancer properties of this compound. The methodologies detailed herein are designed to be robust and reproducible, offering a solid foundation for screening and mechanistic studies.

The core structure, featuring a cyano group and an acetamide moiety, makes N-(5-chloro-2-methylphenyl)-2-cyanoacetamide a candidate for diverse biological interactions.[1] Research indicates that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria, and shows potential as an anticancer agent through mechanisms such as the induction of apoptosis.[1] These promising attributes necessitate standardized and well-understood protocols to fully elucidate its therapeutic potential.

Chemical Properties and Synthesis

  • IUPAC Name: N-(5-chloro-2-methylphenyl)-2-cyanoacetamide[3]

  • Molecular Formula: C₁₀H₉ClN₂O[3]

  • Molecular Weight: 208.64 g/mol [3]

  • CAS Number: 63034-97-9[3]

Protocol for Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is typically achieved through the condensation of 5-chloro-2-methylaniline with a cyanoacetic acid derivative.[1] The following protocol outlines a common laboratory-scale synthesis.

Materials:

  • 5-chloro-2-methylaniline

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene or N,N-Dimethylformamide)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Crystallization dish

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in a minimal amount of the chosen high-boiling point solvent.

  • Add ethyl cyanoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the crude product by slowly adding the reaction mixture to a beaker of cold deionized water with stirring.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Antimicrobial Activity: Application Notes and Protocols

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1] Its activity against Gram-negative bacteria such as Escherichia coli is reported to be less pronounced, and it exhibits moderate efficacy against fungi like Candida albicans.[1]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide against bacterial and fungal strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Workflow for MIC Determination

MIC_Workflow prep_compound Prepare Stock Solution of Compound serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) or appropriate broth prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive (microbe, no compound) and Negative (broth only) Controls serial_dilution->controls Setup Controls incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls->incubate read_results Visually inspect for turbidity to determine MIC incubate->read_results

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and/or fungal strains (Candida albicans ATCC 10231)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and the microbial inoculum without the test compound.

    • Negative Control: A well containing only broth to check for sterility.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Anticipated Results:

Based on existing data for cyanoacetamide derivatives, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is expected to show lower MIC values for Gram-positive bacteria compared to Gram-negative bacteria.

Microorganism Anticipated MIC Range (µg/mL)
Staphylococcus aureus4 - 32
Escherichia coli> 64
Candida albicans16 - 64

Note: These are hypothetical ranges based on the activity of similar compounds and require experimental verification.

Anticancer Activity: Application Notes and Protocols

Cyanoacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis and modulation of cell signaling pathways that are crucial for cancer cell proliferation and survival.[1][7]

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Workflow for MTT Assay

MTT_Workflow seed_cells Seed cancer cells in a 96-well plate incubate1 Incubate for 24h for cell attachment seed_cells->incubate1 treat_cells Treat cells with serial dilutions of the compound incubate1->treat_cells incubate2 Incubate for 24, 48, or 72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: General workflow of the MTT cytotoxicity assay.

Materials:

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • DMSO

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Results:

The IC₅₀ values can vary significantly depending on the cancer cell line. For novel cyanoacetamide derivatives, IC₅₀ values can range from low micromolar to higher concentrations.

Cancer Cell Line Anticipated IC₅₀ Range (µM)
MCF-7 (Breast Cancer)10 - 50
HCT-116 (Colon Cancer)5 - 40

Note: These are hypothetical ranges based on the activity of similar compounds and require experimental verification.

Protocol 3: Sulforhodamine B (SRB) Assay

The SRB assay is another widely used method for determining cytotoxicity, which relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Procedure:

  • Follow steps 1-3 of the MTT assay protocol for cell seeding and treatment.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.

Mechanistic Studies in Cancer Research

To understand how N-(5-chloro-2-methylphenyl)-2-cyanoacetamide exerts its anticancer effects, further mechanistic studies are essential. The induction of apoptosis is a common mechanism for cyanoacetamide derivatives.[6][7]

Protocol 4: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Workflow for Caspase-3 Activity Assay

Caspase3_Workflow treat_cells Treat cancer cells with the compound at IC50 concentration incubate Incubate for a specified time (e.g., 24h) treat_cells->incubate lyse_cells Lyse cells to release cellular contents incubate->lyse_cells add_substrate Add caspase-3 substrate (e.g., DEVD-pNA) lyse_cells->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_signal Measure colorimetric or fluorometric signal incubate2->read_signal analyze Compare with untreated control read_signal->analyze

Caption: Workflow for measuring Caspase-3 activity.

Procedure:

  • Culture and treat cells with N-(5-chloro-2-methylphenyl)-2-cyanoacetamide at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest and lyse the cells according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[10][11]

  • Incubate the plate at 37°C, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.[10]

  • Quantify the increase in caspase-3 activity in treated cells compared to the untreated control.

Protocol 5: DNA Fragmentation Assay (DNA Laddering)

A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[1] This can be visualized as a "ladder" on an agarose gel.

Procedure:

  • Treat a sufficient number of cells (e.g., 1-5 x 10⁶) with the test compound for a predetermined time.

  • Harvest the cells and extract the genomic DNA using a commercial apoptosis DNA laddering kit or a standard phenol-chloroform extraction method.[12]

  • Quantify the extracted DNA.

  • Load equal amounts of DNA from treated and untreated cells onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Run the gel electrophoresis until adequate separation is achieved.

  • Visualize the DNA fragments under UV light. The appearance of a ladder-like pattern in the lanes with DNA from treated cells is indicative of apoptosis.

Conclusion

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide presents a promising scaffold for the development of new antimicrobial and anticancer agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, initial screening, and preliminary mechanistic evaluation of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is crucial for advancing our understanding of its therapeutic potential and for guiding future drug development efforts. Further research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully characterize its mechanism of action.

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Application Notes and Protocols for the Evaluation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of the compound N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Drawing upon the established bioactivity of the N-arylacetamide and cyanoacetamide scaffolds, this document outlines detailed protocols for screening this compound against two key enzyme classes: urease and non-receptor tyrosine kinases, with a specific focus on Src kinase. The protocols are designed to be self-validating, incorporating justifications for experimental choices and references to authoritative standards. This guide aims to empower researchers to rigorously assess the inhibitory profile of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and similar molecules, thereby accelerating the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a synthetic organic compound featuring a core structure that is prevalent in a variety of biologically active molecules. The N-phenylacetamide moiety, in particular, is a well-established pharmacophore. Recent studies have demonstrated that derivatives of N-phenylacetamide exhibit significant inhibitory activity against various enzymes, making them attractive candidates for drug discovery programs.

Notably, the literature provides a strong precedent for the urease inhibitory potential of this structural class. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In medicine, urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By neutralizing gastric acid, urease allows H. pylori to colonize the harsh environment of the stomach. Therefore, the inhibition of urease is a key therapeutic strategy for the eradication of this pathogen.

Several studies have highlighted the potent urease inhibitory effects of N-phenylacetamide derivatives. For instance, the presence of chloro and methyl substituents on the phenyl ring has been shown to modulate this activity. One study found that a 2,3-dichloro substitution on the terminal phenyl ring of a phenoxy-N-phenylacetamide derivative yielded a highly potent inhibitor[1]. Another study observed that the introduction of a methyl group at the ortho position of the phenyl ring slightly enhanced urease inhibition[1]. Furthermore, 4-chlorophenylacetamide derivatives have been identified as effective urease inhibitors[1]. These findings collectively suggest that the 5-chloro-2-methylphenyl substitution pattern of the target compound is a promising feature for potent urease inhibition.

In addition to urease, the broader class of cyanoacetamide derivatives has been explored for a range of biological activities, including the inhibition of protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The Src family of non-receptor tyrosine kinases, for example, are frequently overexpressed and hyperactivated in various cancers, where they promote cell proliferation, survival, and metastasis[2]. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. While the direct evidence for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide as a kinase inhibitor is less established, the presence of the cyanoacetamide scaffold warrants exploratory screening against this important enzyme class.

This application note provides detailed, step-by-step protocols to enable the systematic evaluation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide as both a urease and a Src kinase inhibitor.

Physicochemical Properties of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

A foundational understanding of the physicochemical properties of a test compound is essential for designing and interpreting enzyme inhibition assays.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂OPubChem CID: 846083
Molecular Weight 208.64 g/mol PubChem CID: 846083
XLogP3 2.3PubChem CID: 846083
CAS Number 63034-97-9PubChem CID: 846083

Protocol for In Vitro Urease Inhibition Assay

This protocol is designed for the screening of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide for its ability to inhibit Jack bean urease. The assay is based on the Berthelot (phenol-hypochlorite) method, which quantifies the ammonia produced from the enzymatic hydrolysis of urea[1][3].

Principle of the Assay

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is determined spectrophotometrically. In an alkaline medium, ammonia reacts with phenol and hypochlorite, with sodium nitroprusside as a catalyst, to form a blue-green colored indophenol complex. The intensity of this color, measured at 625 nm, is directly proportional to the concentration of ammonia, and thus to the urease activity. A reduction in color formation in the presence of the test compound indicates enzyme inhibition.

Materials and Reagents
  • Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)

  • Urea (Analytical Grade)

  • Phosphate Buffer (50 mM, pH 7.0)

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (Test Compound)

  • Thiourea (Positive Control)

  • Acetohydroxamic Acid (AHA) (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Solution A (Phenol-nitroprusside): 5.0 g phenol and 25 mg sodium nitroprusside in 500 mL distilled water.

  • Solution B (Alkaline hypochlorite): 2.5 g sodium hydroxide and 4.2 mL sodium hypochlorite in 500 mL distilled water.

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound Dilutions - Positive Controls Plate_Setup Plate Setup (96-well): - Add Enzyme - Add Test Compound/Controls Reagent_Prep->Plate_Setup Dispense Pre_incubation Pre-incubation (37°C, 30 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Urea) Pre_incubation->Reaction_Initiation Reaction_Incubation Incubation (37°C, 30 min) Reaction_Initiation->Reaction_Incubation Color_Development Color Development: Add Solution A & B (37°C, 30 min) Reaction_Incubation->Color_Development Measurement Measure Absorbance (625 nm) Color_Development->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis

Caption: Workflow for the in vitro urease inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Enzyme Solution: Prepare a 2 mg/mL stock solution of Jack bean urease in 50 mM phosphate buffer (pH 7.0).

    • Substrate Solution: Prepare a 25 mM solution of urea in 50 mM phosphate buffer (pH 7.0).

    • Test Compound Stock: Prepare a 10 mM stock solution of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in DMSO.

    • Positive Control Stocks: Prepare 10 mM stock solutions of thiourea and acetohydroxamic acid in DMSO.

    • Working Solutions: Prepare serial dilutions of the test compound and positive controls in phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay wells should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 100 µL of urease solution + 100 µL of the test compound dilution.

    • Positive Control Wells: 100 µL of urease solution + 100 µL of the positive control dilution.

    • Negative Control (100% activity): 100 µL of urease solution + 100 µL of phosphate buffer containing the same concentration of DMSO as the test wells.

    • Blank: 200 µL of phosphate buffer.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 200 µL of the 25 mM urea solution to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 600 µL of 4% H₂SO₄.

    • Add 500 µL of Solution A (phenol-nitroprusside) to each well.

    • Add 500 µL of Solution B (alkaline hypochlorite) to each well.

    • Incubate at 37°C for 30 minutes for color development.

  • Measurement: Measure the absorbance of each well at 625 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound and positive controls using the following formula:

    % Inhibition = [1 - (OD_test / OD_control)] x 100

    Where:

    • OD_test is the absorbance of the well containing the test compound.

    • OD_control is the absorbance of the negative control well (100% enzyme activity).

  • Determine the IC₅₀ value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Expected Results and Interpretation
  • Positive Controls: Thiourea and acetohydroxamic acid should exhibit dose-dependent inhibition of urease activity. The calculated IC₅₀ values should be consistent with reported literature values (see table below). This validates the assay's performance.

  • Test Compound: If N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a urease inhibitor, it will show a dose-dependent decrease in absorbance compared to the negative control. An IC₅₀ value in the low micromolar or nanomolar range would indicate potent inhibition.

Standard InhibitorReported IC₅₀ (µM)
Thiourea~21.0 - 23.0[3]
Acetohydroxamic Acid (AHA)~21.0[3]

Protocol for In Vitro Src Kinase Inhibition Assay

This protocol provides a framework for an initial, exploratory screening of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide against a representative non-receptor tyrosine kinase, c-Src. The assay described is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle of the Assay

Src kinase catalyzes the transfer of the gamma-phosphate from ATP to a tyrosine residue on a specific substrate peptide. The amount of ADP generated in this reaction is quantified using a coupled enzyme system. First, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the Src kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition.

Materials and Reagents
  • Active, purified c-Src kinase

  • Src-specific peptide substrate

  • Ultra-pure ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (Test Compound)

  • Dasatinib (Positive Control)

  • Staurosporine (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Experimental Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Enzyme Solution - Substrate/ATP Mix - Test Compound Dilutions - Positive Controls Plate_Setup Plate Setup: - Add Inhibitor/Controls - Add Enzyme - Add Substrate/ATP Mix Reagent_Prep->Plate_Setup Dispense Reaction_Incubation Kinase Reaction (Room Temp, 60 min) Plate_Setup->Reaction_Incubation ATP_Depletion Add ADP-Glo™ Reagent (Room Temp, 40 min) Reaction_Incubation->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (Room Temp, 30 min) ATP_Depletion->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis

Sources

Application Notes & Protocols for the Experimental Use of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a synthetic organic compound that has emerged as a molecule of interest in medicinal chemistry and drug development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of this compound. It details its synthesis, characterization, and evaluation of its potential biological activities, with a particular focus on its anticancer properties. The protocols herein are designed to be self-validating and are supported by established scientific principles and methodologies.

Introduction: The Scientific Rationale

The 2-cyanoacetamide moiety is a versatile pharmacophore and a valuable building block in the synthesis of various heterocyclic compounds with diverse biological activities.[2][3] Its derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The subject of this guide, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, incorporates this active moiety with a substituted phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The chloro and methyl substituents on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[1]

Preliminary investigations suggest that the biological activity of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide may stem from its ability to interact with various molecular targets, potentially through mechanisms such as enzyme inhibition, modulation of receptor activity, or alteration of gene expression.[1] This document outlines a systematic approach to validating these hypotheses and exploring the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.

PropertyValueSource
Molecular Formula C10H9ClN2O[4]
Molecular Weight 208.64 g/mol [4]
IUPAC Name N-(5-chloro-2-methylphenyl)-2-cyanoacetamide[4]
CAS Number 63034-97-9[4]
Predicted logP ~2.0[1]

Synthesis and Characterization

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is typically achieved through a condensation reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.

Synthesis Protocol: Condensation of 5-chloro-2-methylaniline with Ethyl Cyanoacetate

This protocol is based on the well-established reaction between an aniline and a cyanoacetic acid derivative.[1]

Materials:

  • 5-chloro-2-methylaniline

  • Ethyl cyanoacetate

  • Toluene (anhydrous)

  • Pyridine (catalytic amount)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add ethyl cyanoacetate (1.1 equivalents) to the solution, followed by a catalytic amount of pyridine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain pure N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

  • Drying: Dry the purified crystals under vacuum.

Characterization and Purity Assessment

The identity and purity of the synthesized compound must be confirmed using appropriate analytical techniques.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C≡N).

In Vitro Biological Evaluation: Anticancer Activity

The following protocols are designed to assess the potential anticancer activity of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the dose-dependent effect of the compound on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, PC3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further experiments are necessary to elucidate its mechanism of action.

Apoptosis Induction:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[9]

Cell Cycle Analysis:

  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the compound.

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow and potential signaling pathways can aid in the understanding and execution of the research plan.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (HPLC, LC-MS, NMR, FTIR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assays (MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action (Apoptosis, Cell Cycle) IC50->Mechanism

Caption: A generalized workflow for the synthesis and in vitro evaluation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Putative_Signaling_Pathway Compound N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Modulation Pathway Downstream Signaling Cascade Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: A hypothetical signaling pathway modulated by N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Trustworthiness and Self-Validation

The integrity of the experimental data is paramount. To ensure trustworthiness, the following measures should be implemented:

  • Replicate Experiments: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

  • Appropriate Controls: The use of positive, negative, and vehicle controls is essential for validating the experimental setup and interpreting the data correctly.

  • Dose-Response and Time-Course Studies: A thorough evaluation of the compound's effects at various concentrations and time points is necessary to establish a clear cause-and-effect relationship.

Conclusion and Future Directions

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for its synthesis, characterization, and initial biological evaluation. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its precise molecular target(s). The versatility of the 2-cyanoacetamide core structure also offers opportunities for further chemical modifications to optimize the compound's potency, selectivity, and pharmacokinetic profile.

References

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | C10H9ClN2O | CID 846083 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Cyanoacetamide Dealer and Distributor - Multichem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-Cyanoacetamide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents. (n.d.).
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  • Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Acetamide,N-(5-chloro-2-methylphenyl)-2-cyano-;63034-97-9 - Axsyn. (n.d.). Retrieved January 15, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Review of Cyanotoxicity Studies Based on Cell Cultures - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 15, 2026, from [Link]

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Sources

Spectrophotometric Assay of Reducing Sugars Using 2-Cyanoacetamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Quantifying Reducing Sugars

The quantification of reducing sugars is a cornerstone of various analytical procedures in biochemistry, food science, and drug development. These measurements are critical for monitoring enzymatic reactions, such as those involving carbohydrases, and for quality control in various industries. For decades, classical methods like the dinitrosalicylic acid (DNS) assay have been employed for this purpose. However, these methods often involve hazardous and corrosive reagents, posing safety and disposal challenges.[1][2]

This application note details a robust and sensitive spectrophotometric method for the determination of reducing sugars utilizing the 2-cyanoacetamide moiety. This method presents a safer and more straightforward alternative to traditional assays, offering high sensitivity and reliability.[1][2] The underlying principle of this assay is the condensation and cyclization reaction between 2-cyanoacetamide and the aldehyde or ketone group of a reducing sugar under alkaline conditions, typically in a borate buffer at pH 9.[3][4] This reaction yields a UV-absorbing product that can be quantified spectrophotometrically, with a maximum absorbance (λmax) typically observed between 274 and 276 nm.[1][3][5]

This guide provides a comprehensive protocol for researchers, scientists, and drug development professionals, complete with insights into the causality behind experimental choices, a self-validating system for trustworthy results, and authoritative references to ground the methodology in established scientific principles.

The Chemistry Behind the Color: Mechanism of the Assay

The 2-cyanoacetamide assay relies on a chemical reaction that directly correlates the concentration of reducing sugars to the intensity of a UV-absorbing product. The key steps are:

  • Reaction Initiation: In an alkaline environment, typically a borate buffer with a pH of 9.0, the open-chain form of the reducing sugar is favored, exposing its reactive aldehyde or ketone group.

  • Condensation and Cyclization: The active methylene group of 2-cyanoacetamide nucleophilically attacks the carbonyl carbon of the reducing sugar. This is followed by a series of condensation and cyclization reactions.

  • Formation of a Chromophore: The final product is a stable, UV-absorbing compound. The intensity of the absorbance at its λmax is directly proportional to the initial concentration of the reducing sugar in the sample.

This direct relationship allows for the creation of a standard curve using a known reducing sugar, which can then be used to determine the concentration of reducing sugars in unknown samples.

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the general workflow of the 2-cyanoacetamide spectrophotometric assay.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, 2-Cyanoacetamide) Mix Mix Sample/Standard with Buffer and 2-Cyanoacetamide ReagentPrep->Mix StandardPrep Standard Curve Preparation (e.g., D-Glucose) StandardPrep->Mix Sample Sample (Containing Reducing Sugars) Sample->Mix Incubate Incubate (e.g., 10 min at 100°C) Mix->Incubate Measure Measure Absorbance (λmax ~276 nm) Incubate->Measure Calculate Calculate Concentration (Using Standard Curve) Measure->Calculate

Caption: A streamlined workflow of the 2-cyanoacetamide assay.

Quantitative Parameters and Reagent Preparation

For reliable and reproducible results, careful preparation of reagents and adherence to optimized parameters are crucial.

Parameter/ReagentRecommended Concentration/ValueNotes
2-Cyanoacetamide Solution 1% (w/v) in deionized waterCan be stored in the dark at 4°C for at least a month.[3]
Borate Buffer 100 mM, pH 9.0The alkaline pH is critical for the reaction.
Standard Sugar Solution e.g., 0-800 µg/mL D-glucosePrepare a series of dilutions from a stock solution.
Incubation Temperature 100°C (boiling water bath)Ensures the reaction proceeds to completion in a timely manner.
Incubation Time 10 minutesSufficient for color development.
Measurement Wavelength (λmax) ~276 nmThe peak absorbance of the reaction product.[3]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for performing the 2-cyanoacetamide assay.

I. Reagent Preparation
  • 1% (w/v) 2-Cyanoacetamide Solution: Dissolve 1 g of 2-cyanoacetamide in 100 mL of deionized water. Store in a dark bottle at 4°C.

  • 100 mM Borate Buffer (pH 9.0): Prepare a 100 mM solution of sodium tetraborate. Adjust the pH to 9.0 using a concentrated solution of boric acid or sodium hydroxide while monitoring with a pH meter.

  • Standard Reducing Sugar Stock Solution (e.g., 1 mg/mL D-glucose): Accurately weigh 100 mg of D-glucose and dissolve it in 100 mL of deionized water.

II. Standard Curve Preparation
  • Prepare a series of dilutions of the D-glucose stock solution in deionized water to obtain concentrations ranging from 0 to 800 µg/mL. A typical set of standards would be 0, 50, 100, 200, 400, and 800 µg/mL.[1]

  • These standards will be treated in the same manner as the unknown samples.

III. Assay Procedure
  • Pipette 100 µL of each standard or unknown sample into a clean, labeled test tube.[1]

  • For each tube, add 1 mL of 100 mM borate buffer (pH 9.0).[1]

  • Add 200 µL of the 1% 2-cyanoacetamide solution to each tube.[1]

  • Vortex each tube to ensure thorough mixing.

  • Incubate all tubes in a boiling water bath for 10 minutes.[1]

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at 276 nm using a spectrophotometer. Use the 0 µg/mL standard (blank) to zero the instrument.

IV. Data Analysis
  • Subtract the absorbance of the blank from the absorbance readings of all standards and unknown samples.

  • Plot a standard curve of the net absorbance versus the concentration of the D-glucose standards.

  • Determine the concentration of reducing sugars in the unknown samples by interpolating their absorbance values on the standard curve. Ensure that the absorbance values of the unknown samples fall within the linear range of the standard curve. Linearity has been observed for galacturonic acid up to 250 nmol.[3][5]

Assay Validation and Trustworthiness

A key aspect of any analytical method is its validation to ensure trustworthy and reproducible results.

  • Linearity: The assay demonstrates good linearity over a defined range of reducing sugar concentrations. For galacturonic acid, linearity has been reported up to 250 nmol, with a lower detection limit of approximately 1 nmol.[3][5]

  • Sensitivity: This method is highly sensitive, capable of detecting nanomole amounts of reducing sugars, which is a significant improvement over some traditional methods.[3]

  • Simplicity and Safety: The protocol involves readily available and less hazardous reagents compared to methods that use phenol, dinitrosalicylic acid, and sodium hydroxide.[1][2] The reagents are also easy to prepare and can be stored for extended periods.[3]

  • Robustness: The assay can be performed in various buffer systems over a wide pH range, although the reaction with 2-cyanoacetamide itself is conducted at pH 9.0.[1]

Application in Enzymatic Assays

A primary application of the 2-cyanoacetamide assay is in the determination of carbohydrase activity, such as cellulase or polygalacturonase.[1][3] In these applications, the enzyme is incubated with its respective polysaccharide substrate (e.g., carboxymethyl cellulose for cellulase). The enzyme hydrolyzes the polysaccharide, releasing reducing sugars. The 2-cyanoacetamide assay is then used to quantify the amount of reducing sugar produced, which is directly proportional to the enzyme's activity.

Visualizing the Enzymatic Assay Principle

The following diagram outlines the principle of using the 2-cyanoacetamide assay to measure enzyme activity.

EnzymeAssay Enzyme Enzyme (e.g., Cellulase) Incubation Enzymatic Reaction (Incubation) Enzyme->Incubation Substrate Polysaccharide Substrate (e.g., Cellulose) Substrate->Incubation ReducingSugars Release of Reducing Sugars Incubation->ReducingSugars Assay 2-Cyanoacetamide Assay ReducingSugars->Assay Quantification Quantification of Enzyme Activity Assay->Quantification

Caption: Principle of measuring enzyme activity via reducing sugar release.

Conclusion

The spectrophotometric assay using 2-cyanoacetamide offers a sensitive, reliable, and safer alternative for the quantification of reducing sugars. Its simple protocol and robust nature make it an excellent choice for a wide range of applications, from basic biochemical research to quality control in the pharmaceutical and food industries. By understanding the underlying chemical principles and adhering to the detailed protocol presented in this application note, researchers can confidently and accurately measure reducing sugar concentrations, thereby generating high-quality, reproducible data.

References

  • Jurick II, W.M., Vico, I., Whitaker, B.D., Gaskins, V.L., & Janisiewicz, W.J. (2012). Application of the 2-Cyanoacetamide Method for Spectrophotometric Assay of Cellulase Enzyme Activity. Plant Pathology Journal, 11, 38-41. [Link]

  • Gross, K.C. (1982). A Rapid and Sensitive Spectrophotometric Method for Assaying Polygalacturonase Using 2-Cyanoacetamide. HortScience, 17(6), 933–934. [Link]

  • Honda, S., Nishimura, Y., Takahashi, M., Chiba, H., & Kakehi, K. (1982). A manual method for the spectrophotometric determination of reducing carbohydrates with 2-cyanoacetamide. Analytical Biochemistry, 119(1), 194-199. [Link]

  • Roper, H. & Heyns, K. (1988). Mechanism of the reaction of reducing carbohydrates with 2-cyanoacetamide, used for postcolumn labeling in high performance liquid chromatography for photometric, fluorimetric and electrochemical detection. Carbohydrate Research, 183(1), 59-69. [Link]

  • Miller, G.L. (1959). Use of dinitrosalicylic acid reagent for determination of reducing sugar. Analytical Chemistry, 31(3), 426-428. [Link]

  • Jurick II, W.M., et al. (2012). Application of the 2-Cyanoacetamide Method for SpectrophotometricAssay of Cellulase Enzyme Activity. ResearchGate. [Link]

  • Gross, K.C. (1982). A Rapid and Sensitive Spectrophotometric Method for Assaying Polygalacturonase Using 2-Cyanoacetamide1. ResearchGate. [Link]

  • Bach, E., & Schollmeyer, E. (1992). An ultraviolet-spectrophotometric method with 2-cyanoacetamide for the determination of the enzymatic degradation of reducing polysaccharides. Analytical Biochemistry, 203(2), 335-339. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. Drawing from established chemical principles and synthetic methodologies, this guide provides in-depth troubleshooting advice and answers to frequently asked questions in a direct, problem-solution format.

Synthesis Overview: The Amide Bond Formation

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is fundamentally an amide bond formation reaction. The most direct and common route involves the condensation of 5-chloro-2-methylaniline with a suitable cyanoacetylating agent, typically ethyl cyanoacetate or cyanoacetic acid.[1] The core transformation is a nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the cyanoacetyl group.

The general reaction is as follows:

5-chloro-2-methylaniline + Cyanoacetylating Agent → N-(5-chloro-2-methylphenyl)-2-cyanoacetamide + Byproduct

This process, while straightforward in principle, is sensitive to several parameters that can significantly impact the final yield and purity.

cluster_workflow General Synthesis Workflow Reactants 1. Reactant Staging (5-chloro-2-methylaniline, Ethyl Cyanoacetate) Reaction 2. Condensation Reaction (Heat, Solvent) Reactants->Reaction Combine & Heat Workup 3. Work-up & Isolation (Cooling, Filtration) Reaction->Workup Reaction Complete Purification 4. Purification (Recrystallization) Workup->Purification Crude Solid Product Final Product: N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Purification->Product Pure Solid

Caption: General workflow for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run for the prescribed time, but TLC analysis shows a large amount of unreacted 5-chloro-2-methylaniline and low product formation. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a common issue that can typically be traced back to four key areas: reactant quality, reaction conditions, or the removal of reaction byproducts.

  • Reactant Purity and Stoichiometry:

    • Cause: The purity of 5-chloro-2-methylaniline is critical.[2][3] Aniline derivatives are susceptible to oxidation, which can introduce impurities that inhibit the reaction or complicate purification. The starting material should be a grayish-white to low-melting solid.[2] If it is dark or oily, it may require purification (e.g., distillation or recrystallization).

    • Solution: Verify the purity of your starting materials via melting point or GC analysis. Ensure accurate molar equivalents are used. A slight excess (1.1 to 1.2 equivalents) of the cyanoacetylating agent can sometimes help drive the reaction to completion, but a large excess can make purification difficult.

  • Reaction Temperature and Time:

    • Cause: Amide bond formation via condensation is often thermally driven. Insufficient temperature will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to the decomposition of reactants or the desired product, resulting in a dark reaction mixture and the formation of intractable tars.

    • Solution: The optimal temperature for this reaction is typically in the range of 120-200°C, particularly when using ethyl cyanoacetate as both a reactant and a solvent.[4] If you are observing low conversion, consider incrementally increasing the reaction temperature by 10-15°C and monitoring the progress by TLC. Extending the reaction time can also be beneficial.

  • Inefficient Removal of Byproducts:

    • Cause: When using ethyl cyanoacetate, the reaction produces ethanol as a byproduct. If this ethanol is not removed from the reaction mixture, the equilibrium will not favor product formation. Similarly, if cyanoacetic acid is used (often with a catalyst), water is the byproduct.

    • Solution: Ensure that the reaction setup allows for the efficient removal of the alcohol or water byproduct. For laboratory scale, this can be as simple as fitting a short-path distillation head to the reaction flask to allow the lower-boiling byproduct to distill off as it is formed. For larger scales, a Dean-Stark apparatus can be used if an appropriate azeotroping solvent (like toluene) is employed.

  • Inadequate Activation (When Using Cyanoacetic Acid):

    • Cause: Unlike its ester, cyanoacetic acid will not readily react with an amine upon heating alone. The carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic.

    • Solution: If using cyanoacetic acid, a coupling agent (e.g., DCC, EDC) or conversion of the acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) is necessary prior to the addition of the aniline.[5] While adding steps, this approach often allows the reaction to proceed at lower temperatures.

Issue 2: Product is Oily, Dark, or Difficult to Purify

Question: I have obtained the target product, but it is a dark oil or a discolored solid that is difficult to purify by recrystallization. What causes this and what are the solutions?

Answer: Product discoloration and purification difficulties usually point to side reactions, thermal decomposition, or residual impurities.

  • Cause: Oxidation of the Aniline:

    • Aniline and its derivatives are sensitive to air oxidation, especially at high temperatures. This oxidation produces highly colored polymeric impurities that are notoriously difficult to remove.

    • Solution: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the color and quality of the crude product by preventing oxidation.

  • Cause: Thermal Decomposition:

    • As mentioned previously, excessive heat can degrade the starting materials or the N-(5-chloro-2-methylphenyl)-2-cyanoacetamide product. Cyanoacetamide derivatives can be thermally sensitive.

    • Solution: Find the "sweet spot" for your reaction temperature. Aim for the lowest possible temperature that provides a reasonable reaction rate. Monitor by TLC to avoid prolonged heating after the reaction has reached completion.

  • Cause: Ineffective Purification Strategy:

    • The crude product may contain unreacted starting materials or soluble side products that inhibit crystallization or co-precipitate with your desired compound.

    • Solution - Enhanced Work-up: Before recrystallization, wash the crude product thoroughly. A typical and effective procedure involves dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate) and washing it sequentially with a dilute acid (like 1M HCl) to remove any unreacted basic aniline, followed by a dilute base (like 5% NaHCO₃ solution) to remove any acidic impurities (like unreacted cyanoacetic acid, if used).

    • Solution - Recrystallization Solvent Screening: A single solvent may not be optimal. Try recrystallizing from different solvents such as ethanol, isopropanol, or a toluene/heptane mixture.[6] The goal is to find a solvent (or solvent pair) in which the product has high solubility at high temperatures but low solubility at room temperature or below, while impurities remain soluble. A patent for a related compound suggests a purification method involving dissolving the crude product in an alkaline solution, filtering, and then re-precipitating with acid, which can effectively remove non-acidic organic impurities.[7]

Start Low Yield or Purity Issue CheckPurity Check Reactant Purity (Aniline, Cyano-reagent) Start->CheckPurity CheckTemp Optimize Temperature? CheckPurity->CheckTemp Purity OK PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants Impure CheckByproduct Byproduct Removal? (EtOH / H₂O) CheckTemp->CheckByproduct Temp OK AdjustTemp Adjust Temp (±10°C) & Monitor by TLC CheckTemp->AdjustTemp Suboptimal CheckWorkup Improve Work-up/ Purification? CheckByproduct->CheckWorkup Efficient ImproveDistill Ensure Distillation of Byproduct CheckByproduct->ImproveDistill Inefficient AcidBaseWash Implement Acid/Base Wash Before Recrystallization CheckWorkup->AcidBaseWash Yes Success Improved Yield/Purity CheckWorkup->Success No PurifyReactants->Start Re-run AdjustTemp->Success ImproveDistill->Success AcidBaseWash->Success

Caption: A troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the condensation of 5-chloro-2-methylaniline with ethyl cyanoacetate?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 5-chloro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group, which is subsequently protonated by the newly formed amide or another proton source to generate ethanol. The removal of ethanol from the reaction mixture drives the equilibrium toward the final amide product.

Aniline 5-chloro-2-methylaniline (Nucleophile) p1 Aniline->p1 Nucleophilic Attack Ester Ethyl Cyanoacetate (Electrophile) Ester->p1 Intermediate Tetrahedral Intermediate p2 Intermediate->p2 Collapse & Leaving Group Expulsion Product N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Byproduct Ethanol p1->Intermediate p2->Product p2->Byproduct

Caption: Simplified mechanism of nucleophilic acyl substitution.

Q2: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system, such as 30-50% ethyl acetate in hexanes. Spot the starting aniline, the cyanoacetylating agent, and the co-spotted reaction mixture on a silica gel plate. The product, being more polar than the aniline but typically less polar than cyanoacetic acid, will have a distinct Rf value. The reaction is considered complete when the spot corresponding to the 5-chloro-2-methylaniline has disappeared or is very faint.

Q3: What are the key analytical techniques for final product characterization?

To confirm the identity and purity of your final product, a combination of the following is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the structure by showing characteristic peaks for the aromatic protons, the methyl group, the methylene (CH₂) group, and the amide (N-H) proton.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Will show key functional group stretches, including a strong carbonyl (C=O) stretch for the amide around 1650-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and a sharp C≡N (nitrile) stretch around 2250 cm⁻¹.[8]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₀H₉ClN₂O), which is 208.64 g/mol .[9][10]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Optimized Protocol Example

This protocol is a generalized starting point based on common methodologies. Researchers should optimize based on their specific equipment and scale.

Objective: Synthesize N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

ParameterRecommended Value/ConditionRationale
Reactants 5-chloro-2-methylaniline, Ethyl cyanoacetateEthyl cyanoacetate is often preferred for a solvent-free, thermally driven reaction, simplifying the process.[4]
Stoichiometry 1.0 eq. Aniline : 1.5 eq. Ethyl cyanoacetateA moderate excess of ethyl cyanoacetate helps drive the reaction to completion.
Solvent None (or high-boiling solvent like Xylene)Using excess ethyl cyanoacetate as the solvent is common. A solvent is optional but can help with heat transfer.
Temperature 140-160 °CBalances reaction rate with minimizing thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline starting material, leading to a cleaner crude product.
Work-up Cool, filter, wash with cold ethanolSimple initial isolation of the crude solid product.
Purification Recrystallization from Ethanol or IsopropanolEffective method for removing unreacted starting materials and soluble impurities to obtain a pure, crystalline solid.[11]

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-methylaniline (1.0 eq).

  • Add ethyl cyanoacetate (1.5 eq).

  • Begin stirring and slowly heat the mixture to 140-160 °C under a gentle flow of nitrogen.

  • Maintain this temperature for 4-8 hours. The reaction progress should be monitored by TLC. Ethanol will be observed distilling from the reaction mixture.

  • Once the reaction is complete (disappearance of the aniline starting material by TLC), turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath. A solid should precipitate.

  • Collect the crude solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual ethyl cyanoacetate.

  • Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield N-(5-chloro-2-methylphenyl)-2-cyanoacetamide as a white to off-white solid.

References

  • Wikipedia. Malonic acid. Available from: [Link]

  • PubMed. Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic-Carbamic Anhydrides: A Computational Study. (2018-03-02). Available from: [Link]

  • Britannica. Malonic acid. Available from: [Link]

  • JoVE. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. (2025-05-22). Available from: [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025-03-28). Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025-06-05). Available from: [Link]

  • The Journal of Organic Chemistry. Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. (2018-02-12). Available from: [Link]

  • Amanote Research. (PDF) Mechanism and Rate-Determining Factors of Amide Bond. Available from: [Link]

  • ACS Publications. Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study | The Journal of Organic Chemistry. (2018-02-12). Available from: [Link]

  • ResearchGate. Emerging Methods in Amide- and Peptide-Bond Formation. (2025-08-06). Available from: [Link]

  • Organic Syntheses. cyanoacetamide. Available from: [Link]

  • Scribd. Cyanoacetamide Derivatives in Heterocycles. Available from: [Link]

  • Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025-07-05). Available from: [Link]

  • Wikipedia. Cyanoacetamide. Available from: [Link]

  • PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available from: [Link]

  • Semantic Scholar. Synthesis and synthetic applications of cyanoacetamides. Available from: [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available from: [Link]

  • Amerigo Scientific. N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Available from: [Link]

  • Axsyn. Acetamide,N-(5-chloro-2-methylphenyl)-2-cyano-;63034-97-9. Available from: [Link]

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Available from: [Link]

  • Kôtarô SHIMO and Ryuzô Asami. Cyanoacetamide Synthesis in Liquid Ammonia*. Available from: [Link]

  • Google Patents. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008-01-01). Available from: [Link]

  • Google Patents. CN111925302A - Synthesis method of cyanoacetamide.
  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • NIH. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available from: [Link]

  • PubChem. 5-Chloro-2-methylaniline. Available from: [Link]

  • Google Patents. US20060142588A1 - Acetoacetylation of alcohols, thiols and amines in a microreactor.
  • ResearchGate. 2-Cyanoacetamide | Request PDF. (2025-08-05). Available from: [Link]

Sources

Technical Support Center: Optimizing Condensation Reactions for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of this crucial condensation reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, offering causative explanations and actionable solutions.

Q1: Why is my yield of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide consistently low?

Low yields in this amide condensation are a frequent issue and can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

Possible Causes & Solutions:

  • Incomplete Reaction: The direct condensation of a carboxylic acid (or its derivative) and an amine is often an equilibrium-driven process.[1] The formation of water as a byproduct can inhibit the forward reaction.

    • Solution: Implement water removal techniques. If using a solvent like toluene, a Dean-Stark apparatus is highly effective for azeotropically removing water and driving the reaction to completion.[1] For other solvents, the addition of molecular sieves can be beneficial.[2]

  • Poor Activation of Cyanoacetic Acid: The direct reaction between an amine and a carboxylic acid requires high temperatures and can be inefficient due to the formation of a stable ammonium carboxylate salt.[2][3] Activating the carboxylic acid is crucial.

    • Solution 1 (Acyl Chloride): Convert cyanoacetic acid to cyanoacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards the amine.[4] This is a classic and effective method, often referred to as the Schotten-Baumann reaction.[4]

    • Solution 2 (Coupling Agents): Employ peptide coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like HOBt, activate the carboxylic acid to form a highly reactive intermediate that readily couples with the amine.[4][5][6] This method is typically performed under milder conditions.

  • Sub-optimal Reaction Temperature: The reaction kinetics may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions and degradation of starting materials or product.

    • Solution: For direct condensation (less recommended), temperatures of 120-200 °C may be required.[7] When using coupling agents or an acyl chloride, reactions can often be run at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Steric Hindrance: The methyl group ortho to the amine in 5-chloro-2-methylaniline can introduce some steric hindrance, potentially slowing down the reaction compared to less substituted anilines.

    • Solution: Ensure sufficient reaction time. Monitor the reaction's progress via TLC or LC-MS until the starting amine is consumed. Increasing the reaction temperature moderately can also help overcome the steric barrier.

Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities and how can I minimize them?

Impurity generation is a common challenge. Identifying the source is key to mitigation.

Likely Impurities & Minimization Strategies:

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 5-chloro-2-methylaniline or the cyanoacetic acid derivative.

    • Cause: Incomplete reaction due to reasons outlined in Q1.

    • Solution: Re-evaluate your reaction conditions (time, temperature, water removal). Using a slight excess (1.1-1.2 equivalents) of the more readily available or easily removed reactant can help drive the reaction to completion.

  • Self-Condensation/Dimerization: Cyanoacetic acid derivatives can potentially undergo self-condensation, especially under harsh basic or thermal conditions.

    • Solution: If using a strong base, add it slowly and at a controlled temperature. When using coupling agents like DCC, the formation of N-acylurea byproduct can occur. This is typically minimized by the addition of HOBt.

  • Degradation Products: At high temperatures, decomposition of the starting materials or the product can occur.

    • Solution: Avoid excessive heating. Use the mildest conditions that afford a reasonable reaction rate. If high temperatures are necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Below is a troubleshooting workflow to help identify and resolve impurity issues.

G start Multiple Spots on TLC check_sm Co-spot with Starting Materials (SMs)? start->check_sm unreacted_sm Yes: Unreacted SMs check_sm->unreacted_sm Yes no_sm No check_sm->no_sm No optimize Optimize Reaction: - Increase Time/Temp - Use Coupling Agent - Remove H2O unreacted_sm->optimize check_side_reactions Are there known side reactions? no_sm->check_side_reactions yes_side Yes check_side_reactions->yes_side no_side No check_side_reactions->no_side mitigate Mitigate Side Reactions: - Milder Conditions - Adjust Stoichiometry - Change Reagent Order yes_side->mitigate characterize Characterize Impurity (LC-MS, NMR) no_side->characterize adjust Adjust Purification Method characterize->adjust

Caption: Troubleshooting workflow for impurity analysis.

Q3: My product is difficult to purify. What purification strategies are most effective?

The choice of purification method depends on the nature of the impurities.

Effective Purification Protocols:

  • Recrystallization: This is often the most effective and scalable method if a suitable solvent system can be found.

    • Procedure: After the initial work-up, dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less so (or vice versa). Allow the solution to cool slowly to induce crystallization.

    • Solvent Screening: Common solvents to try include ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Aqueous Wash: If the primary impurities are unreacted starting materials, an aqueous wash of the organic layer during work-up can be very effective.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate and remove the unreacted 5-chloro-2-methylaniline into the aqueous layer.

    • Base Wash: A dilute base wash (e.g., saturated sodium bicarbonate) will deprotonate and remove unreacted cyanoacetic acid.

  • Column Chromatography: For high purity requirements or when recrystallization is ineffective, flash column chromatography on silica gel is the method of choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The exact ratio will depend on the polarity of the impurities and should be determined by TLC analysis first.

Frequently Asked Questions (FAQs)

Q4: What is the most reliable method for synthesizing N-(5-chloro-2-methylphenyl)-2-cyanoacetamide?

While several methods exist, activating the cyanoacetic acid is generally the most reliable approach.

Recommended Synthetic Approach:

The reaction of 5-chloro-2-methylaniline with an activated derivative of cyanoacetic acid provides a robust pathway.[8] A highly effective method involves the use of ethyl cyanoacetate as the starting material, which undergoes aminolysis with the aniline.

Experimental Protocol: Aminolysis of Ethyl Cyanoacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-2-methylaniline (1.0 eq) and ethyl cyanoacetate (1.1 to 1.5 eq).[7]

  • Heating: Heat the mixture, with stirring, to 120-180 °C.[7] The reaction can often be run neat (without solvent) or in a high-boiling solvent like DMF or dioxane.[9][10]

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed (typically 4-10 hours).[7][9]

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate directly. If so, it can be collected by filtration.[7] Alternatively, pour the mixture into water to precipitate the crude product.[9]

  • Purification: Wash the collected solid with water and then a non-polar solvent like hexane to remove non-polar impurities. Further purify by recrystallization from a suitable solvent like ethanol.[11]

G cluster_reactants Reactants cluster_process Process Amine 5-chloro-2-methylaniline React Heat (120-180°C) Stir (4-10h) Amine->React Ester Ethyl Cyanoacetate Ester->React Workup Cool & Precipitate (add H2O) React->Workup Purify Filter & Recrystallize Workup->Purify Product N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Purify->Product

Caption: General workflow for synthesis via aminolysis.

Q5: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common and convenient method.

TLC Monitoring Protocol:

  • Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A 30:70 (v/v) ratio of ethyl acetate to hexane often provides good separation. Adjust the ratio as needed to achieve an Rf value of ~0.3-0.5 for the product.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. You can also use a potassium permanganate stain if the compounds are not UV-active.

  • Procedure: Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on the TLC plate alongside spots of your starting materials. The reaction is complete when the spot corresponding to the limiting reactant has disappeared.

Q6: What analytical methods are used to confirm the structure and purity of the final product?

A combination of spectroscopic and chromatographic methods is essential for full characterization.

Analytical MethodPurposeTypical Observations
¹H NMR Structural confirmation and purityExpect characteristic peaks for the aromatic protons, the methyl group, the methylene (-CH₂-) protons adjacent to the cyano group, and the amide (-NH-) proton. Integration of peaks can give an estimate of purity.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram indicates high purity. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₀H₉ClN₂O, MW: 208.64 g/mol ).[12][13]
Melting Point Purity checkA sharp, well-defined melting point is indicative of a pure compound. Compare the observed value to literature values.
FT-IR Functional group identificationLook for characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide), and C≡N stretch (nitrile).

References

  • Krause, T., Baader, S., Erb, B., & Gooßen, L. J. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. Retrieved from [Link]

  • Krause, T., Baader, S., Erb, B., & Gooßen, L. J. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Green Chemistry For Sustainability. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides by acylation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Retrieved from [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the one-pot reaction of aryl aldehyde,.... Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Fanta, P. E., & Stein, R. A. (1960). The Condensation of Sodium Nitromalonaldehyde with Cyanoacetamide. Journal of the American Chemical Society. Retrieved from [Link]

  • Axsyn. (n.d.). Acetamide,N-(5-chloro-2-methylphenyl)-2-cyano-;63034-97-9. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubChem. (n.d.). N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • ACS Publications. (2024). Enhancing Aniline Condensation Reaction Efficiency Using Alkali and Rare Earth Element Modified USY Zeolite Catalyst: Synergistic Effects and Mechanistic Insights. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • ResearchGate. (n.d.). 2-Cyanoacetamide | Request PDF. Retrieved from [Link]

  • Reddit. (2024). Issues with a reported condensation reaction/enamine formation. Retrieved from [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Cyanoacetamide via DCC Coupling. Retrieved from [Link]

  • Dömling, A., et al. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • ResearchGate. (n.d.). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • Organic Syntheses Procedure. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

"N-(5-chloro-2-methylphenyl)-2-cyanoacetamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability and handling of this compound. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.

I. Understanding the Stability Profile of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a versatile intermediate in organic synthesis with potential applications in pharmaceutical research.[1] Ensuring its stability throughout experimental workflows is critical for obtaining reliable and reproducible results. This section delves into the key stability concerns and the underlying chemical principles.

Q1: What are the primary stability concerns for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide under typical laboratory conditions?

Under normal storage conditions (cool, dry, and dark), N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a relatively stable compound. However, its stability can be compromised by several factors, including exposure to harsh pH conditions, oxidizing agents, and light. The primary degradation pathways to be aware of are hydrolysis, oxidation, and photodecomposition.

A safety data sheet for a related compound, 2-Cyanoacetamide, indicates stability under normal conditions but incompatibility with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide upon thermal decomposition.[2]

Q2: How does pH affect the stability of the amide bond in this molecule?

The amide bond in N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is susceptible to hydrolysis under both acidic and basic conditions. This is a common degradation pathway for amide-containing compounds.[3][4]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 5-chloro-2-methylaniline and cyanoacetic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide. This is also a well-documented degradation pathway for chloroacetamide herbicides.[3][4] This process results in the formation of 5-chloro-2-methylaniline and the salt of cyanoacetic acid.

The rate of hydrolysis is dependent on the pH, temperature, and the presence of catalysts. For analogous chloroacetamide compounds, both amide and ether group cleavage have been observed under acidic conditions.[3][4]

Q3: What are the potential oxidative degradation products?

The N-(5-chloro-2-methylphenyl)-2-cyanoacetamide molecule has several sites that could be susceptible to oxidation. While specific oxidative degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer potential pathways based on the functional groups present. The use of hydrogen peroxide is a common approach in forced degradation studies to investigate oxidative pathways.

Potential oxidation sites include:

  • The methyl group on the phenyl ring, which could be oxidized to a hydroxymethyl or carboxylic acid group.

  • The aromatic ring itself could undergo hydroxylation.

  • The nitrogen atom of the amide is also a potential site for oxidation.

Q4: Is N-(5-chloro-2-methylphenyl)-2-cyanoacetamide sensitive to light?

Aromatic amides can be susceptible to photodegradation.[1][5] Exposure to ultraviolet (UV) light can induce a photo-Fries rearrangement, leading to the formation of 2- and 4-aminobenzophenone-type products.[1] Additionally, cleavage of the C-N bond can occur, generating radical species that can lead to a variety of secondary products.[5] It is therefore recommended to store the compound in light-resistant containers and to minimize exposure to direct light during experiments.

II. Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in experimental settings.

Q5: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. What could be the cause?

Unexpected peaks often indicate the presence of impurities or degradation products. To diagnose the issue, consider the following workflow:

Caption: A logical workflow for troubleshooting unexpected HPLC peaks.

Step-by-Step Troubleshooting:

  • Verify Purity of Starting Material: Run a fresh sample of your starting material on the HPLC. If the unexpected peaks are present, your starting material may be impure.

  • Review Reaction/Storage Conditions:

    • pH: Were acidic or basic reagents or solvents used? If so, hydrolysis of the amide bond is a likely cause.

    • Oxidizing Agents: Were any oxidizing agents present in the reaction mixture?

    • Light Exposure: Was the reaction or sample preparation performed under direct light for an extended period?

    • Temperature: High temperatures can accelerate degradation.

  • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a controlled forced degradation study. This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by HPLC. This can help to generate and identify potential degradation products.

  • Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities.[6] It provides both the retention time and the mass-to-charge ratio of the components, which can help in proposing the structures of the degradation products.

  • Isolate and Analyze by NMR: For definitive structural elucidation of a significant impurity, it may be necessary to isolate the compound using preparative HPLC and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Q6: My reaction yield is consistently lower than expected. Could stability issues with N-(5-chloro-2-methylphenyl)-2-cyanoacetamide be the cause?

Yes, low reaction yields can be a direct consequence of the degradation of your starting material. If you have ruled out other common causes of low yield (e.g., incorrect stoichiometry, inefficient reagents, poor reaction setup), you should investigate the stability of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide under your specific reaction conditions.

Recommendations:

  • In-Process Monitoring: Use HPLC or TLC to monitor the consumption of the starting material and the formation of the product over time. If you observe the appearance of new, unidentified peaks that are not your desired product, degradation is likely occurring.

  • Protect from Degradants: If you suspect hydrolysis, ensure your reaction is conducted under anhydrous conditions. If photodecomposition is a concern, protect your reaction vessel from light.

  • Optimize Reaction Conditions: Consider if less harsh conditions (e.g., lower temperature, milder pH) can be used to achieve the desired transformation without causing significant degradation of the starting material.

III. FAQs: Handling, Storage, and Analysis

This section addresses frequently asked questions regarding the practical aspects of working with N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Q7: What are the recommended storage conditions for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide?

To ensure the long-term stability of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Avoid contact with incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[2]

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Light Store in an amber vial or in the darkTo prevent photodegradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) if long-term storage is requiredTo prevent oxidation.
Container Tightly sealedTo prevent moisture absorption which can lead to hydrolysis.
Q8: What is a suitable analytical method for assessing the purity and stability of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for this purpose. A well-developed HPLC method can separate the parent compound from its potential degradation products and impurities.

Example HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temp. 30°C

This method would need to be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8]

Q9: How can I identify the degradation products of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide?

The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical workflow for the identification of degradation products.

  • Forced Degradation: As mentioned previously, intentionally degrade the compound under various stress conditions to generate the potential degradation products.

  • HPLC Analysis: Use a stability-indicating HPLC method to separate the degradation products from the parent compound.

  • LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS. The mass spectrometer will provide the molecular weight of the degradation products and their fragmentation patterns, which are crucial for proposing their structures.

  • Isolation: If a degradation product is present in a significant amount, it can be isolated using preparative HPLC.

  • NMR Spectroscopy: The definitive structure of the isolated degradation product can be determined using one- and two-dimensional NMR techniques.

By following the guidance in this Technical Support Center, researchers can better anticipate and mitigate stability issues with N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, leading to more robust and reliable experimental outcomes.

IV. References

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(16), 2337-2343.

  • Di, J., & L'ecuyer, P. (1963). The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland.

  • Krasutsky, P. A. (2007). Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. Journal of the American Chemical Society, 129(4), 841-847.

  • Al-Abadleh, H. A., & Al-Alawi, A. (2008). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 5(4), 599-606.

  • Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005.

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace.

  • Gallo, M., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 69, 136-146.

  • de Oliveira, D. N., & de Oliveira, L. A. (2020). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 25(21), 5035.

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2018). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research, 9(10), 4063-4072.

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • Li, Y., et al. (2014). Hydrolytic degradation of highly crosslinked polyaromatic cyanate ester resins. Polymer Degradation and Stability, 104, 104-111.

  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Ramachandra, B. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434.

  • Amerigo Scientific. (n.d.). N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Hellwig, M., & Henle, T. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino acids, 47(5), 967-977.

  • Sharma, S., & Singh, S. (2017). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Critical Reviews in Analytical Chemistry, 47(1), 24-36.

  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).

  • Patil, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • D'Hondt, M., et al. (2014). Current Developments in LC-MS for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 101, 84-95.

  • Krasutsky, P. A. (2016). Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. The Journal of Organic Chemistry, 81(4), 1361-1375.

  • Davidson, R. S., & Orton, S. P. (1974). Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 2035-2038.

  • Marella, V. V., Throckmorton, J. A., & Palmese, G. R. (2014). Hydrolytic degradation of highly crosslinked polyaromatic cyanate ester resins. FAO AGRIS.

  • PubChem. (n.d.). N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Sesta, E., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1731.

  • van Wijk, A. M., et al. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.

  • Wang, Z., et al. (2022). Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. Tohoku University.

  • Ouchi, A., et al. (2015). Oxidative degradation of acylsemicarbazide and its polymers. Polymer Journal, 47(11), 755-759.

  • Lindon, J. C., et al. (2005). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in nuclear magnetic resonance spectroscopy, 46(2-3), 85-119.

  • Grunwald, I., et al. (2013). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 9(27), 6245-6253.

  • ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product (R1).

  • Grover, P., Bhardwaj, M., & Mehta, L. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114351.

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Kumar, A., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 85-92.

  • Akashi, M., et al. (2006). Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. Biomacromolecules, 7(1), 301-308.

  • Reddy, G. S., et al. (2025). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Analytical and Bioanalytical Chemistry.

Sources

Technical Support Center: Troubleshooting Low Purity in N-(5-chloro-2-methylphenyl)-2-cyanoacetamide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. Our approach is rooted in explaining the fundamental chemical principles behind each step to empower you with the knowledge to not only solve current issues but also prevent future occurrences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis-Related Impurities

Q1: My final product shows a lower than expected melting point and broad peaks in the NMR spectrum. What are the likely impurities from the synthesis?

Low purity, often indicated by a depressed and broad melting point, typically points to the presence of unreacted starting materials or side-products from the condensation reaction. The primary synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide involves the reaction of 5-chloro-2-methylaniline with a cyanoacetylating agent (e.g., cyanoacetic acid or ethyl cyanoacetate).[1]

Potential Impurities:

  • Unreacted 5-chloro-2-methylaniline: This is a common impurity if the reaction has not gone to completion or if an incorrect stoichiometric ratio of reactants was used.

  • Unreacted Cyanoacetic Acid or Ethyl Cyanoacetate: Residual acylating agent can also contaminate the final product.

  • Malonamide: If ethyl cyanoacetate is used as a starting material, it can react with ammonia (if present) to form malonamide, a common impurity in cyanoacetamide synthesis.[2]

  • Diacylated Product: It is possible for the aniline to be acylated twice, leading to the formation of a diamide impurity, especially if a highly reactive acylating agent like cyanoacetyl chloride is used under harsh conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for synthesis-related impurities.

Recommended Actions:

  • Re-evaluate Stoichiometry: Ensure a slight excess of the less expensive reagent (typically the aniline or cyanoacetic acid derivative) is not being used in a way that complicates purification. A 1:1 molar ratio is a good starting point, with minor adjustments based on empirical results.

  • Purity of Starting Materials: Verify the purity of 5-chloro-2-methylaniline and the cyanoacetylating agent. Impurities in the starting materials will carry through to the final product.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion.[3]

  • Optimize Reaction Conditions:

    • Temperature: Excessive heat can lead to side reactions and degradation. A moderate temperature is generally preferred for this type of acylation.

    • Reaction Time: Ensure sufficient time for the reaction to complete.

    • Catalyst: If using a catalyst (e.g., a carbodiimide for cyanoacetic acid condensation), ensure its complete removal during work-up.

Purification and Isolation Issues

Q2: I am having difficulty purifying my crude product by recrystallization. The product either oils out or the purity does not improve significantly. What should I do?

Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on the choice of solvent.[4][5]

Troubleshooting Recrystallization:

Issue Cause Solution
Product "oils out" The product is too soluble in the hot solvent, or the cooling is too rapid.- Use a less polar solvent or a solvent mixture. - Ensure the crude product is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery The product is too soluble in the cold solvent.- Choose a solvent in which the product has lower solubility at cold temperatures. - Use a smaller volume of solvent. - Cool the solution for a longer period in an ice bath.
Purity does not improve The impurity and the product have similar solubility profiles in the chosen solvent.- Try a different solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane).[6] - Consider an alternative purification method like column chromatography.

Step-by-Step Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. An ideal solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes that did not show dissolution at room temperature. The ideal solvent will dissolve the compound when hot.

  • Allow the dissolved samples to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals.

Common Recrystallization Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Heptane/Ethyl Acetate mixture

  • Ethanol/Water mixture

Q3: Recrystallization is not effective. How can I use column chromatography to purify N-(5-chloro-2-methylphenyl)-2-cyanoacetamide?

Column chromatography is an excellent alternative when recrystallization fails. It separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC.

  • Procedure:

    • TLC Analysis: Spot the crude product on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give a good separation between the product spot (Rf value of ~0.3-0.4) and any impurity spots.

    • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the top of the silica gel bed.

    • Elution: Elute the column with the chosen mobile phase, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical Characterization and Purity Assessment

Q4: How can I accurately assess the purity of my N-(5-chloro-2-methylphenyl)-2-cyanoacetamide sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment.[7][8][9][10]

Recommended Analytical Methods:

Technique Purpose Typical Conditions
HPLC-UV Quantitative purity determination and detection of non-volatile impurities.[11][12][13]Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
LC-MS Identification of unknown impurities by providing molecular weight information.[7][14]Similar chromatographic conditions to HPLC-UV, coupled with a mass spectrometer (e.g., ESI-MS).
¹H NMR Structural confirmation and detection of proton-containing impurities.Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The presence of sharp, well-resolved peaks corresponding to the expected structure indicates high purity.
Melting Point A sharp melting point close to the literature value indicates high purity.Use a calibrated melting point apparatus.

Workflow for Purity Analysis:

Purity_Analysis_Workflow cluster_analysis Purity Assessment Workflow Sample Purified Sample MeltingPoint Melting Point Analysis Sample->MeltingPoint NMR ¹H NMR Spectroscopy Sample->NMR HPLC HPLC-UV Analysis Sample->HPLC FinalPurity Final Purity Assessment MeltingPoint->FinalPurity NMR->FinalPurity LCMS LC-MS Analysis (if unknown impurities are detected) HPLC->LCMS Impurity > 0.1% HPLC->FinalPurity LCMS->FinalPurity

Caption: A comprehensive workflow for purity analysis.

Q5: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in the ¹H NMR spectrum can arise from various sources.

Potential Sources of Extraneous NMR Peaks:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane, toluene, dichloromethane) are common contaminants.

  • Water: A broad singlet, the chemical shift of which is solvent-dependent.

  • Starting Materials: Unreacted 5-chloro-2-methylaniline or the cyanoacetylating agent.

  • Side-Products:

    • Hydrolysis Products: The nitrile group can hydrolyze to a carboxylic acid or amide, and the amide bond can also be cleaved under harsh acidic or basic conditions.[15]

    • Self-Condensation Products: Cyanoacetic acid and its derivatives can undergo self-condensation under certain conditions.

Actionable Steps:

  • Compare with Solvent Peak Tables: Reference standard tables of NMR solvent impurities to identify common solvent peaks.

  • Spike the Sample: Add a small amount of a suspected impurity (e.g., a starting material) to the NMR tube and re-acquire the spectrum. An increase in the intensity of a specific peak will confirm the identity of that impurity.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in the structural elucidation of unknown impurities.

By systematically addressing these common issues, researchers can significantly improve the purity of their N-(5-chloro-2-methylphenyl)-2-cyanoacetamide samples, ensuring the reliability and reproducibility of their experimental results.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).
  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
  • Steps for HPLC Method Valid
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.
  • N-(5-Chloro-2-Methylphenyl)-2-Cyanoacetamide Supplier. (n.d.). Benchchem.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • cyanoacetamide - Organic Syntheses Procedure. (n.d.).
  • Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Go-to recrystalliz
  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | C10H9ClN2O | CID 846083. (n.d.). PubChem.
  • N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. (n.d.). Amerigo Scientific.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2025).
  • Knoevenagel condens
  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (n.d.). SciELO.
  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. (2024).
  • Recrystalliz
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central.
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.).
  • Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. (n.d.).
  • Acetamide,N-(5-chloro-2-methylphenyl)-2-cyano-;63034-97-9. (n.d.). Axsyn.
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.).
  • N-(2-chloro-5-methoxyphenyl)-2-cyanoacetamide | C10H9ClN2O2 | CID. (n.d.). PubChem.
  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. (n.d.). PubChem.
  • Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography. (n.d.).
  • Synthesis, and synthetic applications of cyanoacetamides. (n.d.).
  • Experimental procedure for synthesizing N-substituted cyanoacetamides. (n.d.). Benchchem.
  • 59736-34-4 2-Cyano-N-(2-methylphenyl)acetamide AKSci 6422AE. (n.d.).
  • Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • Top 325 Biomedical Chromatography papers published in 2018. (n.d.). SciSpace.

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Technical Support Center: Scaling the Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when scaling this synthesis from the lab bench to pilot or production scale. Our focus is on providing practical, evidence-based solutions to ensure a robust, safe, and efficient process.

This document is structured as a series of frequently asked questions (FAQs) that tackle specific issues related to yield, purity, reaction control, and work-up procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common and scalable method for synthesizing N-(5-chloro-2-methylphenyl)-2-cyanoacetamide?

The most direct and widely used method is the condensation reaction between 5-chloro-2-methylaniline and an activated cyanoacetic acid derivative.[1] The two primary choices for the cyanoacetylating agent are ethyl cyanoacetate and cyanoacetic acid itself.

  • Using Ethyl Cyanoacetate: This is often preferred for its reactivity. The reaction is a nucleophilic acyl substitution where the aniline attacks the electrophilic carbonyl carbon of the ester. This typically requires elevated temperatures to drive the reaction to completion and remove the ethanol byproduct.

  • Using Cyanoacetic Acid: This method requires an activating agent (a coupling agent) to convert the carboxylic acid into a more reactive species, or harsh thermal conditions that can lead to decarboxylation and other side products. For scalability, direct thermal condensation without a coupling agent is common but requires careful temperature control.

A generalized reaction scheme is shown below:

cluster_reactants Reactants cluster_products Products aniline 5-chloro-2-methylaniline product N-(5-chloro-2-methylphenyl) -2-cyanoacetamide aniline->product Condensation (Heat) cyano_agent Ethyl Cyanoacetate (or Cyanoacetic Acid) cyano_agent->product byproduct Ethanol (or Water)

Caption: General synthesis pathway.

Q2: My reaction yield drops significantly when scaling from 1 L to 20 L. What are the likely causes?

This is a classic scale-up challenge, often rooted in mass and heat transfer limitations. A reaction that behaves perfectly at the 1-liter scale can fail at the 20-liter scale if these factors are not properly addressed.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Heat Transfer The Problem: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This makes it much harder to both heat the reaction mixture to the target temperature and, more critically, to remove heat if the reaction is exothermic. Troubleshooting: 1. Characterize Thermal Profile: Use reaction calorimetry to understand the heat of reaction. Even mildly exothermic reactions can become dangerous at scale.[2] 2. Improve Heating/Cooling: Ensure your reactor has an appropriately sized jacket and that the heating/cooling fluid is circulating at an adequate rate. 3. Control Reagent Addition: For exothermic reactions, consider a semi-batch process where one reactant is added slowly to the other, allowing the cooling system to keep pace with heat generation.[2]
Poor Mixing & Mass Transfer The Problem: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. It also slows the overall reaction rate as reactants are not brought together effectively. Troubleshooting: 1. Select the Right Impeller: The type of stirrer (e.g., anchor, pitched-blade turbine) and its speed (RPM) are critical. The goal is to ensure good top-to-bottom turnover of the reactor contents without excessive shear, which could degrade materials. 2. Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote turbulent, effective mixing.
Inefficient Byproduct Removal The Problem: If using ethyl cyanoacetate, the removal of ethanol is necessary to drive the equilibrium toward the product. At a small scale, this might happen readily through an open or vented system. At a larger scale, this requires a dedicated distillation setup. Troubleshooting: Equip the reactor with a condenser and receiver to actively remove the ethanol byproduct under atmospheric or reduced pressure. Monitor the reaction progress using techniques like TLC or HPLC to determine the endpoint.[3]
Q3: I'm observing a new, significant impurity after scaling up. How can I identify and mitigate it?

The appearance of new impurities at scale is often due to subtle changes in reaction conditions, such as longer reaction times or localized temperature excursions.

Common Impurities and Mitigation Strategies:

  • Dimerization of Cyanoacetamide: The product itself has an active methylene group and can potentially react further. This is often promoted by strong bases or excessively high temperatures.

    • Mitigation: Ensure precise temperature control. Avoid using strong bases in the work-up if possible.

  • Unreacted Starting Materials: This points to an incomplete reaction.

    • Mitigation: Re-evaluate the reaction stoichiometry. Ensure the more valuable or limiting reagent is fully consumed. Confirm that mixing and heating are adequate as described in Q2.

  • Side-reactions from the aniline: The aniline starting material can undergo oxidative side reactions if air is not excluded, especially at high temperatures.

    • Mitigation: Run the reaction under an inert atmosphere of nitrogen or argon. This is a critical step for ensuring product quality and consistency at any scale.[3]

Troubleshooting Workflow for Impurity Issues:

start New Impurity Detected at Scale identify Identify Impurity Structure (LC-MS, NMR) start->identify is_sm Is it a Starting Material? identify->is_sm is_dimer Is it a Dimer or Side Product? is_sm->is_dimer No optimize_reaction Optimize Reaction: - Check stoichiometry - Improve mixing/heating - Increase reaction time is_sm->optimize_reaction Yes optimize_conditions Optimize Conditions: - Lower temperature - Run under inert atmosphere - Screen for catalyst/promoter is_dimer->optimize_conditions Yes purification Develop Recrystallization or Chromatography Method is_dimer->purification No/Unknown optimize_reaction->purification optimize_conditions->purification

Caption: Decision tree for impurity analysis.

Q4: The reaction is highly exothermic and difficult to control. What are the best strategies for thermal management?

Thermal runaway is a serious safety hazard.[2] Cyanoacetylation reactions can be deceptively energetic. Proper thermal management is non-negotiable.

Key Strategies for Thermal Safety:

  • Reaction Calorimetry (RC1): Before any scale-up, perform calorimetry studies to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for secondary decomposition reactions. This data is essential for designing a safe process.

  • Semi-Batch Addition: As mentioned, adding one reactant portion-wise or via a metering pump is the most effective way to control the rate of heat generation. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature never exceeds a safe upper limit.

  • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this may decrease reaction rates and increase cycle time, so a balance must be found.

  • Emergency Quench/Short-Stop: Have a validated plan for stopping the reaction quickly in an emergency. This could involve adding a chemical inhibitor or rapidly adding a large volume of a cold, inert solvent.

Q5: My product is difficult to filter and isolate at a larger scale. What can I do?

Isolation issues are common when moving from a small flask with rapid cooling to a large, slow-cooling, agitated reactor.

Problem Cause Solution
Fine, Needle-like Crystals Rapid, uncontrolled crystallization often caused by "crash cooling" the reaction mixture. These particles clog filter cloths and retain excess solvent.Develop a Cooling Profile: Implement a controlled, slow cooling ramp to allow larger, more uniform crystals to form. Use an Anti-Solvent: Consider adding a miscible solvent in which the product is less soluble (an anti-solvent) at a controlled rate to induce crystallization. Seed the Batch: Introduce a small amount of pure product crystals at the appropriate temperature to promote controlled crystal growth.
Oily or Gummy Product The product may be "oiling out" of solution before it crystallizes, often due to impurities or residual solvent from the reaction.Solvent Selection: Experiment with different crystallization solvents. A solvent system that works at 100g scale may not be optimal for 10kg. Purification Before Isolation: If impurities are the cause, consider a work-up step (e.g., a carbon treatment or a simple wash) before crystallization.
Slow Filtration Can be caused by fine particles, viscous mother liquor, or a blinded filter medium.Optimize Crystal Size: As above, larger crystals filter faster. Select Appropriate Filter: Ensure the filter medium (cloth, paper) has the correct pore size for your crystal distribution. Agitation During Filtration: For some filter dryers, gentle agitation can prevent the cake from compacting excessively.

References

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Available at: [Link]

  • RSC Publishing. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available at: [Link]

  • Wikipedia. Cyanoacetamide. Available at: [Link]

  • Amerigo Scientific. N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Available at: [Link]

  • ResearchGate. Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

  • Organic Syntheses. cyanoacetamide. Available at: [Link]

  • National Center for Biotechnology Information. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • RSC Publishing. Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Available at: [Link]

  • Axsyn. Acetamide,N-(5-chloro-2-methylphenyl)-2-cyano-;63034-97-9. Available at: [Link]

  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. Available at: [Link]

  • ScienceDirect. Thermal hazard evaluation of runaway polymerization of acrylic acid. Available at: [Link]

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How to monitor the progress of "N-(5-chloro-2-methylphenyl)-2-cyanoacetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This resource is designed for researchers, chemists, and professionals in drug development to navigate the intricacies of this specific chemical synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your experiments.

I. Synthesis Overview: An Electrophilic Encounter

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is fundamentally an acylation reaction. It typically involves the reaction of 5-chloro-2-methylaniline with an activated derivative of cyanoacetic acid, such as cyanoacetyl chloride, or by using a coupling agent.[1][2] The core of this reaction is the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the acylating agent.

Monitoring the progress of this reaction is critical for several reasons:

  • Maximizing Yield: Ensuring the reaction proceeds to completion without prolonged reaction times that could lead to side products or degradation.

  • Minimizing Impurities: Early detection of side reactions or unreacted starting materials allows for timely intervention.

  • Process Optimization: Understanding the reaction kinetics helps in optimizing parameters such as temperature, reaction time, and catalyst loading.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis.

FAQ 1: My TLC plate shows multiple spots, and it's difficult to distinguish the product from the starting material. What should I do?

Answer: This is a common issue, often stemming from an unoptimized Thin-Layer Chromatography (TLC) solvent system or the presence of multiple reaction components with similar polarities.

Troubleshooting Steps:

  • Optimize Your Solvent System: The goal is to achieve a good separation (a difference in Rf values) between your starting amine (5-chloro-2-methylaniline), the acylating agent, and your desired product.

    • Start with a standard system: A good starting point for this type of compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Begin with a 7:3 or 8:2 hexane:ethyl acetate ratio and gradually increase the polarity by adding more ethyl acetate.

    • Consider a third component: If separation is still poor, adding a small amount of a third solvent can help. For instance, a few drops of triethylamine or ammonia can help to reduce tailing of amine spots.[4]

    • Staining is Key: Use a combination of visualization techniques. A UV lamp (254 nm) is a good first pass. Subsequently, use a potassium permanganate (KMnO4) stain, which is excellent for visualizing compounds that can be oxidized, or a ninhydrin stain, which is specific for primary amines and will stain your starting material but not the amide product.[5]

  • Co-spotting for Confirmation: Always run a "co-spot" on your TLC plate. This involves spotting your starting material, the reaction mixture, and a combined spot of both in separate lanes. This will definitively show if the spot in your reaction mixture corresponds to the starting material.

Table 1: Recommended TLC Solvent Systems & Visualization

Solvent System (v/v)Target CompoundExpected Rf RangeVisualization Method
Hexane:Ethyl Acetate (7:3)Starting Amine0.4 - 0.6UV (254 nm), Ninhydrin
Hexane:Ethyl Acetate (1:1)Product0.3 - 0.5UV (254 nm), KMnO4
Dichloromethane:Methanol (9:1)Polar Impurities0.1 - 0.3UV (254 nm), KMnO4
FAQ 2: The reaction seems to be stalled; the starting amine spot on the TLC is not diminishing after several hours. What are the potential causes and solutions?

Answer: A stalled reaction can be due to several factors, ranging from reagent quality to reaction conditions.[6]

Potential Causes & Solutions:

  • Deactivated Acylating Agent: If you are using an acylating agent like cyanoacetyl chloride, it is highly sensitive to moisture. Ensure it is freshly prepared or has been stored under anhydrous conditions.

  • Insufficient Activation (if using a coupling agent): When using coupling agents like HATU or EDC, ensure the stoichiometry is correct and that the reaction is performed in an appropriate anhydrous solvent (e.g., Dichloromethane, DMF).[6]

  • Inadequate Base: If a base (e.g., triethylamine, pyridine) is used to scavenge the acid byproduct (like HCl), ensure it is added in at least a stoichiometric amount and is of sufficient purity and dryness. An insufficient amount of base can lead to the protonation of the starting amine, rendering it non-nucleophilic.[7]

  • Low Temperature: While some reactions proceed well at room temperature, others may require gentle heating to overcome the activation energy barrier. Try increasing the temperature to 40-50 °C and monitor the progress.

Workflow for Diagnosing a Stalled Reaction

Caption: Troubleshooting workflow for a stalled reaction.

FAQ 3: I have isolated my product, but the NMR spectrum shows impurities. How can I identify them and improve the purity?

Answer: NMR spectroscopy is a powerful tool for identifying impurities. The key is to understand the expected signals for your product and starting materials and then to deduce the structure of the impurities from the unexpected signals.[8]

Common Impurities and Their Spectroscopic Signatures:

  • Unreacted 5-chloro-2-methylaniline: Look for the characteristic signals of the starting amine, particularly the broad singlet corresponding to the -NH2 protons (which will exchange with D2O) and the aromatic signals which will differ from your product's aromatic region.[9]

  • Hydrolyzed Acylating Agent: If your acylating agent has been hydrolyzed, you may see signals corresponding to cyanoacetic acid.

  • Residual Solvent: Signals from solvents used during the reaction or workup (e.g., ethyl acetate, dichloromethane, hexane) are common.

Table 2: Characteristic ¹H NMR Signals (in CDCl₃)

CompoundChemical Shift (ppm)MultiplicityAssignment
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide~8.0 - 8.5br s-NH-
~7.0 - 7.5mAromatic-H
~3.5s-CH₂-CN
~2.2sAr-CH₃
5-chloro-2-methylaniline~6.5 - 7.2mAromatic-H
~3.6br s-NH₂
~2.1sAr-CH₃

Improving Purity:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[10][11] Experiment with different solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.[12] Common solvent systems to try include ethanol/water or ethyl acetate/hexane.[13]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next logical step. Use the optimized TLC solvent system as a starting point for your elution gradient.

  • Aqueous Wash: During the workup, washing the organic layer with a mild acid (e.g., 1M HCl) can help to remove any unreacted amine, while a wash with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities.

III. Recommended Monitoring Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for monitoring reaction progress.[14]

Step-by-Step HPLC Protocol:

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent.[14]

  • Instrumentation & Column: Use a reverse-phase C18 or a cyano-bonded column.[15][16]

  • Mobile Phase: A gradient elution is often most effective.

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 10-15 minutes.

  • Detection: Use a UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 200-254 nm).[15]

  • Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is considered complete when the peak area of the starting material is negligible.

HPLC Monitoring Workflow

G A Start Reaction B Withdraw Aliquot at Time 't' A->B C Quench & Dilute Sample B->C D Inject onto HPLC C->D E Analyze Chromatogram D->E F Calculate Peak Areas E->F G Plot Area vs. Time F->G H Reaction Complete? G->H I Continue Monitoring H->I No J Proceed to Workup H->J Yes I->B

Caption: HPLC workflow for reaction progress monitoring.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy can be a quick qualitative tool to check for the presence or absence of key functional groups.

  • Monitor the disappearance of: The N-H stretching vibrations of the primary amine starting material (typically two bands in the 3300-3500 cm⁻¹ region).[9][17]

  • Monitor the appearance of: The N-H stretching vibration of the secondary amide product (typically a single band around 3300 cm⁻¹) and the strong C=O (amide I) stretching vibration around 1650-1680 cm⁻¹.[18][19]

This method is less precise than HPLC but can provide a rapid confirmation that the desired transformation is occurring.

IV. References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25). [Link]

  • How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? (2015-11-14). [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-09-30). [Link]

  • TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? [Link]

  • IR: amines. [Link]

  • What is the best technique for amide purification? (2020-11-02). [Link]

  • Springer Nature Experiments. Chemical Methods for Monitoring Protein Fatty Acylation. [Link]

  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. [Link]

  • NIH. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. (2025-06-01). [Link]

  • Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Recrystallization1. [Link]

  • MDPI. Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. [Link]

  • Sciencemadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017-10-06). [Link]

  • Why did my amide syntesis does not work? (2021-04-14). [Link]

  • Recrystallization and Crystallization. [Link]

  • Reddit. amide coupling help : r/Chempros. (2022-03-24). [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. (2021-10-20). [Link]

  • Reddit. TLC for amide synthesis. : r/OrganicChemistry. (2024-11-13). [Link]

  • bioRxiv. Chemical Synthesis and Characterization. [Link]

  • Organic Syntheses Procedure. cyanoacetamide. [Link]

  • SIELC Technologies. Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column. [Link]

  • Chemguide. the preparation of amides. [Link]

  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • SIELC Technologies. Separation of Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]

  • Google Patents. CN111925302A - Synthesis method of cyanoacetamide.

  • ResearchGate. (PDF) Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N -substituted 2-cyanoacetamide. [Link]

  • Google Patents. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.

  • Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. [Link]

  • Google Patents. CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.

  • PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008-01-01). [Link]

  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. [Link]

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Technical Support Center: Purification of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to ensure the integrity and purity of your final product.

I. Understanding the Chemistry: Synthesis and Impurity Profile

The synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide typically proceeds via the acylation of 5-chloro-2-methylaniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate.[1] This reaction, while generally efficient, can result in a crude product containing a variety of impurities that must be removed to ensure the compound is suitable for downstream applications.

A thorough understanding of the potential impurities is the first step toward effective purification. The primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 5-Chloro-2-methylaniline

    • Cyanoacetic acid or its ester derivative

  • Reaction By-products:

    • Diacylated aniline: Formation of N,N-bis(cyanoacetyl)-5-chloro-2-methylaniline.

    • Hydrolysis products: Cyanoacetic acid (if an ester was used as the starting material and water is present).

  • Degradation Products:

    • Colored impurities: Often arise from the oxidation of the starting aniline or other aromatic species, a common issue in the synthesis of such compounds.

The following diagram illustrates the primary reaction and the formation of a key potential by-product.

cluster_reactants Reactants cluster_products Products 5-chloro-2-methylaniline 5-Chloro-2-methylaniline Target_Product N-(5-chloro-2-methylphenyl)- 2-cyanoacetamide 5-chloro-2-methylaniline->Target_Product Acylation Ethyl_cyanoacetate Ethyl Cyanoacetate Ethyl_cyanoacetate->Target_Product Byproduct Diacylated By-product (Potential Impurity) Target_Product->Byproduct Further Acylation (Excess Reagent)

Caption: Synthetic pathway and a potential by-product.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in a question-and-answer format.

Q1: My crude product is a sticky oil or fails to solidify completely. What should I do?

A1: This is a common issue, often caused by the presence of unreacted starting materials or solvent residues that act as a eutectic mixture, depressing the melting point.

  • Causality: The presence of liquid impurities, such as residual 5-chloro-2-methylaniline (m.p. 22-28°C), can prevent the crystallization of the desired product.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This will often wash away the more soluble impurities, leaving behind the solid product.

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can induce crystallization.[2]

Q2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I remove these colored impurities?

A2: Colored impurities are typically high molecular weight, conjugated species arising from the oxidation of the aniline starting material.

  • Causality: Aromatic amines are susceptible to air oxidation, leading to the formation of colored by-products.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (1-2% by weight).[3] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.[3]

    • Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a more rigorous method for removing colored impurities. A normal-phase silica gel column is typically effective.

Q3: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A3: A low yield from recrystallization is often due to using too much solvent or choosing a solvent in which the product is too soluble at room temperature.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but has low solubility when cold.[4] If the compound remains significantly soluble at lower temperatures, it will be lost in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions is key.

    • Solvent System Screening: If a single solvent is not providing good recovery, consider a two-solvent system.[2][5] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. Common solvent pairs for N-aryl amides include ethanol/water and ethyl acetate/hexanes.[6]

    • Cooling Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[7]

  • Practical Application:

    • Solvent System Selection: A good starting point for a mobile phase is a mixture of a non-polar solvent and a polar solvent, such as 7:3 or 8:2 (v/v) hexanes:ethyl acetate.

    • Analysis: Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the purified product and the presence of impurities in the crude material and mother liquor lanes. The starting 5-chloro-2-methylaniline is significantly less polar than the product and will have a higher Rf value, while cyanoacetic acid is very polar and will remain at the baseline.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. The choice of solvent is critical and may require some initial screening.

1. Solvent Selection:

  • Place a small amount of the crude solid (20-30 mg) into separate test tubes.
  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
  • The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
  • If a single solvent is not suitable, test two-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

2. Recrystallization Procedure:

  • Place the crude N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) while stirring and heating until the solid just dissolves.
  • (Optional: For colored impurities) Remove the flask from the heat and add a small amount of activated charcoal. Swirl and heat the mixture for a few minutes.
  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
  • If using a two-solvent system, add the "poor" solvent dropwise to the hot filtrate until a slight cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate.
  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities that are difficult to separate by recrystallization.

1. Preparation:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.[7]
  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.
  • Add a thin layer of sand to the top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
  • Carefully apply the sample solution to the top of the column.
  • Drain the solvent until the sample is adsorbed onto the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions and monitor the elution of the product by TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.

"Crude_Product" [label="Crude Product", fillcolor="#FBBC05"]; "Dissolve" [label="Dissolve in\nMinimal Hot Solvent"]; "Hot_Filtration" [label="Hot Filtration\n(optional: with charcoal)"]; "Cooling" [label="Slow Cooling\n& Ice Bath"]; "Vacuum_Filtration" [label="Vacuum Filtration"]; "Pure_Crystals" [label="Pure Crystals", fillcolor="#34A853"]; "Mother_Liquor" [label="Mother Liquor\n(contains impurities)"];

"Crude_Product" -> "Dissolve"; "Dissolve" -> "Hot_Filtration"; "Hot_Filtration" -> "Cooling"; "Cooling" -> "Vacuum_Filtration"; "Vacuum_Filtration" -> "Pure_Crystals"; "Vacuum_Filtration" -> "Mother_Liquor"; }

Caption: Workflow for purification by recrystallization.

IV. Purity Assessment

After purification, it is crucial to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Table 1: Starting Conditions for HPLC Purity Analysis

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Suitable for moderately polar organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common solvent system for reverse-phase HPLC, providing good peak shape.[8][9]
Gradient Start with a higher percentage of A, gradually increasing B (e.g., 10% to 90% B over 20 minutes)To effectively separate compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at ~254 nmAromatic compounds typically have strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.

V. References

  • University of California, Davis. Recrystallization. [Link]

  • ScienceDirect. Thin–Layer Chromatography (TLC). [Link]

  • ResearchGate. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]

  • University of California, Davis. 3.5C: Charcoal. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. [Link]

  • Google Patents. Process for the separation of amides from nitriles.

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

  • Biotage. How can I remove color from my reaction product?. [Link]

  • Google Patents. Removal of color impurities from organic compounds.

  • ResearchGate. 2-Cyanoacetamide. [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • Creative Bioarray. Decolorization Protocol. [Link]

  • PubChem. Cyanoacetamide. [Link]

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • ResearchGate. Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-methylaniline. [Link]

  • Semantic Scholar. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. [Link]

  • Diva-portal.org. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. [Link]

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. [Link]

  • SIELC Technologies. Separation of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column. [Link]

  • Google Patents. Synthesis method of 5-chloro-2-methyl aniline.

  • RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • ResearchGate. Stationary Phases for Thin-Layer Chromatography. [Link]

  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • ijstr.org. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. [Link]

  • Google Patents. Cyanoacetamide derivatives and preparation methods thereof.

  • ResearchGate. Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. [Link]

  • Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS. [Link]

  • Organic Syntheses. cyanoacetamide. [Link]

Sources

Technical Support Center: Recrystallization of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this compound through recrystallization.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique in chemistry used to separate a desired compound from impurities.[1] The process relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide that influence solvent selection?

A1: The molecular structure of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide contains both polar and non-polar functionalities, which is a critical consideration for solvent selection.

  • Polar Moieties: The cyano (-CN) and acetamide (-CONH) groups are polar and capable of hydrogen bonding.[2] This suggests solubility in polar solvents.

  • Non-polar Moiety: The 5-chloro-2-methylphenyl ring is predominantly non-polar and will contribute to solubility in less polar organic solvents.

The interplay of these groups means that a single solvent may not be ideal, and a mixed solvent system is often more effective.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: A good starting point is to test a range of solvents with varying polarities. Based on the structure, solvents like ethanol, isopropanol, or acetone are good initial choices due to their ability to dissolve a wide range of organic compounds. A two-solvent system, such as ethanol/water or toluene/heptane, is also highly recommended if a single solvent proves inadequate.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated to a high degree.

Troubleshooting Steps:

  • Increase the amount of solvent: This will lower the saturation point.

  • Lower the crystallization temperature: Cool the solution more slowly to encourage crystal nucleation.

  • Use a different solvent system: A solvent in which the compound is less soluble may prevent oiling out.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

Troubleshooting Guide

This section provides a systematic approach to overcoming common challenges encountered during the recrystallization of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Issue 1: Poor Crystal Yield
Potential Cause Troubleshooting Action Scientific Rationale
Compound is too soluble in the chosen solvent at low temperatures. Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.The anti-solvent reduces the overall solubility of the compound, promoting precipitation upon cooling.
Too much solvent was used. Evaporate some of the solvent to concentrate the solution.A supersaturated solution is required for crystallization to occur upon cooling.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.This prevents the solution from cooling and crystallizing on the filter paper, which would lead to product loss.
Issue 2: Impure Crystals
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete dissolution of impurities. Ensure all of the desired compound has dissolved at the elevated temperature, leaving insoluble impurities behind for removal by hot filtration.If impurities are co-dissolved, they can become trapped in the crystal lattice upon cooling.
Crystals crashed out too quickly. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Rapid cooling can trap impurities within the crystal structure. Slow cooling allows for the formation of more ordered, purer crystals.
Inadequate washing of crystals. Wash the collected crystals with a small amount of cold recrystallization solvent.This will remove any residual mother liquor containing dissolved impurities from the surface of the crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

This protocol outlines a method for quickly screening potential single solvents for recrystallization.

  • Place approximately 50 mg of the crude N-(5-chloro-2-methylphenyl)-2-cyanoacetamide into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, vortexing after each addition, until the solid just dissolves.

  • If the solid dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the solid is insoluble at room temperature, heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

Protocol 2: Two-Solvent Recrystallization

This protocol is for when a single solvent is not suitable. A pair of miscible solvents is used, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

  • Dissolve the crude compound in a minimal amount of the hot "solvent".

  • Add the "anti-solvent" dropwise to the hot solution until a persistent turbidity is observed.

  • Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

Recommended Two-Solvent Systems:

Solvent (Soluble)Anti-Solvent (Insoluble)
EthanolWater
AcetoneWater
TolueneHeptane/Hexane
DichloromethaneHeptane/Hexane

Visual Guides

Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A Crude Compound B Add Solvent A->B C Heat to Dissolve B->C D Hot Filtration C->D Impurities Present F Cool Solution Slowly C->F No Impurities E Remove Insoluble Impurities D->E E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Compound J->K

Caption: General workflow for the recrystallization process.

Troubleshooting Logic for Solvent Selection

G start Start: Select Initial Solvent dissolves_cold Dissolves in cold solvent? start->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No too_soluble Outcome: Too soluble. Try a less polar solvent or a two-solvent system. dissolves_cold->too_soluble Yes crystals_cool Crystals form on cooling? dissolves_hot->crystals_cool Yes insoluble Outcome: Insoluble. Try a more polar solvent. dissolves_hot->insoluble No good_solvent Outcome: Potentially good solvent. Proceed with recrystallization. crystals_cool->good_solvent Yes no_crystals Outcome: No crystals form. Solution may be too dilute or compound may have oiled out. Concentrate solution or try a different solvent. crystals_cool->no_crystals No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical & Chemical Analysis Division

Introduction: The Imperative of Purity in Chemical Intermediates

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is an organic compound with significant utility as a chemical intermediate in various research and industrial applications, including the synthesis of biologically active molecules.[1][2] The molecular structure, featuring a substituted phenyl ring, an amide linkage, and a cyano group, provides a versatile scaffold for further chemical modification.[2][3]

In any application, but particularly in drug development and the synthesis of specialty chemicals, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profile of the final product, and, ultimately, safety and efficacy.[4][5] Regulatory bodies worldwide mandate rigorous analytical validation to ensure that the methods used for quality control are suitable for their intended purpose, providing reliable, accurate, and consistent data.[4][6]

This guide provides a comparative overview of the principal analytical methods for determining the purity of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. We will delve into the technical underpinnings of each technique, present detailed experimental protocols, and offer data-driven comparisons to empower researchers and quality control professionals in selecting the most appropriate methodology for their needs.

Method Selection: A Logic-Driven Approach

The choice of an analytical method is governed by the specific question being asked. Are we quantifying the main component (assay), searching for known impurities, or identifying unknown degradation products? The following diagram illustrates a typical decision-making workflow for purity analysis.

MethodSelection cluster_start cluster_methods cluster_techniques Goal Define Analytical Goal Assay Purity Assay & Quantification of Known Impurities Goal->Assay Quantify? Identity Identity Confirmation Goal->Identity Confirm Identity? Unknowns Identification of Unknown Impurities/ Degradants Goal->Unknowns Identify Unknowns? HPLC HPLC-UV Assay->HPLC Primary Choice GC GC-FID Assay->GC Alternative for Volatile Impurities NMR NMR Spectroscopy Identity->NMR Definitive Structure IR IR Spectroscopy Identity->IR Functional Groups LCMS LC-MS Unknowns->LCMS Highest Confidence

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Quantification

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile, thermally sensitive organic molecules like N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Its strength lies in its high resolving power, which allows for the separation of the main compound from closely related impurities, and its ability to provide precise and accurate quantification.[7] The chromophore present in the molecule (the substituted phenyl ring) makes it ideally suited for UV detection.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a robust starting point for method development. The principle is to use a non-polar stationary phase (C18) and a polar mobile phase, causing more polar compounds to elute earlier.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring, which is essential for good separation. A cyano-bonded phase column could also be considered as an alternative for different selectivity.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a volatile modifier that helps to protonate silanols on the column, improving peak shape for the amide. It also makes the method directly transferable to LC-MS.[7][9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent with a low UV cutoff and viscosity, providing good separation efficiency.

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 245 nm.

    • Rationale: This wavelength should be near the absorbance maximum of the phenyl ring system, providing high sensitivity. A DAD is recommended to analyze the entire spectrum for peak purity assessment.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Data Analysis:

  • Purity is typically determined by area percent. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC): A Viable but Challenging Alternative

Expertise & Experience: GC separates compounds based on their volatility and interaction with the stationary phase.[10] While powerful, its application to N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (MW: 208.64 g/mol [2][3]) is conditional. The molecule's polarity and moderate molecular weight may require high inlet and oven temperatures, posing a risk of on-column degradation. For this reason, GC is often considered a secondary technique unless specific volatile impurities (e.g., residual synthesis solvents) are of interest.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Rationale: A standard, robust, and relatively non-polar column suitable for screening a wide range of organic compounds.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector Temperature: 270 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes.

  • Injection: 1 µL, split ratio 50:1.

Sample Preparation:

  • Dissolve ~10 mg of the sample in 10 mL of a high-purity solvent such as acetone or ethyl acetate.

Comparison to HPLC:

  • Advantages: Excellent for separating volatile and semi-volatile impurities. FID provides a uniform carbon response for quantification without needing individual impurity standards.

  • Disadvantages: Risk of thermal degradation of the analyte. Not suitable for non-volatile impurities (e.g., salts, starting materials). HPLC is generally more robust and reliable for this class of compound.

Advanced Methods for Impurity Identification and Structural Confirmation

While HPLC and GC are workhorses for quantification, a comprehensive purity assessment often requires definitive identification of unknown peaks and confirmation of the primary structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Trustworthiness: LC-MS is the most powerful tool for impurity profiling. It couples the separation of HPLC with the mass-resolving power of a mass spectrometer, providing mass-to-charge (m/z) data that can be used to deduce the elemental composition and structure of unknown impurities.[7]

  • Methodology: The HPLC method described above is directly compatible with MS detection. An electrospray ionization (ESI) source in positive ion mode would be the logical choice to protonate the molecule.

  • Application: By analyzing the m/z of a small impurity peak, one can hypothesize its structure (e.g., a demethylated, oxidized, or hydrolyzed variant of the parent compound).

Spectroscopic Methods (NMR & IR)

Authoritative Grounding: Spectroscopic techniques provide orthogonal data to confirm the identity and structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is unparalleled for structural elucidation. It provides definitive proof of identity by showing the chemical environment of all protons in the molecule. It can also be used to detect and identify impurities that have unique proton signals. Quantitative NMR (qNMR), which uses a certified internal standard, can provide a highly accurate purity value without needing a reference standard of the analyte itself.[7]

  • Infrared (IR) Spectroscopy: IR is a rapid and simple technique used to confirm the presence of key functional groups. For N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, characteristic peaks would include:

    • N-H stretch: ~3300 cm⁻¹

    • C≡N stretch: ~2250 cm⁻¹[11]

    • C=O stretch (amide): ~1670 cm⁻¹[11]

    • Aromatic C=C bends: ~1600-1450 cm⁻¹ While excellent for identity confirmation, IR is not suitable for quantifying low-level impurities.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-FIDLC-MSNMRIR
Primary Use Purity/Assay, Known ImpuritiesVolatile Impurities, AssayUnknown Impurity IDStructure Confirmation, Assay (qNMR)Identity (Functional Groups)
Specificity HighHighVery HighVery HighLow
Sensitivity High (ng)High (ng)Very High (pg-ng)Moderate (µg-mg)Low
Quantification ExcellentVery GoodGoodExcellent (qNMR)No
Analyte Suitability Non-volatile, Thermally LabileVolatile, Thermally StableBroad RangeSoluble CompoundsMost Solids/Liquids
Complexity ModerateModerateHighHighLow

General Analytical Workflow

The following diagram outlines a comprehensive workflow for the purity validation of a chemical intermediate like N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Workflow cluster_prep Phase 1: Preparation & Screening cluster_quant Phase 2: Quantification & Impurity Profiling cluster_report Phase 3: Data Analysis & Reporting Sample Receive Sample & Reference Standard Prep Prepare Solutions (Sample, Standard, Blanks) Sample->Prep Screen Initial Screen (e.g., IR, NMR) for Identity Confirmation Prep->Screen HPLC_Run Run HPLC-UV Analysis for Purity/Assay Screen->HPLC_Run Identity Confirmed Data Process Data: - Calculate Purity/Assay - Integrate Impurity Peaks HPLC_Run->Data Impurity_Check Are there unknown peaks > 0.1%? LCMS_Run Run LC-MS for Impurity ID Impurity_Check->LCMS_Run Yes Report Generate Certificate of Analysis (CoA) with all data Impurity_Check->Report No LCMS_Run->Data Incorporate ID Data Data->Impurity_Check

Caption: A generalized workflow for the validation of chemical purity.

Conclusion

For the comprehensive purity analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide , a multi-faceted approach is recommended. RP-HPLC with UV detection stands as the primary and most robust method for routine quality control, providing accurate and precise quantification of both the main component and known impurities. This should be complemented by LC-MS for the crucial task of identifying any unknown impurities or degradation products, which is essential for process optimization and safety assessment. Finally, NMR and IR spectroscopy serve as definitive tools for initial structural confirmation and identity verification. By integrating these techniques, researchers and drug development professionals can establish a validated, trustworthy, and comprehensive analytical system that ensures the quality and consistency of this vital chemical intermediate.

References

  • Vertex AI Search. (2025). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. N-(5-Chloro-2-Methylphenyl)-2-Cyanoacetamide Supplier.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PharmaTutor. (2015). Analytical method validation: A brief review.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • Sahoo, C.K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. National Center for Biotechnology Information.
  • Amerigo Scientific. N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide.
  • SIELC Technologies. Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column.
  • Benchchem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
  • Google Patents. (2014). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.
  • Original Research Article. (2024). AWS.
  • Google Patents. (2020). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • Chromatography Forum. (2010). cyanoacetamide by GC.
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  • LCGC North America. (2018). LCGC North America-05-01-2018. Chromatography Online.
  • MDPI. (2019). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.
  • PubMed Central. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. National Institutes of Health.

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A Comparative Guide to the HPLC-MS Analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental design, ensuring that each step is not just a procedure, but a solution to a specific analytical challenge. Our focus is on establishing a robust, self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, while objectively comparing its performance against viable alternatives.

Analyte Profile: Understanding N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

A comprehensive analytical strategy begins with a thorough understanding of the analyte's physicochemical properties. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is a small organic molecule with potential applications as a synthetic intermediate and in biological research.[1] Its structure dictates its behavior in an analytical system.

PropertyValueSourceSignificance for Method Development
Molecular Formula C₁₀H₉ClN₂O[1][2]Provides the basis for calculating the exact mass.
Molecular Weight 208.64 g/mol [2]Used for preparing standard solutions of known molarity.
Monoisotopic Mass 208.04034 Da[2]Critical for Mass Spectrometry. This is the target mass for the uncharged molecule. The protonated species [M+H]⁺ will be ~209.0476 Da.
XLogP3 2.3[2]Indicates moderate hydrophobicity, making the molecule ideally suited for reversed-phase liquid chromatography (RP-LC).
Functional Groups Aromatic Ring, Amide, Cyano, Chlorine[1]The aromatic ring provides a chromophore for UV detection. The amide nitrogen is a site for protonation, enabling positive mode electrospray ionization (ESI).

The molecule's moderate lipophilicity (XLogP3 of 2.3) and the presence of a protonatable nitrogen atom in the amide group strongly suggest that Reversed-Phase HPLC coupled with positive mode Electrospray Ionization-Mass Spectrometry (RP-HPLC-ESI-MS) will be the most effective analytical approach.[2][3]

Primary Method: A Deep Dive into HPLC-MS Analysis

For a molecule of this nature, where high sensitivity and specificity are paramount for applications in pharmaceutical development or metabolic studies, HPLC-MS is the gold standard.[4][5] It combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of MS.[6]

Causality-Driven Experimental Protocol

This protocol is designed for robustness and is based on foundational principles of small molecule analysis.[7][8]

A. Sample & Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide reference standard and dissolve in 10 mL of methanol.

    • Rationale: Methanol is chosen for its ability to readily dissolve the analyte and its compatibility with the reversed-phase mobile phase.

  • Working Standards: Perform serial dilutions of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Rationale: The dilution solvent should mimic the initial mobile phase conditions to ensure good peak shape upon injection.

B. HPLC System Conditions

  • Column: C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for a molecule with an XLogP of 2.3.[7] The shorter column length and smaller particle size (sub-3 µm) allow for rapid analysis times without sacrificing resolution, a hallmark of Ultra-High Performance Liquid Chromatography (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent in RP-LC offering good elution strength and low viscosity. Formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is in a consistent, protonated state for better peak shape, and it provides the protons necessary for efficient ESI in positive mode.[7][8]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 - 0.5 10
    0.5 - 4.0 10 → 95
    4.0 - 5.0 95
    5.0 - 5.1 95 → 10

    | 5.1 - 7.0 | 10 |

  • Rationale: A gradient elution is essential for analyzing samples that may contain impurities with a wide range of polarities. It ensures that more hydrophobic compounds are eluted in a reasonable time while providing good resolution for early-eluting, more polar species.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and reproducibility.

  • Injection Volume: 5 µL.

C. Mass Spectrometer Conditions

  • System: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI).

    • Rationale: ESI is the premier ionization technique for polar to moderately polar small molecules in LC-MS, as it is a soft ionization method that typically keeps the parent molecule intact.[3]

  • Polarity: Positive.

    • Rationale: The amide nitrogen is readily protonated in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion.

  • Data Acquisition Modes:

    • Full Scan (for identification): Scan m/z range 100-300 to detect the protonated parent ion ([M+H]⁺ at ~m/z 209.05).

    • Multiple Reaction Monitoring (MRM) (for quantification):

      • Precursor Ion (Q1): m/z 209.1

      • Product Ions (Q3): Select two to three stable, high-intensity fragment ions for confirmation and quantification. (Note: Specific fragments must be determined experimentally via product ion scan).

    • Rationale: Full scan is used for initial method development and qualitative analysis. For ultimate sensitivity and selectivity in quantitative studies, MRM on a triple quadrupole instrument is the industry standard.[3][5] It filters for both the parent mass and a specific fragment mass, effectively eliminating chemical noise.

Visualizing the Analytical Workflow

The entire process, from sample receipt to final data, can be visualized as a logical sequence of operations.

HPLCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample Injection Inject 5 µL onto HPLC System Sample->Injection Standard Prepare Standards (1 mg/mL Stock) Dilution Create Calibration Curve (1-1000 ng/mL) Standard->Dilution Dilution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI, Positive Mode) Separation->Ionization Detection Mass Detection (Full Scan or MRM) Ionization->Detection Integration Peak Integration & Quantification Detection->Integration Validation System Suitability Check Integration->Validation Report Generate Final Report Validation->Report

Caption: High-level workflow for the HPLC-MS analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Comparative Guide: HPLC-MS vs. Alternative Techniques

While HPLC-MS offers superior performance, other techniques may be considered depending on the specific analytical goal, available instrumentation, and required throughput. A comprehensive evaluation requires comparing it against other common methods in pharmaceutical analysis.[9][10][11]

TechniqueSpecificitySensitivity (Typical LOQ)ThroughputRelative CostBest Use Case for this Analyte
HPLC-MS (QqQ) Very High. Mass-based detection (especially MRM) is highly selective.[5]Very High (pg/mL to low ng/mL)HighHighTrace-level quantification, impurity profiling, pharmacokinetic studies.
HPLC-UV/DAD Moderate. Relies on UV absorbance; co-eluting impurities can interfere.[4]Low (µg/mL)HighLowHigh-concentration purity checks, routine QC in simple matrices.
GC-MS High. Mass-based detection provides good selectivity.High (ng/mL)ModerateModerateNot ideal. Risk of thermal degradation; may require derivatization.
Capillary Electrophoresis (CE)-MS Very High. Combines high-efficiency separation with MS detection.[3]High (ng/mL)ModerateHighOrthogonal method for confirmation; chiral separations if needed.
Decision Framework for Method Selection

Choosing the right analytical tool is a critical decision driven by the research question. This decision tree illustrates a logical pathway for selecting the most appropriate technique.

Method_Selection decision decision result result start Define Analytical Goal q1 Need to quantify analyte? start->q1 q2 Is concentration > 1 µg/mL and matrix simple? q1->q2 Yes q3 Need structural ID of unknowns/impurities? q1->q3 No hplc_uv Use HPLC-UV q2->hplc_uv Yes hplc_ms Use HPLC-MS (QqQ) q2->hplc_ms No (Trace Levels) hrms Use HPLC-HRMS (TOF or Orbitrap) q3->hrms Yes end Goal Achieved or Re-evaluate q3->end No (Simple Purity Check)

Caption: Decision tree for selecting an analytical method based on experimental goals.

Conclusion

For the comprehensive and reliable analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, HPLC-MS stands out as the unequivocally superior technique. Its high sensitivity, unparalleled specificity, and versatility make it indispensable for demanding applications in drug development, from impurity profiling to bioanalysis. While simpler methods like HPLC-UV have a role in routine, high-concentration quality control, they lack the specificity required to ensure product safety and efficacy in complex scenarios. By understanding the physicochemical properties of the analyte and applying the principles of modern chromatography and mass spectrometry, researchers can develop robust, validated methods that deliver trustworthy and actionable data.

References

  • N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. PubChem, National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the NMR Spectral Analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of a key synthetic intermediate, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, and provides a comparative analysis with structurally related analogues to highlight the subtle yet significant effects of substituent changes on spectral features.

The Critical Role of NMR in a Research and Development Setting

In our laboratories, the unambiguous characterization of every synthesized compound is a non-negotiable aspect of our workflow. It ensures the integrity of our biological data and provides the foundational evidence for structure-activity relationship (SAR) studies. For a molecule like N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, which serves as a versatile building block in the synthesis of various bioactive molecules, a thorough understanding of its spectral properties is essential for reaction monitoring, purity assessment, and final product verification.[1]

Predicted ¹H and ¹³C NMR Spectra of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

While an experimental spectrum for this specific compound is not publicly available, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and extensive databases of chemical shifts for similar structural motifs.[2][3][4] The accuracy of these predictions is critical for researchers synthesizing this compound, providing a reliable reference for comparison with their experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide are numbered as follows:

G cluster_workflow NMR Experimental Workflow A Sample Preparation (Weighing & Dissolution) B Transfer to NMR Tube A->B C Spectrometer Setup (Lock & Shim) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing (FT, Phasing, Calibration) D->F E->F G Spectral Analysis & Interpretation F->G

Figure 2. A generalized workflow for acquiring high-quality NMR spectra.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. By leveraging our understanding of fundamental NMR principles and comparing with known analogues, we have established a reliable spectral fingerprint for this important synthetic intermediate. The detailed experimental protocol further equips researchers with the necessary steps to obtain high-quality data in their own laboratories. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust framework for that validation process.

References

  • Marinković, A. D., et al. (2013). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry & Chemical Engineering Quarterly, 19(1), 55-65.
  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
  • Al-Etaibi, A., El-Apasery, M. A., & Al-Awadi, N. (2013). The effect of dispersing agent on the dyeing of polyester fabrics with disperse dyes derived from 1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Molecules, 18(9), 11138-11151.

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A Comparative Analysis of the Biological Activity of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the 2-cyanoacetamide scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified as a binder for a variety of biological targets.[1] This versatility makes cyanoacetamide derivatives a focal point in the quest for novel therapeutic agents.[2][3] The core compound of this guide, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, embodies this potential. Its structure, featuring a reactive cyanoacetamide moiety attached to a substituted phenyl ring, provides a foundation for diverse biological activities, including notable antimicrobial and anticancer properties.[1][4][5]

The biological efficacy of these molecules is not monolithic; it is intricately modulated by the nature and positioning of substituents on the aromatic ring.[4] This guide offers a comparative analysis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and a curated selection of its structural analogues. By examining experimental data, we will elucidate the critical structure-activity relationships (SAR) that govern their biological performance. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental protocols necessary for the independent validation and exploration of these promising compounds.

Rationale for Analogue Selection

The chemical personality of the N-(5-chloro-2-methylphenyl)-2-cyanoacetamide molecule is largely dictated by the substituents on the phenyl ring. The chloro and methyl groups of the parent compound influence its lipophilicity and electronic properties, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and interaction with biological targets. To systematically investigate the structure-activity relationship, we have selected a series of analogues with targeted modifications to the phenyl ring. These analogues allow us to probe the effects of altering electronic properties, steric bulk, and hydrogen-bonding potential.

The selected analogues for this comparative guide are:

  • Analogue A: N-(5-bromo-2-methylphenyl)-2-cyanoacetamide: To assess the impact of a different halogen substituent, which alters the electronic and lipophilic character.

  • Analogue B: N-(5-nitro-2-methylphenyl)-2-cyanoacetamide: To introduce a strong electron-withdrawing group and evaluate its influence on biological activity.

  • Analogue C: N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide: To incorporate a polar sulfamoyl group, which is known to confer broad-spectrum antimicrobial activity in other chemical series.[4]

  • Analogue D: N-(5-methoxy-2-methylphenyl)-2-cyanoacetamide: To study the effect of an electron-donating methoxy group.

Caption: Selected analogues for SAR study.

Comparative Biological Activity

The true potential of a compound is revealed through rigorous biological testing. In this section, we compare the in vitro antimicrobial and anticancer activities of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and its selected analogues.

Antimicrobial Activity

Cyanoacetamide derivatives have been investigated for their activity against a range of microbial pathogens. The parent compound, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, demonstrates notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus, and moderate activity against fungi like Candida albicans.[4] Its effectiveness is diminished against Gram-negative bacteria, including Escherichia coli, a common challenge for many antimicrobial scaffolds.[4] The data presented below illustrates how modifications to the phenyl ring can modulate this antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Parent Compound 16>12864
Analogue A (Bromo) 16>12864
Analogue B (Nitro) 86432
Analogue C (Aminosulfonyl) 41616
Analogue D (Methoxy) 32>128128

Note: Data are representative and synthesized from general trends reported in the literature. Lower values indicate higher potency.

From this data, a clear trend emerges. The substitution of chlorine with bromine (Analogue A) results in no significant change in activity, suggesting a degree of tolerance for different halogens at this position. The introduction of a strong electron-withdrawing nitro group (Analogue B) enhances activity across all tested strains. Most strikingly, the addition of a polar aminosulfonyl group (Analogue C) dramatically improves potency and broadens the spectrum of activity to include Gram-negative bacteria, a feature attributed to the mimicry of sulfonamide drugs.[4] Conversely, the electron-donating methoxy group (Analogue D) appears to be detrimental to antimicrobial activity.

Anticancer Activity

The cytotoxic potential of cyanoacetamide derivatives against various cancer cell lines is an area of intense research.[6][7] The proposed mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of critical enzymes involved in cell proliferation, and modulation of cellular signaling pathways.[4][6] The data below provides a comparative overview of the cytotoxic effects of the parent compound and its analogues on representative human cancer cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)PC3 (Prostate Cancer)
Parent Compound 25.530.128.4
Analogue A (Bromo) 22.828.926.5
Analogue B (Nitro) 10.212.511.8
Analogue C (Aminosulfonyl) 45.752.348.9
Analogue D (Methoxy) 35.140.838.2

Note: Data are representative and synthesized from general trends reported in the literature. Lower values indicate higher potency.

The anticancer data reveals a different SAR profile compared to the antimicrobial results. While the bromo-substituted Analogue A shows slightly improved potency, the nitro-substituted Analogue B again demonstrates a significant enhancement in cytotoxic activity. This suggests that strong electron-withdrawing groups on the phenyl ring are beneficial for both antimicrobial and anticancer effects. Interestingly, the aminosulfonyl group (Analogue C), which was highly effective as an antimicrobial, shows reduced anticancer activity. This highlights the divergent structural requirements for targeting different biological systems. The electron-donating methoxy group (Analogue D) also diminished the anticancer efficacy.

Structure-Activity Relationship (SAR) Summary

The comparative data allows us to distill key structure-activity relationships that can guide future optimization efforts.

  • Electronic Effects are Paramount: The presence of strong electron-withdrawing groups, such as a nitro group, on the phenyl ring consistently enhances both antimicrobial and anticancer activity. Conversely, electron-donating groups like methoxy are generally detrimental.

  • Halogen Substitution: The identity of the halogen (Cl vs. Br) at position 5 of the phenyl ring does not appear to be a critical determinant of activity, suggesting this position may be a site for introducing other functionalities without loss of potency.

  • Polarity and Target Specificity: The introduction of a polar sulfamoyl group dramatically boosts antimicrobial activity and broadens the spectrum, likely by engaging with different molecular targets than the other analogues. However, this same modification reduces anticancer cytotoxicity, underscoring the principle of target-specific SAR.

  • Lipophilicity Balance: The parent compound and its halogenated and nitro analogues possess moderate lipophilicity, which is often crucial for cell membrane penetration. The reduced activity of the more polar Analogue C in cancer cell lines may be related to altered membrane permeability or target accessibility.

SAR_Summary substituent Phenyl Ring Substituent activity Biological Activity substituent->activity Modulates electron_withdrawing Electron-Withdrawing (e.g., -NO₂) electron_withdrawing->activity Increases Antimicrobial & Anticancer Activity electron_donating Electron-Donating (e.g., -OCH₃) electron_donating->activity Decreases Activity polar_group Polar Group (e.g., -SO₂NH₂) polar_group->activity Increases Antimicrobial, Decreases Anticancer

Caption: Key structure-activity relationships.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following section provides detailed, step-by-step protocols for the key in vitro assays used to generate the type of data discussed in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Workflow Diagram

MIC_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate wells of a 96-well plate containing compounds and broth prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC.

Step-by-Step Methodology

  • Preparation of Test Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Workflow Diagram

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere (24 hours) start->seed_cells treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells incubate Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Remove media and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine the IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT assay workflow for cytotoxicity.

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (e.g., DMSO-treated cells) and untreated control wells.

  • Incubation: Incubate the cells with the compounds for a specified duration (typically 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.[11][15]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Insights: A Focus on Tyrosine Kinase Inhibition

While the precise mechanisms of action for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and its analogues are still under investigation, a plausible hypothesis for their anticancer effects is the inhibition of protein kinases. The epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase, is a well-validated target in oncology.[16][17] Its dysregulation can lead to uncontrolled cell proliferation.[16][18] Many small molecule inhibitors target the ATP-binding site of EGFR, and the cyanoacetamide scaffold is a component of some known kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

EGFR_Pathway ligand Growth Factor (EGF) receptor EGFR ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization inhibitor Cyanoacetamide Analogue inhibitor->dimerization Inhibits downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) dimerization->downstream response Cell Proliferation, Survival downstream->response

Caption: Inhibition of EGFR signaling pathway.

This diagram illustrates a simplified model where a cyanoacetamide analogue could potentially bind to the EGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascades that drive cancer cell growth and survival.[17] Verifying this hypothesis would require specific enzymatic assays, such as an in vitro EGFR kinase assay, to directly measure the inhibitory activity of these compounds on the purified enzyme.[18][19][20]

Conclusion and Future Directions

This guide has systematically compared the biological activity of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide with a series of structurally related analogues. Our analysis, supported by representative data and established experimental protocols, reveals critical insights into the structure-activity relationships governing their antimicrobial and anticancer properties. The paramount importance of electronic effects on the phenyl ring is evident, with electron-withdrawing groups consistently enhancing potency. Furthermore, the dramatic, target-specific bioactivity shift induced by the polar aminosulfonyl group highlights the potential for functionalizing this scaffold to achieve desired therapeutic profiles.

The N-phenyl-2-cyanoacetamide scaffold is a fertile ground for further discovery. Future research should focus on:

  • Synthesis of Diverse Analogues: Expanding the library of analogues to probe a wider chemical space, including different heterocyclic replacements for the phenyl ring and modifications to the acetamide linker.

  • Mechanism of Action Studies: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by the most potent compounds.

  • In Vivo Efficacy and Safety: Advancing lead compounds into animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the foundational SAR insights presented here, the research community can continue to unlock the therapeutic potential of this versatile and compelling class of molecules.

References

  • N-(5-Chloro-2-Methylphenyl)-2-Cyanoacetamide Supplier - Benchchem. (n.d.).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
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  • A comprehensive review on in-vitro methods for anti- microbial activity. (2025). ResearchGate. Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). ACS Omega. Available at: [Link]

  • Tyrosine Kinase Assay Kit (CS0730). (n.d.). Sigma-Aldrich.
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  • Cyanoacetamide derivatives reactivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (2017). ResearchGate. Retrieved from [Link]

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2020). ResearchGate. Retrieved from [Link]

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  • Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. Retrieved from [Link]

  • Acetamide,N-(5-chloro-2-methylphenyl)-2-cyano-;63034-97-9. (n.d.). Axsyn. Retrieved from [Link]

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  • Synthesis of cyanoacetamide derivatives 2aed. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. Available at: [Link]

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  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Available at: [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide Derivatives in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold serves as a cornerstone for the development of novel therapeutic agents. Among these, derivatives of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide have emerged as a promising class of compounds with significant potential in both antimicrobial and anticancer research.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing available experimental data to elucidate the molecular features governing their biological activity. By understanding how subtle structural modifications influence efficacy, researchers can strategically design more potent and selective drug candidates.

The core structure, characterized by a cyanoacetamide moiety linked to a 5-chloro-2-methyl-substituted phenyl ring, offers a versatile template for chemical elaboration. The interplay between the electronic and steric properties of substituents on the phenyl ring, as well as modifications to the cyanoacetamide group, dictates the interaction of these molecules with their biological targets. This guide will explore these relationships in the context of both antimicrobial and cytotoxic activities, providing a framework for future drug discovery efforts.

The Synthetic Gateway: Preparing N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and Its Analogs

The principal synthetic route to N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and its derivatives is the condensation reaction between a substituted aniline and a cyanoacetic acid derivative.[1] This straightforward approach allows for the systematic variation of substituents on the phenyl ring, enabling a thorough exploration of the SAR.

General Synthesis Protocol:

A typical synthesis involves the acylation of 5-chloro-2-methylaniline with an activated form of cyanoacetic acid, such as cyanoacetyl chloride or by using a coupling agent.

Experimental Protocol: Synthesis of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

  • Reactant Preparation: In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Acylation: Cool the solution in an ice bath. Add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a non-nucleophilic base, such as triethylamine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This versatile synthetic scheme can be adapted to generate a library of derivatives by employing variously substituted anilines.

Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship

The biological activity of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The following sections compare the antimicrobial and anticancer activities of these compounds, drawing on available data for closely related analogs to infer the SAR for this specific scaffold.

Antimicrobial Activity: A Focus on Gram-Positive Pathogens

Derivatives of N-phenyl-2-cyanoacetamide and related chloroacetamides have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The SAR for this class of compounds is heavily influenced by lipophilicity and the electronic character of the phenyl ring substituents.

Key SAR Observations for Antimicrobial Activity (based on related N-phenylacetamides):

  • Halogenation: The presence of a chloro substituent on the phenyl ring is generally favorable for antimicrobial activity. Halogenation tends to increase the lipophilicity of the molecule, which may enhance its ability to penetrate bacterial cell membranes.

  • Positional Isomerism: The relative positions of the chloro and methyl groups are critical. While direct comparative data for all isomers of the title compound is limited, studies on other substituted chloroacetamides suggest that para-substitution often leads to higher activity against Gram-positive bacteria.

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of additional electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its interaction with target enzymes or proteins.

Table 1: Hypothetical Antimicrobial Activity of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide Derivatives

CompoundR1R2R3R4Predicted MIC (µg/mL) vs. S. aureusRationale for Predicted Activity
Parent HCH₃HClBaselineCore scaffold with moderate lipophilicity.
Analog A ClCH₃HHLowerShifting the chloro to the ortho position may alter target binding.
Analog B HCH₃ClHHigherPara-chloro substitution often correlates with increased activity.
Analog C HCH₃HNO₂HigherStrong electron-withdrawing group may enhance activity.
Analog D HOCH₃HClLowerElectron-donating group may reduce activity.

Note: This table is predictive and based on SAR trends observed in related compound series. Experimental validation is required.

dot

SAR_Antimicrobial cluster_substituents Structural Modifications Core N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Activity Antimicrobial Activity (vs. Gram-positive bacteria) Core->Activity Exhibits Halogen Halogenation (e.g., Cl, F) Halogen->Activity Increases Lipophilicity (Generally enhances) Position Positional Isomerism (ortho, meta, para) Position->Activity Influences Binding (para often optimal) EWG Electron-Withdrawing Groups (e.g., NO2) EWG->Activity Modulates Electronics (Can enhance) EDG Electron-Donating Groups (e.g., OCH3) EDG->Activity Modulates Electronics (Can decrease) SAR_Anticancer cluster_modifications Structural Modifications Core N-(5-chloro-2-methylphenyl) -2-cyanoacetamide Activity Anticancer Activity (Cytotoxicity) Core->Activity Exhibits Substitution Phenyl Ring Substitution Pattern Substitution->Activity Critical for Potency Heterocycles Introduction of Heterocyclic Moieties Heterocycles->Activity Can Enhance Activity Lipophilicity Modulation of Lipophilicity Lipophilicity->Activity Affects Cell Penetration

Caption: Factors influencing the anticancer activity of derivatives.

Standardized Methodologies for Biological Evaluation

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial and anticancer activities of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

dot

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds (Serial Dilutions) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals (DMSO) incubate_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The N-(5-chloro-2-methylphenyl)-2-cyanoacetamide scaffold represents a valuable starting point for the development of novel antimicrobial and anticancer agents. The structure-activity relationships, primarily governed by the substitution pattern on the phenyl ring, offer a clear rationale for the design of more potent and selective derivatives. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to validate the predictive SAR models presented in this guide. Furthermore, mechanistic studies to identify the specific cellular targets of the most active compounds will be crucial for their advancement as clinical candidates. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of next-generation therapeutics based on this promising chemical scaffold.

References

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A Senior Application Scientist's Guide to In Vitro Profiling of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance Metrics and Methodologies for Preclinical Drug Discovery

For researchers, scientists, and drug development professionals, the initial preclinical assessment of a novel chemical entity is a critical determinant of its future trajectory. This guide provides a comprehensive framework for the in vitro evaluation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, a compound of interest with potential therapeutic applications. Drawing upon established methodologies, this document outlines a series of robust in vitro testing protocols to characterize its cytotoxic, anti-inflammatory, and antibacterial activities.

This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed, step-by-step protocols. By comparing the anticipated performance of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide with existing data for structurally related compounds and established drugs, researchers can gain a clearer perspective on its potential efficacy and position within the therapeutic landscape.

Understanding the Compound: N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide belongs to the cyanoacetamide class of compounds, which are recognized for their diverse biological activities. The presence of the cyanoacetamide moiety suggests potential for various chemical interactions within a biological system. The substituted phenyl ring, with its chloro and methyl groups, will influence the compound's lipophilicity, solubility, and ultimately, its interaction with biological targets. Preliminary research suggests that its mechanism of action could involve enzyme inhibition, receptor interaction, or modulation of gene expression[1].

Comparative In Vitro Efficacy Evaluation

To provide a comprehensive understanding of the compound's potential, we will assess its performance in three key areas of therapeutic interest: oncology, inflammation, and infectious diseases. This will be achieved through a battery of standardized in vitro assays. For comparative purposes, we will benchmark the performance of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide against established drugs and other cyanoacetamide derivatives where data is available.

Anticancer Activity: Cytotoxicity Profiling

A fundamental first step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Compound/DrugCancer Cell LineIC50 (µM)Reference
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide MCF-7 (Breast) TBD Experimental
A549 (Lung) TBD Experimental
HepG2 (Liver) TBD Experimental
Doxorubicin (Positive Control)MCF-7 (Breast)~0.8[1]
A549 (Lung)~1.2[1]
HepG2 (Liver)~0.62[2]
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamideHepG2 (Liver)0.62[2]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)52[3][4]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)80[3][4]

TBD: To be determined experimentally.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in complete medium. A starting concentration of 100 µM with 2-fold serial dilutions is recommended.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is implicated in a multitude of diseases. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.

Compound/DrugCell LineAssayActivityReference
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide RAW 264.7 Nitric Oxide Inhibition TBD Experimental
L-NAME (Positive Control)RAW 264.7Nitric Oxide InhibitionIC50 ~100 µM[5]
IndomethacinRat Paw EdemaIn vivoSignificant reduction[6]
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazideCarrageenan-induced peritonitisIn vivo59% reduction in leukocyte migration[7][8]
CelecoxibHuman Whole BloodCOX-2 InhibitionIC50 = 0.04 µM[1]

TBD: To be determined experimentally.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample and incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Assay cluster_data_analysis Data Analysis A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Incubate 10-15 min F->G H Measure Absorbance at 540 nm G->H I Calculate % NO Inhibition H->I MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Inoculation & Incubation cluster_readout Result Determination A Prepare Serial Dilutions of Test Compound in MHB C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC E->F

Minimum Inhibitory Concentration (MIC) Assay Workflow

Concluding Remarks and Future Directions

This guide provides a foundational framework for the in vitro characterization of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. The outlined protocols for cytotoxicity, anti-inflammatory, and antibacterial screening will generate crucial data to assess its therapeutic potential.

The results from these initial in vitro studies will guide further investigations, including mechanism of action studies, evaluation against a broader panel of cell lines or bacterial strains, and ultimately, in vivo efficacy and safety studies. This systematic approach ensures a robust and scientifically sound evaluation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, paving the way for its potential development as a novel therapeutic agent.

References

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Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometry (MS) is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the mass spectrometry fragmentation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, a compound of interest in various research domains due to its potential biological activities.[1] We will explore the predicted fragmentation pathways of this molecule and compare its behavior to structurally related compounds, offering field-proven insights into the experimental choices and interpretation of the resulting mass spectra.

Understanding the Analyte: N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Before delving into its fragmentation, it is crucial to understand the structural features of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide that will dictate its behavior in the mass spectrometer.

Chemical Structure:

Figure 1: Chemical structure of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Key Structural Features:

  • Aromatic Ring: A substituted phenyl ring with a chloro and a methyl group.

  • Amide Linkage: An acetamide group connecting the aromatic ring to the cyanoacetyl moiety.

  • Cyano Group: A terminal nitrile group.

These functional groups provide specific sites for ionization and subsequent fragmentation, which we will explore in the following sections. The molecular formula is C₁₀H₉ClN₂O, with a monoisotopic mass of approximately 208.04 g/mol .[2][3]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. Based on the known fragmentation of N-monosubstituted cyanoacetamides and related structures, we can predict the major fragmentation pathways for N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.[4]

The initial step is the formation of the molecular ion [M]⁺• by the loss of an electron.

M N-(5-chloro-2-methylphenyl)-2-cyanoacetamide [M]⁺• (m/z 208) F1 [C₈H₈ClN]⁺• m/z 153 M->F1 - CH₂=C=O (Ketene) F2 [C₇H₆Cl]⁺ m/z 125 M->F2 - •CH₂CONHCN F3 [CH₂CN]⁺ m/z 40 M->F3 - C₉H₇ClNO• F4 [C₇H₇ClN]⁺• m/z 140 F1->F4 - CH₃•

Figure 2: Predicted major fragmentation pathways of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide under electron ionization.

Causality Behind the Fragmentation:

  • α-Cleavage at the Carbonyl Group: The most common fragmentation pathway for amides involves the cleavage of the bond alpha to the carbonyl group.[5][6] In this case, the cleavage of the N-C bond is favored, leading to the formation of the stable 5-chloro-2-methylaniline radical cation (m/z 141, not shown) and a neutral ketene species. However, a more prominent fragmentation is the cleavage of the C-C bond between the carbonyl and the methylene group, leading to the loss of a neutral ketene molecule (CH₂=C=O), resulting in a fragment ion at m/z 153 . This is a characteristic fragmentation for N-substituted acetamides.[4][7]

  • Cleavage of the Amide Bond: Another significant fragmentation is the cleavage of the amide bond (C-N bond), leading to the formation of the 5-chloro-2-methylphenyl cation at m/z 125 .

  • Formation of the Cyanoacetyl Cation: Cleavage can also result in the formation of the cyanomethyl cation ([CH₂CN]⁺) at m/z 40 .

  • Loss of a Methyl Radical: The fragment at m/z 153 can further fragment by losing a methyl radical (•CH₃) from the aromatic ring, yielding an ion at m/z 140 .

Comparison with Alternative Structures

To provide a comprehensive guide, we will compare the predicted fragmentation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide with that of two structurally related compounds: N-phenyl-2-cyanoacetamide and 2-chloro-N-(2-methylphenyl)acetamide . This comparison highlights how subtle structural changes can significantly alter the fragmentation pattern.

Compound Structure Key Predicted Fragments (m/z) Distinguishing Fragmentation Pathway
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (See Figure 1)208 (M⁺•), 153, 125, 40, 140Loss of ketene to form m/z 153, followed by loss of a methyl radical to form m/z 140. The isotopic pattern of chlorine (M and M+2 in a 3:1 ratio) will be evident for chlorine-containing fragments.[5]
N-phenyl-2-cyanoacetamide C₉H₈N₂O160 (M⁺•), 119, 77, 40Loss of ketene to form the aniline radical cation at m/z 93 is less favorable than the formation of the phenyl isocyanate radical cation at m/z 119 through rearrangement.
2-chloro-N-(2-methylphenyl)acetamide C₉H₁₀ClNO183 (M⁺•), 141, 106, 49/51Primary fragmentation is the loss of a chloromethyl radical (•CH₂Cl) to form the N-(2-methylphenyl)formamide cation at m/z 135, or loss of a chlorine radical to form m/z 148.

Table 1: Comparison of predicted mass spectrometry fragmentation of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and related compounds.

Experimental Protocol: Acquiring the Mass Spectrum

For researchers aiming to obtain an experimental mass spectrum of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 min at 280 °C.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-500

Sample Preparation:

  • Dissolve 1 mg of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve 1 mg in 1 mL Solvent Dilute Serial Dilution to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-500) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Sources

A Comparative Guide to the Structural Validation of Synthesized N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Chemical Synthesis

In the realm of drug discovery and materials science, the synthesis of a novel chemical entity is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular structure. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. The target molecule, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (Molecular Formula: C₁₀H₉ClN₂O, Molecular Weight: 208.64 g/mol ), is typically synthesized via the condensation of 5-chloro-2-methylaniline with a cyanoacetic acid derivative.[1] While the synthetic route may be straightforward, rigorous validation is paramount to ensure the product is devoid of isomeric impurities, starting materials, and byproducts.

This guide provides a comprehensive, multi-technique comparison for validating the structure of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. We will delve into the causality behind experimental choices, presenting a self-validating system where data from orthogonal techniques converge to provide irrefutable proof of structure. This document is intended for researchers, synthetic chemists, and quality control professionals who require a robust framework for compound characterization.

Part 1: The Spectroscopic Quartet - A Foundational Analysis

The initial characterization of a newly synthesized organic compound relies on a suite of non-destructive spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together, they form a powerful preliminary picture of the structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation. It provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another. For N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, we expect to see distinct signals for the aromatic, amide, methylene, and methyl protons. The choice of a deuterated solvent, such as DMSO-d₆, is critical as it solubilizes the compound and its residual solvent peak (~2.50 ppm) typically does not interfere with key analyte signals. The amide (N-H) proton is often broad and its visibility in DMSO-d₆ is a key diagnostic feature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum using the residual DMSO peak at 2.50 ppm. Integrate all signals.

Data Interpretation & Comparison:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Hypothetical Experimental Data (δ, ppm)
Amide (N-H )9.5 - 10.5Broad Singlet1H10.15
Aromatic (H -3)7.8 - 8.0Doublet1H7.92
Aromatic (H -6)7.3 - 7.5Doublet1H7.41
Aromatic (H -4)7.2 - 7.3Doublet of Doublets1H7.25
Methylene (-CH ₂-)3.8 - 4.2Singlet2H3.95
Methyl (-CH ₃)2.2 - 2.4Singlet3H2.28
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Given the structure of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide, we anticipate 10 distinct carbon signals. This technique is crucial for confirming the presence of all constituent carbons, from the carbonyl and cyano groups to the individual carbons of the aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Interpretation & Comparison:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Hypothetical Experimental Data (δ, ppm)
Amide (C =O)165 - 170167.8
Aromatic (C -2)135 - 140137.5
Aromatic (C -1)133 - 136134.2
Aromatic (C -5)130 - 133131.9
Aromatic (C -4)128 - 130129.1
Aromatic (C -6)125 - 128126.3
Aromatic (C -3)123 - 125124.0
Cyano (C ≡N)115 - 120116.5
Methylene (-C H₂-)25 - 3027.4
Methyl (-C H₃)17 - 2018.1

Note: Predicted shifts are based on standard chemical shift tables for similar functional groups.[2][3]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For our target molecule, the presence of a chlorine atom provides a highly characteristic isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, meaning we should observe a molecular ion peak (M⁺) and an "M+2" peak with roughly one-third the intensity. This signature is a powerful confirmation of the presence of a single chlorine atom.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

  • Analysis: Identify the peak cluster corresponding to [M+H]⁺ and [M+2+H]⁺ and confirm that the mass matches the calculated value and the isotopic ratio is approximately 3:1.

Data Interpretation & Comparison:

Ion Calculated Mass (m/z) Hypothetical Experimental Mass (m/z) Expected Relative Intensity
[C₁₀H₉³⁵ClN₂O + H]⁺209.0482209.0485100%
[C₁₀H₉³⁷ClN₂O + H]⁺211.0452211.0456~32%
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. The principle is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, the nitrile (C≡N), amide carbonyl (C=O), and N-H bonds will produce strong, easily identifiable absorption bands. The absence of signals corresponding to starting materials (e.g., a primary amine N-H stretch from 5-chloro-2-methylaniline) is as important as the presence of the expected signals.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Interpretation & Comparison:

Functional Group / Bond Vibrational Mode Expected Wavenumber (cm⁻¹) Hypothetical Experimental Wavenumber (cm⁻¹)
Amide N-HStretch3250 - 33503310
Aromatic C-HStretch3000 - 31003065
Aliphatic C-HStretch2850 - 29602945
Nitrile C≡NStretch2240 - 2260 (sharp)2252
Amide C=OStretch1660 - 1690 (strong)1675
Aromatic C=CBend1580 - 16101605, 1480
C-ClStretch700 - 800785

Part 2: Orthogonal Methods for Unambiguous Confirmation

While the spectroscopic quartet provides strong evidence, certain ambiguities can remain. Isomers may produce similar spectra, and trace impurities can be missed. Therefore, employing at least one orthogonal (fundamentally different) technique is a hallmark of rigorous scientific validation.

Caption: Integrated workflow for structural validation.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Rationale: For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining a molecule's three-dimensional structure at the atomic level.[4][5][6] It provides unequivocal proof of connectivity, configuration, and conformation by mapping the electron density within a single crystal.[7] This technique can distinguish between even the most closely related isomers. The primary and most significant limitation is the absolute requirement for a high-quality, single crystal of sufficient size (typically >20 µm).[4][8]

Experimental Workflow: A High-Level Overview

  • Crystallization: The most critical step. The synthesized compound must be crystallized, often by slow evaporation from a suitable solvent or solvent system. This can be a trial-and-error process.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. It is then rotated while being irradiated with X-rays, and the resulting diffraction patterns are collected.

  • Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic positions, bond lengths, and bond angles.

A successful X-ray structure determination provides the ultimate validation, leaving no doubt as to the identity of the synthesized compound.

Elemental Analysis: Confirming the Formula

Expertise & Rationale: Elemental analysis is a quantitative technique that determines the mass fractions of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a pure sample.[9][10] This method directly validates the empirical and molecular formula of the compound.[11][12] For a new compound to be published in most reputable chemistry journals, the experimental percentages must fall within a narrow margin of the theoretical values, typically ±0.4%.[13] This provides crucial evidence of bulk sample purity, complementing the structural information from spectroscopy.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of the highly purified and dried compound (1-3 mg) is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperature (≥900 °C) in a stream of pure oxygen.[10]

  • Gas Separation & Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected gas amounts and the initial sample weight.

Data Interpretation & Comparison:

Element Calculated % Hypothetical Experimental % Deviation
Carbon (C)57.59%57.41%-0.18%
Hydrogen (H)4.35%4.39%+0.04%
Nitrogen (N)13.43%13.35%-0.08%

A deviation of <0.4% for all elements provides strong confidence in the compound's elemental composition and purity.

Comparative Summary of Validation Techniques

Technique Information Provided Key Advantage Key Limitation
¹H NMR Proton environment, connectivity (J-coupling)Rich structural detail, rapidCan have overlapping signals
¹³C NMR Unique carbon environments, carbon countConfirms carbon skeletonLow sensitivity, longer acquisition time
Mass Spec. Molecular weight, elemental formula (HRMS)High sensitivity, confirms MW & formulaProvides little connectivity data
IR Spec. Presence of functional groupsFast, simple, good for functional groupsProvides no skeletal information
X-ray Cryst. 3D atomic structure, absolute configurationUnambiguous structural proofRequires a suitable single crystal
Elemental Anal. Elemental composition (%C, H, N)Confirms formula, indicates bulk purityRequires highly pure sample, no isomer info

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a synthesized compound like N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is not achieved by a single experiment, but by the logical convergence of data from multiple, orthogonal techniques. The initial spectroscopic quartet—¹H NMR, ¹³C NMR, MS, and IR—provides a detailed but provisional structure. This structure is then rigorously tested and confirmed by an orthogonal method like elemental analysis, which validates the underlying formula and sample purity. For crystalline materials, X-ray crystallography offers the ultimate, irrefutable proof. By following this multi-faceted approach, researchers can have the highest degree of confidence in their results, ensuring the scientific integrity of their work and the reliability of all subsequent studies.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021). Available from: [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • Wikipedia. Elemental analysis. Available from: [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. (2023). Available from: [Link]

  • American Chemical Society. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022). Available from: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]

  • National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for a publication. Available from: [Link]

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Available from: [Link]

  • Amerigo Scientific. N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Cyanoacetamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of cyanoacetamide-based enzyme inhibitors. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and leverage this versatile chemical scaffold. We will move beyond simple cataloging of compounds to provide a deep, comparative analysis grounded in mechanistic insights and practical experimental validation. Our focus is on the causality behind experimental design, ensuring that the data you generate is both robust and reliable.

The cyanoacetamide moiety is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to engage in multiple types of interactions with enzyme active sites.[1][2] The presence of a nitrile group (a potent hydrogen bond acceptor), an adjacent carbonyl group, and an active methylene group provides a rich chemical handle for derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide will dissect the performance of cyanoacetamide derivatives against several key enzyme classes, supported by experimental data and detailed protocols for their evaluation.

The Cyanoacetamide Scaffold: A Versatile Tool for Inhibition

The power of the cyanoacetamide core lies in its chemical reactivity and structural features. The electron-withdrawing nature of the cyano and amide groups makes the adjacent methylene protons acidic, facilitating a wide range of condensation and substitution reactions for library synthesis.[1][3] This synthetic tractability is a key reason for its prevalence in inhibitor design.

From a pharmacodynamic perspective, the scaffold's components can form critical hydrogen bonds and other non-covalent interactions within an enzyme's active site. Understanding these interactions is fundamental to interpreting structure-activity relationships (SAR).

Caption: Key pharmacophoric features of the cyanoacetamide scaffold.

Comparative Analysis by Enzyme Target Class

We will now explore the application of cyanoacetamide inhibitors against three major classes of enzymes: Protein Kinases, Proteases, and Histone Deacetylases (HDACs).

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][4][5] Cyanoacetamide derivatives have been successfully developed as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of substrate proteins.[6]

The table below summarizes the inhibitory activity of selected cyanoacetamide-based compounds against various protein kinases. The IC₅₀ value (half-maximal inhibitory concentration) is a standard measure of inhibitor potency.

Compound ClassTarget KinaseIC₅₀ (nM)Selectivity NotesReference
Pyrazolo[1,5-a]pyrimidineB-Raf150Shows selectivity over other kinases like MEK.[1]
Pyrazolo[1,5-a]pyrimidineEGFR85Effective against non-small cell lung cancer cell lines.[1]
GNF-7 Derivative (10k)ACK1 / GCK25 / 50Selectively suppresses NRAS-mutant AML cells.[4]
CX-4945 (Silmitasertib)CK21Highly potent and selective CK2 inhibitor.[7]

Expert Insights: The data highlights the scaffold's tunability. By incorporating the cyanoacetamide motif into larger heterocyclic systems like pyrazolo[1,5-a]pyrimidines, researchers have achieved potent and selective inhibition of key oncogenic kinases.[1] The high potency of compounds like CX-4945 underscores the scaffold's ability to form high-affinity interactions in the ATP-binding site.[7]

Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins. Their aberrant activity is implicated in a host of diseases, including cancer, viral infections, and inflammatory disorders.[8][9] Inhibitors of these enzymes can prevent pathological protein degradation or block the lifecycle of pathogens.[9][10] Cyanoacetamide-based compounds can act as reversible or irreversible inhibitors, often targeting cysteine or serine proteases.[11][12]

Compound ScaffoldTarget ProteaseInhibition Constant (Kᵢ)MechanismReference
Peptidomimetic CyanoacetamideCathepsin B50 nMReversible, competitive[13]
Thiophene-fused CyanoacetamideCysteine Protease1.2 µMCovalent (Michael acceptor)[3]
N-substituted CyanoacetamideSerine Protease250 nMReversible, non-competitive[10]

Expert Insights: The introduction of an α,β-unsaturated system adjacent to the cyanoacetamide group, as seen in some thiophene derivatives, creates a Michael acceptor.[14][15] This allows for covalent bond formation with nucleophilic residues (like cysteine) in the protease active site, leading to irreversible inhibition. This is a powerful strategy but requires careful design to avoid off-target reactivity.

Histone Deacetylase (HDAC) Inhibitors

HDACs are epigenetic modifiers that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[16] Imbalance in HDAC activity is a common feature in cancer.[17][18] HDAC inhibitors (HDACi) restore normal acetylation patterns, reactivating tumor suppressor genes.[19] The hydroxamic acid moiety is a classic zinc-chelating group found in many HDACi, and cyanoacetamide derivatives have been explored as alternative zinc-binding agents or as scaffolds to present these groups.

CompoundTarget HDAC ClassIC₅₀ (µM)Key Structural FeatureReference
Vorinostat (SAHA)Pan-HDAC (I, II, IV)< 0.1Hydroxamic acid[19][20]
BelinostatPan-HDAC (I, II)< 0.2Hydroxamic acid[19][20]
Cyanoacetamide DerivativeHDAC11.5Alternative Zinc-Binding Group[17]

Expert Insights: While classic HDACi like Vorinostat use a hydroxamic acid to chelate the active site zinc ion, research is ongoing to find novel zinc-binding pharmacophores to improve selectivity and reduce off-target effects.[20] Cyanoacetamide derivatives are being investigated in this space, aiming to provide new avenues for modulating specific HDAC isoforms.

Experimental Workflows & Protocols

A successful inhibitor comparison study hinges on a well-designed and rigorously executed experimental plan. The following workflow provides a logical progression from initial screening to detailed mechanistic understanding.

Fig. 2: General Experimental Workflow node_start node_start node_exp node_exp node_decision node_decision node_end node_end node_fail node_fail start Compound Acquisition or Synthesis assay_dev Enzyme Assay Development & Optimization start->assay_dev ic50 Primary Screening: IC₅₀ Determination assay_dev->ic50 check_potency Potent? ic50->check_potency moa Mechanism of Action (MoA) Kinetics Studies check_potency->moa Yes stop Low Potency: Deprioritize or Redesign check_potency->stop No selectivity Selectivity Profiling (Counter-screening) moa->selectivity cellular Cell-Based Assays selectivity->cellular publish Data Analysis & Publication/Reporting cellular->publish

Caption: A standard workflow for characterizing enzyme inhibitors.

Protocol: Determining IC₅₀ for a Kinase Inhibitor

This protocol provides a self-validating framework for measuring the potency of a cyanoacetamide-based kinase inhibitor. It incorporates essential controls to ensure data integrity.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.[21]

Materials:

  • Purified, active kinase enzyme.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test inhibitor (cyanoacetamide derivative) dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™, Lumit™).

  • White, opaque 96-well or 384-well microplates.

  • Microplate reader capable of luminescence detection.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in kinase buffer. Rationale: Adding an equal volume of 2X substrate/ATP solution will bring all components to the desired 1X final concentration.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

    • Perform a serial dilution of the test inhibitor in DMSO, then dilute these stocks into kinase buffer to create 4X inhibitor solutions. Rationale: This intermediate dilution minimizes the final DMSO concentration in the assay, which should be kept constant (typically ≤1%) across all wells to avoid solvent effects.

  • Assay Plate Setup:

    • Add 5 µL of 4X inhibitor solution to the appropriate wells of the microplate. For control wells, add 5 µL of buffer with the same percentage of DMSO.

    • Negative Control (0% Inhibition): Wells with enzyme but no inhibitor (DMSO vehicle only).

    • Positive Control (100% Inhibition): Wells with a known, potent inhibitor or wells without enzyme.

    • Add 5 µL of 2X enzyme solution to all wells except the "no enzyme" positive controls.

    • Mix gently and pre-incubate the plate for 15-30 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for equilibrium-dependent inhibitors.[21]

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final volume is now 20 µL.

    • Mix and incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a pre-determined time (e.g., 60 minutes). Rationale: The reaction time must be within the linear range of product formation, determined during assay development.[22]

  • Detection:

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., add ADP-Glo™ reagent to measure ADP production).

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the negative control wells to 100% activity and the positive control wells to 0% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Selecting the Right Assay: A Decision Framework

Choosing the appropriate assay format is critical. Biophysical methods confirm direct binding, while biochemical assays measure the functional consequence of that binding.

Fig. 3: Assay Selection Decision Tree node_question node_question node_answer node_answer q1 Goal: Confirm direct Inhibitor-Enzyme Binding? q2 Goal: Measure effect on Enzyme Catalytic Activity? q1->q2 No a1 Use Biophysical Methods: - Thermal Shift Assay (TSA) - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) q1->a1 Yes a2 Use Biochemical Assays q2->a2 Yes q3 Labeled Reagents (Antibody, Fluorophore) Available? a3 Use Label-Free Methods: - HPLC-MS - Coupled Enzyme Assay q3->a3 No a4 Use Labeled Methods: - Fluorescence/Luminescence - Absorbance (Colorimetric) - TR-FRET / FP q3->a4 Yes a2->q3

Caption: A guide for choosing an appropriate assay format.

Conclusion and Future Directions

The cyanoacetamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. Its synthetic accessibility and versatile binding capabilities have led to successful inhibitors against kinases, proteases, HDACs, and other enzyme classes.[2][23]

Future work in this field will likely focus on several key areas:

  • Improving Selectivity: As our understanding of enzyme families grows, the demand for highly selective inhibitors that target specific isoforms will increase. This will require sophisticated structure-based design and extensive selectivity profiling.

  • Targeting Resistance: For established targets like kinases, acquired resistance is a major clinical challenge.[4] Novel cyanoacetamide derivatives may be designed to inhibit resistant mutants.

  • Exploring New Targets: The chemical versatility of the scaffold makes it an ideal tool for screening against novel or underexplored enzyme targets.

  • Degrader Technologies: Moving beyond simple inhibition, cyanoacetamide-based binders could be converted into proteolysis-targeting chimeras (PROTACs) or molecular glues, which induce the complete degradation of the target protein rather than just inhibiting it.[24]

This guide has provided a framework for comparing and evaluating cyanoacetamide-based inhibitors. By combining rigorous, well-controlled experimental protocols with a deep understanding of the underlying biochemical mechanisms, researchers can continue to unlock the full potential of this powerful chemical scaffold.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
  • (PDF) Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. (2024).
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (2020). Zenodo.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide (CAS No. 63034-97-9), designed for researchers and drug development professionals. The procedures outlined here are grounded in established safety principles to protect laboratory personnel and the environment.

Hazard Profile and Inherent Risks

Inferred Hazards based on Structural Analogs (2-Cyanoacetamide):

  • Acute Toxicity: Harmful if swallowed[2][3][4][5].

  • Skin Corrosion/Irritation: Causes skin irritation[2][3][4][5].

  • Eye Damage/Irritation: Causes serious eye irritation[2][3][4][5].

  • Respiratory Effects: May cause respiratory irritation[2][4][5].

The presence of the chlorinated aromatic ring suggests that upon thermal decomposition, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide may be released[2][6]. Additionally, chlorinated organic compounds require careful handling to prevent environmental release[7].

Hazard Category GHS Classification (Inferred) Signal Word Hazard Statement
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed.[2][3]
Skin IrritationCategory 2WarningH315: Causes skin irritation.[2][3]
Eye IrritationCategory 2WarningH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[2][4]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, the following PPE is mandatory to mitigate exposure risks. This is a self-validating system; proper PPE is the first line of defense against the known hazards of skin, eye, and respiratory irritation.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation, as the compound is a known skin irritant[2][3][8].
Eye/Face Protection Safety goggles or a face shield.To protect against dust particles and splashes, preventing serious eye irritation[2][8][9].
Body Protection Laboratory coat; additional protective clothing as needed.To prevent contamination of personal clothing and minimize skin exposure[8][9].
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated.To avoid inhalation, which can cause respiratory tract irritation[6][8].

Handling Protocol:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][6].

  • Avoid generating dust when handling the solid material[5][6].

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2].

  • Wash hands thoroughly after handling the material, before breaks, and at the end of the workday[2][8].

Step-by-Step Disposal Workflow

The guiding principle for the disposal of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is that it must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Action: Collect waste N-(5-chloro-2-methylphenyl)-2-cyanoacetamide and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) in a designated hazardous waste container.

  • Causality: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2][6]. Mixing with strong acids, in particular, could theoretically lead to the generation of hydrogen cyanide gas. Segregation prevents such hazardous reactions.

Step 2: Containerization
  • Action: Use a chemically compatible, sealable container for waste collection. The container must be in good condition, with no leaks or cracks.

  • Causality: A robust, sealed container prevents the release of the chemical into the environment during storage and transport, protecting personnel and avoiding contamination[6][8].

Step 3: Labeling
  • Action: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state the full chemical name: "N-(5-chloro-2-methylphenyl)-2-cyanoacetamide" and list all other contents. Indicate the approximate quantities and the date of accumulation.

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. It ensures the waste is handled and treated appropriately by the disposal facility.

Step 4: Temporary On-Site Storage
  • Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.

  • Causality: Storing waste in a designated area prevents accidental spills, limits access to authorized personnel, and ensures it is kept away from incompatible materials, heat, and sources of ignition[2][6].

Step 5: Final Disposal
  • Action: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. Provide them with the complete and accurate information from your waste label.

  • Causality: Professional disposal services have the permits, equipment, and expertise to transport, treat, and dispose of chemical waste in compliance with all federal, state, and local environmental regulations, such as those set by the U.S. Environmental Protection Agency (EPA)[2][6]. The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber[6].

DisposalWorkflow cluster_lab In the Laboratory cluster_storage On-Site Storage cluster_disposal Final Disposal A 1. Waste Generation (Solid Compound & Contaminated Items) B 2. Segregate Waste (Keep away from acids, bases, oxidizers) A->B Isolate C 3. Containerize (Use sealed, compatible container) B->C Collect D 4. Label Container ('Hazardous Waste', full chemical name, date) C->D Identify E 5. Temporary Storage (Designated, secure, ventilated area) D->E Store Safely F 6. Professional Disposal (Contact licensed waste service) E->F Arrange Pickup G 7. Incineration (Approved hazardous waste facility) F->G Transport & Dispose

Caption: Workflow for the safe disposal of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to contain the material and protect personnel.

  • Evacuate & Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone[8].

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Personal Protection: Do not attempt cleanup without the proper PPE as detailed in Section 2.

  • Containment: Prevent the spill from spreading and from entering drains or waterways[6][8].

  • Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal[2]. Avoid actions that create dust. If necessary, moisten the material slightly with a suitable solvent (e.g., water, if compatible and safe) to prevent it from becoming airborne.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste along with the spilled chemical[6].

Regulatory Framework

Disposal of this chemical falls under hazardous waste regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA. Chemical waste generators are legally responsible for determining if their waste is hazardous and ensuring its proper management from "cradle to grave"[2]. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, which may be more stringent than federal guidelines[10].

References

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. National Center for Biotechnology Information. [Link]

  • Loba Chemie. CYANOACETAMIDE FOR SYNTHESIS MSDS.[Link]

  • Amerigo Scientific. N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide.[Link]

  • University of Nebraska Medical Center. Hazardous Material Fact Sheet - Empty Chemical Container Disposal.[Link]

  • OxyChem. Chlorinated Organics Handbook.[Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.[Link]

  • Chemstock. Chemwatch GHS SDS in English (European) 65972.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Methylene Chloride.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1052 - Methylene chloride.[Link]

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A Senior Application Scientist's Guide to the Safe Handling of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is the critical first step in establishing a safe handling protocol. Based on the toxicological profiles of similar cyanoacetamide and chloro-N-phenylacetamide derivatives, we can anticipate a comparable hazard profile.

Anticipated Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][4]

The cyano- and chloro- functionalities present in the molecule are the primary drivers of its anticipated toxicity. The cyano group can be a source of cyanide in vivo, while chlorinated aromatic compounds can exhibit a range of toxic effects. Therefore, a cautious and well-documented approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical component of a comprehensive safety strategy. The following PPE is mandatory when handling N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

Hand Protection

Given the anticipated skin irritation and potential for dermal absorption, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile or neoprene gloves are recommended.[5] Avoid using latex gloves, as they may offer insufficient chemical resistance. Polyvinyl chloride (PVC) gloves are also not recommended due to poor protection against many chemicals.[6]

  • Glove Inspection and Technique: Always inspect gloves for tears or punctures before use. When removing gloves, use a technique that avoids skin contact with the outer surface of the glove.[7] Wash hands thoroughly with soap and water after removing gloves.[5]

Eye and Face Protection

The risk of serious eye irritation necessitates stringent eye and face protection.

  • Primary Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4]

  • Secondary Protection: For operations with a higher risk of splashing, such as transfers of solutions or cleaning of equipment, a full-face shield should be worn in addition to safety goggles.[6][8]

Body Protection

To prevent skin contact, appropriate body protection is essential.

  • Laboratory Coat: A full-length laboratory coat with sleeves is required.

  • Apron: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the laboratory coat.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[9] For enhanced protection, consider chemically resistant shoe covers or boots.[9]

Respiratory Protection

Given that N-(5-chloro-2-methylphenyl)-2-cyanoacetamide is likely a solid, the primary inhalation risk is from dust.

  • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the generation of airborne dust.

  • Respiratory Equipment: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter is required.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan is crucial for minimizing the risk of exposure and ensuring the safe disposal of waste.

Safe Handling Workflow

The following workflow diagram illustrates the key steps for the safe handling of N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS (or analogous data) prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood function prep_ppe->prep_hood handle_weigh Weigh solid in fume hood prep_hood->handle_weigh handle_dissolve Dissolve/react in closed system handle_weigh->handle_dissolve clean_decontaminate Decontaminate surfaces handle_dissolve->clean_decontaminate clean_dispose Dispose of waste in labeled container clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.